Product packaging for Ethyl chlorogenate(Cat. No.:)

Ethyl chlorogenate

Cat. No.: B13419431
M. Wt: 382.4 g/mol
InChI Key: LEUHYTKFUDEERH-JKFBRHHXSA-N
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Description

Ethyl chlorogenate is a natural product found in Gardenia jasminoides and Sinoadina racemosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O9 B13419431 Ethyl chlorogenate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22O9

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C18H22O9/c1-2-26-17(24)18(25)8-13(21)16(23)14(9-18)27-15(22)6-4-10-3-5-11(19)12(20)7-10/h3-7,13-14,16,19-21,23,25H,2,8-9H2,1H3/b6-4+/t13-,14-,16-,18+/m1/s1

InChI Key

LEUHYTKFUDEERH-JKFBRHHXSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O

Canonical SMILES

CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

What is Ethyl chlorogenate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Chlorogenate for Researchers and Drug Development Professionals

Introduction

This compound, a derivative of chlorogenic acid, is a naturally occurring phenylpropanoid found in various plant species. As a member of the caffeoylquinic acid family, it has garnered interest within the scientific community for its potential biological activities, which are analogous to its parent compound, chlorogenic acid. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, spectroscopic data, and known biological activities, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is the ethyl ester of chlorogenic acid. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylatePubChem
Synonyms Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl esterBiopurify[1]
CAS Number 425408-42-0Biopurify[1]
Molecular Formula C₁₈H₂₂O₉PubChem[2]
Molecular Weight 382.36 g/mol Biopurify[1]
Appearance PowderChemFaces[3]
Purity ≥98%ChemFaces[4]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces[3][4]
Storage Store at 2-8°C in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended.GlpBio, Biopurify[1][5]

Synthesis of this compound

This compound can be synthesized via the esterification of chlorogenic acid with ethanol. A general laboratory-scale synthesis protocol is described below.

Experimental Protocol: Esterification of Chlorogenic Acid

Materials:

  • Chlorogenic acid (CGA)

  • Ethanol (absolute)

  • Sulfonic acid resin (catalyst)

  • Ethyl acetate

  • n-hexane

  • Methanol

  • Argon gas

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

  • Rotary evaporator

  • Büchner funnel

  • Thin-layer chromatography (TLC) plate

Procedure:

  • In a Schlenk tube, add chlorogenic acid (e.g., 1.063 g, 3 mmol), the sulfonic acid resin catalyst (40% w/w with respect to CGA), and a sufficient amount of ethanol under an argon atmosphere.

  • Briefly stir the mixture magnetically.

  • Immerse the reactor in an oil bath pre-warmed to 75°C.

  • Stir the mixture at 750 rpm for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with warm ethyl acetate and filter under vacuum using a Büchner funnel to remove the catalyst and any unreacted chlorogenic acid.

  • Concentrate the filtrate using a rotary evaporator at 40°C.

  • Recrystallize the resulting solid from ethyl acetate to yield this compound as a powder.

This protocol is adapted from a general method for the synthesis of acyl chlorogenates.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry
  • Electrospray Ionization Mass Spectrometry (ESI-MS):

    • Positive-ion mode (m/z): 446.15 [M + CH₃CN + Na⁺], 487.20 [M + 2CH₃CN + Na⁺], 787.35 [2M + Na⁺][6]

    • Negative-ion mode (m/z): 381.15 [M − H⁺], 763.45 [2M − H⁺][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for this compound is limited in the readily available literature. The following represents typical chemical shifts for related structures and should be used as a reference.

  • ¹H NMR (400.13 MHz, CD₃OD): The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), protons of the quinic acid moiety, and protons of the caffeoyl group, including the characteristic doublets of the trans-vinylic protons and the aromatic protons of the 3,4-dihydroxyphenyl ring.[6]

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and carboxyl groups, carbons of the quinic acid and caffeoyl moieties, and the ethyl group carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A definitive FT-IR spectrum for this compound is not widely published. However, characteristic absorption bands would be expected for the following functional groups:

  • O-H stretching: Broad band around 3400 cm⁻¹

  • C-H stretching (aromatic and aliphatic): Around 3000-2850 cm⁻¹

  • C=O stretching (ester): Around 1735-1750 cm⁻¹

  • C=C stretching (aromatic and vinylic): Around 1600-1450 cm⁻¹

  • C-O stretching: Around 1250-1000 cm⁻¹

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to be similar to that of chlorogenic acid, with absorption maxima characteristic of the caffeoyl chromophore.

  • λmax: Approximately 325-330 nm.

Biological Activity and Experimental Protocols

This compound is reported to possess several biological activities, though quantitative data is still emerging.

Xanthine Oxidase Inhibition

This compound has been identified as a xanthine oxidase (XO) inhibitor in extracts from the fruits of Chaenomeles speciosa.[7] While a specific IC₅₀ value for the isolated this compound is not provided in the available literature, the ethyl acetate and n-butanol fractions containing this compound showed strong XO inhibitory activity.[7]

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compound (this compound)

  • Allopurinol (positive control)

  • 96-well microplate

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer, the test compound solution (or control), and xanthine oxidase solution.

  • Incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate solution.

  • Measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid formation.

  • Calculate the percentage of XO inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the XO activity by 50%.

Melanin Synthesis Inhibition

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Test compound (this compound)

  • Kojic acid or arbutin (positive control)

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound or positive control in the presence of α-MSH for 48-72 hours.

  • Wash the cells with PBS and lyse them with the NaOH/DMSO solution to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.

  • Normalize the melanin content to the total protein content of each well.

  • Calculate the percentage of melanin inhibition compared to the α-MSH-treated control group and determine the IC₅₀ value.

Antiviral and Hepatoprotective Activities

While this compound has been mentioned in the context of antiviral and hepatoprotective activities, the available quantitative data primarily pertains to its parent compound, chlorogenic acid.[9] For instance, chlorogenic acid has shown inhibitory effects against various viruses, including influenza A virus (H1N1 and H3N2), with IC₅₀ values in the micromolar range.[10] Similarly, the hepatoprotective effects of chlorogenic acid have been demonstrated in various in vitro and in vivo models of liver injury. Further research is needed to specifically quantify the antiviral and hepatoprotective efficacy of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of the structurally similar mthis compound and the parent compound chlorogenic acid, it is plausible that this compound may influence key inflammatory and cellular stress response pathways.

Potential Involvement in NF-κB and MAPK Signaling

Studies on mthis compound have shown that it can inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[6] Chlorogenic acid has also been demonstrated to modulate both the NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades. It is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation IkB_P P-IκBα IkB->IkB_P NF_kB NF-κB (p65/p50) NF_kB->IkB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Ethyl_Chlorogenate This compound (Hypothesized) Ethyl_Chlorogenate->IKK_Complex Inhibition DNA DNA NF_kB_nucleus->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Cellular Stress MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation MAPK_nucleus p-MAPK MAPK->MAPK_nucleus Translocation Ethyl_Chlorogenate This compound (Hypothesized) Ethyl_Chlorogenate->MAPKKK Modulation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_nucleus->Transcription_Factors Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Hypothesized modulation of the MAPK signaling cascade by this compound.

Conclusion

This compound is a phenylpropanoid with demonstrated and potential biological activities that warrant further investigation for applications in drug development and research. This guide has summarized the current knowledge regarding its chemical properties, synthesis, and bioactivities, providing detailed protocols where available. While the full extent of its pharmacological profile is still being explored, particularly in direct comparison to chlorogenic acid, the existing data suggests that this compound is a promising molecule for future studies. Further research should focus on obtaining specific quantitative data (e.g., IC₅₀ values) for its various biological effects and elucidating the precise molecular mechanisms and signaling pathways involved.

References

An In-depth Technical Guide to Ethyl Chlorogenate: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorogenate, the ethyl ester of the naturally occurring polyphenol chlorogenic acid, is a compound of growing interest in the fields of phytochemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its analysis, alongside spectroscopic data, are presented to facilitate further research and development. This document also explores the potential mechanisms of action of this compound, drawing comparisons with its well-studied precursor, chlorogenic acid, and its methyl ester analog.

Chemical Structure and Properties

This compound, systematically named ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate, is an organic compound with the molecular formula C₁₈H₂₂O₉. It is structurally characterized by a quinic acid core esterified with caffeic acid at the 3-position and an ethyl ester at the 1-carboxyl group.

Below is a 2D representation of the chemical structure of this compound.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates Ethyl_Chlorogenate This compound Ethyl_Chlorogenate->p38 Inhibits Ethyl_Chlorogenate->ERK Inhibits Ethyl_Chlorogenate->JNK Inhibits Ethyl_Chlorogenate->IKK Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Proinflammatory_Cytokines Induces Transcription ERK->Proinflammatory_Cytokines Induces Transcription JNK->Proinflammatory_Cytokines Induces Transcription IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Proinflammatory_Cytokines Induces Transcription

An In-depth Technical Guide to Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Ethyl chlorogenate, also known as chlorogenic acid ethyl ester, is the ethyl ester derivative of chlorogenic acid, a prominent natural phenolic compound. Its lipophilicity is enhanced compared to its parent compound, which may influence its bioavailability and applications in lipid-based formulations.

Identifier Value Citation
CAS Number 425408-42-0[1][2][3][4][5]
IUPAC Name ethyl (1S,3R,4R,5R)-3-[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate[4]
Synonyms Chlorogenic acid ethyl ester, Ethyl chlorogenic acid, 3-O-Caffeoylquinic acid ethyl ester[2][4][6]
Molecular Formula C18H22O9[1][2][4][5]
Molecular Weight 382.37 g/mol [2][4][5]
Compound Type Phenylpropanoid[1][5]

Physicochemical Properties and Handling

This compound is typically supplied as a powder and is sourced from the fruits of Morus alba L. (White Mulberry).[1][5] Proper handling and storage are crucial to maintain its integrity.

Property Value Citation
Physical Description Powder[1][5]
Purity ≥98%[1][5]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[1][5]
Storage Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended. Prepare solutions on the day of use where possible to avoid degradation from repeated freeze-thaw cycles.[2]

Synthesis and Purification

The synthesis of this compound is achieved through the esterification of chlorogenic acid with ethanol. While various methods exist for esterifying phenolic acids, a common approach involves acid catalysis or enzymatic processes to improve lipophilicity.[1] A non-catalytic, solvent-free method has also proven effective for synthesizing similar chlorogenic acid esters, achieving high conversion rates.[2][3]

Representative Synthesis Protocol (Acid-Catalyzed Esterification)

This protocol is a representative method based on standard esterification procedures for phenolic acids.

  • Reactant Preparation : Dissolve chlorogenic acid in a suitable excess of anhydrous ethanol.

  • Catalysis : Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while stirring.

  • Reaction : Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization : After cooling, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction : Extract the crude product from the aqueous solution using a suitable organic solvent, like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification : Purify the resulting crude this compound using column chromatography on silica gel to yield the final high-purity product.[2]

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

G Workflow: Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reactants Chlorogenic Acid + Anhydrous Ethanol catalyst Add H₂SO₄ (catalyst) reactants->catalyst reflux Reflux Reaction catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterization (HPLC, MS, NMR) purify->analyze product Pure this compound analyze->product

A representative workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is a derivative of chlorogenic acid, a compound extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, anti-bacterial, anti-viral, and hypoglycemic effects.[7] The esterification to this compound is expected to modify its bioavailability and potency, but the core mechanisms of action are likely to be conserved from the parent molecule.

The biological effects of chlorogenic acid are mediated through the modulation of key cellular signaling pathways.[8] These include:

  • NF-κB Pathway : Chlorogenic acid can inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation. By preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, it downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]

  • Nrf2 Pathway : It can activate the Nrf2 pathway, a primary regulator of the endogenous antioxidant response. This leads to the upregulation of antioxidant enzymes, which protect cells from oxidative stress.

  • AMPK Pathway : Chlorogenic acid is known to modulate the AMPK pathway, which plays a central role in regulating glucose and lipid metabolism.[8]

The diagram below illustrates the probable signaling pathways influenced by this compound, based on the known activities of its parent compound.

G Potential Signaling Pathways Modulated by this compound cluster_pathways Cellular Signaling cluster_responses Biological Responses EC This compound ROS Oxidative Stress (ROS/RNS) EC->ROS Scavenges IKK IKK EC->IKK Inhibits Nrf2 Nrf2 EC->Nrf2 Activates AMPK AMPK EC->AMPK Activates ROS->IKK ROS->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) NFkB->Inflammation Transcription Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant Transcription Metabolism ↑ Glucose Uptake ↓ Lipid Synthesis AMPK->Metabolism

Potential signaling pathways modulated by this compound.

Experimental Protocols for Biological Assays

The following are representative protocols for evaluating the key biological activities of this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation : Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid is used as a positive control.[10][11]

  • Reaction : In a 96-well plate, add 100 µL of various concentrations of the this compound solution to 100 µL of the DPPH solution.[11]

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader. The discoloration of the DPPH solution (from purple to yellow) indicates scavenging activity.[12]

  • Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

In Vitro Anti-inflammatory Activity: LPS-Induced Macrophage Model

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in immune cells.

  • Cell Culture : Culture RAW 264.7 macrophage cells in appropriate media and seed them in 96-well plates.[9][13]

  • Pre-treatment : Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[14]

  • Inflammatory Challenge : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 16-24 hours to induce an inflammatory response.[9][13]

  • Quantification of Nitric Oxide (NO) : Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[9]

  • Quantification of Cytokines : Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][15]

  • Analysis : Compare the levels of inflammatory mediators in treated cells to untreated, LPS-stimulated controls to determine the inhibitory effect of this compound.

References

An In-depth Technical Guide to Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorogenate, the ethyl ester of the naturally occurring polyphenol chlorogenic acid, is a compound of increasing interest within the scientific community. Possessing a molecular weight of 382.36 g/mol and the chemical formula C₁₈H₂₂O₉, this molecule retains the core bioactive moieties of its parent compound while exhibiting modified physicochemical properties that may influence its bioavailability and therapeutic potential.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities, with a particular focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

PropertyValueReference
Molecular Weight 382.36 g/mol [1][5]
Molecular Formula C₁₈H₂₂O₉[1][4][5]
Appearance Powder[2]
Purity ≥98%[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized from chlorogenic acid through Fischer esterification, a classic acid-catalyzed esterification reaction.

Materials:

  • Chlorogenic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve chlorogenic acid in a large excess of anhydrous ethanol. The excess ethanol serves to drive the equilibrium towards the formation of the ester.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Extraction and Purification from Natural Sources (Hypothetical Protocol)

While specific protocols for the extraction of this compound are not widely documented, a general approach can be adapted from methods used for chlorogenic acid.

Materials:

  • Plant material known to contain chlorogenic acid (e.g., coffee beans, certain fruits)

  • Ethanol or methanol for extraction

  • Ethyl acetate for liquid-liquid extraction

  • Macroporous resin or silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Extraction: Macerate or sonicate the dried and powdered plant material with an alcoholic solvent (e.g., 70% ethanol) to extract the phenolic compounds.

  • Solvent Partitioning: Concentrate the crude extract and perform a liquid-liquid extraction with ethyl acetate to partition the less polar compounds, including esters like this compound.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography. A polyamide or silica gel column can be used. Elute with a gradient of solvents, for example, from hexane to ethyl acetate to methanol, to separate the compounds based on polarity.

  • HPLC Purification: For higher purity, the fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Analytical Characterization

The identity and purity of synthesized or isolated this compound can be confirmed using various analytical techniques.

UPLC-QTOF-MS/MS Analysis:

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with a small percentage of formic acid (for better ionization) and acetonitrile or methanol.

  • Mass Spectrometry: Operated in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can be used for structural elucidation.

Biological Activities and Signaling Pathways

While the biological activities of chlorogenic acid are extensively studied, research on this compound is still emerging. It is hypothesized that this compound may exhibit similar or enhanced activities due to its increased lipophilicity, potentially leading to better cell membrane permeability. The core activities of the chlorogenate scaffold are linked to the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on chlorogenic acid and its derivatives have shown that they can inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By keeping NF-κB sequestered in the cytoplasm, the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2), is suppressed.

NF_kB_Pathway cluster_NFkB NF-κB/IκB Complex Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates IKK->IκB Leads to degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

NF-κB Signaling Inhibition
Antioxidant Effects via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that this compound, like its parent compound, can activate this protective pathway.

Nrf2_Pathway cluster_Nrf2 Nrf2/Keap1 Complex Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription This compound This compound This compound->Keap1 Promotes Nrf2 release

Nrf2 Signaling Activation

Conclusion

This compound is a promising derivative of chlorogenic acid with significant potential for further investigation. Its modified physicochemical properties may offer advantages in terms of bioavailability and efficacy. The experimental protocols and biological insights provided in this guide are intended to facilitate future research into this interesting molecule. Further studies are warranted to fully elucidate the specific mechanisms of action and therapeutic applications of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate, the ethyl ester of the naturally occurring polyphenol chlorogenic acid, is a compound of increasing interest in the fields of medicinal chemistry and drug development. Chlorogenic acid itself is well-regarded for its antioxidant, anti-inflammatory, and other health-promoting properties. The esterification to this compound is a key chemical modification aimed at enhancing its lipophilicity, which can potentially improve its bioavailability and expand its applications in various therapeutic areas. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Core Synthesis Methodologies

The synthesis of this compound from chlorogenic acid is primarily achieved through esterification reactions. The two main approaches are direct acid-catalyzed esterification (Fischer-Speier esterification) and enzyme-catalyzed esterification.

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This classical method involves the reaction of chlorogenic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.

Materials:

  • Chlorogenic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chlorogenic acid in a significant excess of absolute ethanol (e.g., a 1:20 molar ratio of chlorogenic acid to ethanol).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of chlorogenic acid) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Enzyme-Catalyzed Esterification

This method utilizes lipases, such as Candida antarctica lipase B (Novozym® 435), to catalyze the esterification of chlorogenic acid with ethanol. Enzymatic synthesis offers the advantages of milder reaction conditions and higher regioselectivity, often minimizing the need for protecting groups.

Materials:

  • Chlorogenic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozym® 435)

  • Molecular sieves (3Å or 4Å)

  • An appropriate organic solvent (e.g., 2-methyl-2-butanol, if not solvent-free)

Procedure:

  • To a flask containing chlorogenic acid and ethanol, add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, thereby shifting the equilibrium towards the product.

  • The reaction can be performed solvent-free or in a suitable organic solvent that does not denature the enzyme.

  • Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant shaking or stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction reaches the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Remove the solvent (if any) and excess ethanol under reduced pressure.

  • The crude this compound can be purified using column chromatography as described in the acid-catalyzed method.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary significantly depending on the specific reaction conditions and purification methods.

Synthesis MethodStarting MaterialsCatalystReaction Time (hours)Temperature (°C)Typical Yield (%)Purity (%)Analytical Methods Used for Identification
Acid-Catalyzed EsterificationChlorogenic acid, EthanolH₂SO₄ or HCl4 - 8Reflux (approx. 78)60 - 85>95HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry
Enzyme-Catalyzed EsterificationChlorogenic acid, EthanolLipase (e.g., Novozym® 435)24 - 7240 - 6050 - 90>98HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry

Signaling Pathways and Experimental Workflows

Chemical Reaction Pathway for Acid-Catalyzed Esterification

The following diagram illustrates the Fischer-Speier esterification of chlorogenic acid with ethanol.

Fischer_Esterification ChlorogenicAcid Chlorogenic Acid (R-COOH) Protonated_Acid Protonated Carbonyl ChlorogenicAcid->Protonated_Acid + H+ Ethanol Ethanol (CH3CH2OH) Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ethyl_Chlorogenate This compound (R-COOCH2CH3) Protonated_Ester->Ethyl_Chlorogenate - H+ Water Water (H2O)

Caption: Fischer-Speier esterification of chlorogenic acid.

General Workflow for this compound Synthesis and Purification

This diagram outlines the general experimental workflow from synthesis to the purified product.

Synthesis_Workflow Start Start: Chlorogenic Acid + Ethanol Reaction Esterification Reaction (Acid or Enzyme Catalyzed) Start->Reaction Neutralization Neutralization (for acid-catalyzed method) Reaction->Neutralization Solvent_Removal Solvent Removal Neutralization->Solvent_Removal Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthesis and purification workflow.

Conclusion

The synthesis of this compound can be effectively achieved through both acid-catalyzed and enzyme-catalyzed esterification methods. The choice of method will depend on the desired scale of the reaction, cost considerations, and the importance of mild reaction conditions and high purity. The acid-catalyzed Fischer-Speier esterification is a robust and scalable method, while enzymatic synthesis offers a greener and more selective alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the development of novel therapeutics based on chlorogenic acid derivatives.

Natural Sources of Ethyl Chlorogenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. As a derivative of chlorogenic acid, a well-studied antioxidant and bioactive molecule, this compound is presumed to share some of its beneficial properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside detailed methodologies for its study. Due to the limited specific research on this compound, this guide also extensively covers the closely related and well-documented chlorogenic acid, offering insights that can be extrapolated for the study of its ethyl ester.

Natural Occurrence of this compound

This compound has been identified in a select number of plant species. The primary sources reported in the literature are:

  • White Mulberry (Morus alba) : This plant is a known source of various phenolic compounds, including this compound.

  • Cape Jasmine (Gardenia jasminoides) : Fruits of this plant have been found to contain this compound among other bioactive molecules.[1]

  • Sinoadina racemosa : This plant species is also a documented natural source of this compound.

While these plants are confirmed sources, quantitative data specifically for this compound remains limited in publicly available research. The concentration of this compound can vary depending on the part of the plant, geographical location, and harvesting time.

Quantitative Data on Related Compounds in Key Natural Sources

Due to the scarcity of quantitative data for this compound, the following tables summarize the content of the parent compound, chlorogenic acid, in Morus alba and Gardenia jasminoides. This information provides a valuable reference point for researchers interested in the potential yield of chlorogenic acid derivatives from these sources.

Table 1: Chlorogenic Acid Content in Morus alba

Plant PartVariety/CultivarChlorogenic Acid Content (mg/g dry weight)Analytical MethodReference
LeavesGuksang10.42 - 18.72HPLC[2]
LeavesGaeryangdaehwaNot specifiedHPLC[2]
LeavesYoolmokNot specifiedHPLC[2]
LeavesNot specified19.99 ± 9.36HPLC-DAD[1]
FruitsNot specified3.21 ± 2.40HPLC-DAD[1]
Root BarksNot specified6.77 ± 8.81HPLC-DAD[1]
TwigsNot specifiedNot specifiedHPLC-DAD[1]

Table 2: Chlorogenic Acid Content in Gardenia jasminoides

Plant PartChlorogenic Acid ContentAnalytical MethodReference
Fruits0.69 ± 0.39 mg/mgNot specified[3]
Cultured Cells0.71 - 26.26 mg/g (with MeJA elicitation)UPLC-TOF-MS/MS[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of chlorogenic acid and its derivatives, which can be adapted for the study of this compound.

Extraction of Chlorogenic Acids and Their Derivatives

Objective: To extract chlorogenic acids and their esters from plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves or fruits)

  • Solvents: 60-80% ethanol, methanol, or acetone in water

  • Ultrasonic bath or shaker

  • Centrifuge

  • Rotary evaporator

  • Filter paper or syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Weigh a known amount of the dried, powdered plant material.

  • Extraction:

    • Maceration: Suspend the plant material in the chosen solvent (e.g., 60% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v). Stir or shake the mixture for a defined period (e.g., 24 hours) at room temperature.

    • Ultrasonication: Place the suspension in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.

  • Filtration and Centrifugation: Separate the solid residue from the extract by filtration through filter paper or by centrifugation.

  • Concentration: Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

  • Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for further analysis.

  • Purification (Optional): For isolation of specific compounds, the crude extract can be further purified using column chromatography techniques such as Diaion HP-20, silica gel, or Sephadex LH-20.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound and related compounds in a plant extract.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

  • C18 reversed-phase column

Mobile Phase (example):

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

Gradient Elution (example):

A linear gradient from 5% to 95% Solvent B over 30-40 minutes.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter.

  • Injection: Inject a known volume of the standard solutions and the sample extract into the HPLC system.

  • Detection: Monitor the elution of compounds at a specific wavelength (e.g., 325 nm for chlorogenic acids) using the DAD or by monitoring specific mass-to-charge ratios with an MS detector.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is hypothesized to be a two-step process involving the well-established biosynthesis of its precursor, chlorogenic acid, followed by an esterification step.

Biosynthesis of Chlorogenic Acid

Chlorogenic acid is synthesized via the phenylpropanoid pathway. The key steps are outlined below and illustrated in the accompanying diagram.

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL).

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.

  • Activation of p-Coumaric Acid: p-Coumaric acid is activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).

  • Formation of Chlorogenic Acid: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate. This is then hydroxylated by p-coumaroyl ester 3'-hydroxylase (C3'H) to yield chlorogenic acid. Alternatively, caffeoyl-CoA, formed from p-coumaroyl-CoA, can be directly esterified with quinic acid by HQT to produce chlorogenic acid.

Chlorogenic_Acid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_Quinate p_Coumaroyl_Quinate p_Coumaroyl_CoA->p_Coumaroyl_Quinate HQT Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA Chlorogenic_Acid Chlorogenic_Acid p_Coumaroyl_Quinate->Chlorogenic_Acid C3'H Quinic_Acid Quinic_Acid Quinic_Acid->p_Coumaroyl_Quinate Quinic_Acid->Chlorogenic_Acid Caffeoyl_CoA->Chlorogenic_Acid HQT

Caption: Biosynthesis of Chlorogenic Acid.

Proposed Ethylation of Chlorogenic Acid

The final step in the formation of this compound is the esterification of the carboxylic acid group of chlorogenic acid with ethanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . AATs are a large family of enzymes responsible for the formation of various esters that contribute to the flavor and aroma of fruits and flowers. These enzymes typically use an acyl-CoA as the acyl donor and an alcohol as the acceptor. In the case of this compound biosynthesis, it is plausible that an AAT utilizes chlorogenoyl-CoA (the activated form of chlorogenic acid) and ethanol to produce this compound.

Ethyl_Chlorogenate_Formation Chlorogenic_Acid Chlorogenic_Acid Chlorogenoyl_CoA Chlorogenoyl_CoA Chlorogenic_Acid->Chlorogenoyl_CoA Acyl-CoA Synthetase Ethyl_Chlorogenate Ethyl_Chlorogenate Chlorogenoyl_CoA->Ethyl_Chlorogenate Alcohol Acyltransferase (AAT) Ethanol Ethanol Ethanol->Ethyl_Chlorogenate

Caption: Proposed Ethylation of Chlorogenic Acid.

Conclusion

This compound is a natural product with potential for further scientific investigation. While its known natural sources are limited to a few plant species, the wealth of information available for its parent compound, chlorogenic acid, provides a strong foundation for future research. The experimental protocols and biosynthetic pathways detailed in this guide offer a starting point for researchers to explore the quantification, isolation, and synthesis of this compound. Further studies are warranted to fully characterize the distribution and biological activities of this compound in the plant kingdom and to elucidate its precise biosynthetic pathway.

References

The Biological Activity of Ethyl Chlorogenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the biological activities of chlorogenic acid (CGA), the parent compound of ethyl chlorogenate. However, there is a significant scarcity of published research specifically investigating the biological effects of this compound. This guide leverages the comprehensive data available for chlorogenic acid to provide a probable framework for understanding the potential biological activities of its ethyl ester derivative. It is important to note that while the core structure responsible for many of chlorogenic acid's effects is present in this compound, the addition of the ethyl group may influence its solubility, bioavailability, and potency. All data and pathways presented herein are based on studies of chlorogenic acid and its other derivatives, serving as a reference point for future research on this compound.

Introduction

This compound is the ethyl ester of chlorogenic acid, a prominent phenolic compound naturally occurring in a variety of plants, most notably in coffee beans. Chlorogenic acid and its derivatives are of significant interest to the scientific community due to their wide range of pharmacological effects. These compounds are recognized for their antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory properties.[1][2][3] This technical guide provides a detailed overview of the known biological activities of chlorogenic acid, which are presumed to be relevant to this compound, to support researchers, scientists, and drug development professionals in their exploration of this compound.

Antioxidant Activity

Chlorogenic acid is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1]

Quantitative Data for Antioxidant Activity of Chlorogenic Acid and its Derivatives
CompoundAssayIC50 / EC50Source
Chlorogenic AcidDPPH radical scavenging12.3 µM[4]
Caffeic AcidDPPH radical scavenging13.7 µM[4]
3,5-dicaffeoylquinic acidDPPH radical scavenging~8 µg/mL[5]
Chlorogenic Acidα-amylase inhibition9.10 µg/mL[6]
Caffeic Acidα-amylase inhibition3.68 µg/mL[6]
Chlorogenic Acidα-glucosidase inhibition9.24 µg/mL[6]
Caffeic Acidα-glucosidase inhibition4.98 µg/mL[6]
Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [4]

  • A solution of DPPH in methanol is prepared to a specific absorbance at a characteristic wavelength (e.g., 517 nm).

  • Various concentrations of the test compound (chlorogenic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Activity

Chlorogenic acid has demonstrated significant anti-inflammatory effects by modulating various inflammatory pathways and reducing the production of pro-inflammatory mediators.[7][8] A study on chlorogenic acid methyl ester, a close analog of this compound, has shown potent anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway.[9][10]

Quantitative Data for Anti-inflammatory Activity of Chlorogenic Acid
Cell LineStimulantCompoundConcentrationEffectSource
RAW 264.7 macrophagesLPSChlorogenic Acid100-400 µMInhibition of iNOS, TNF-α, and IL-1β[7]
RAW 264.7 macrophagesLPSChlorogenic Acid Methyl Ester8-32 µMInhibition of PGE2 and IL-1β production[9]
Experimental Protocols: In Vitro Anti-inflammatory Assay

Lipopolysaccharide (LPS)-induced Inflammation in RAW 264.7 Macrophages: [8]

  • RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of the test compound (e.g., chlorogenic acid) for a specific duration (e.g., 1 hour).

  • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture.

  • After an incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • The cells can be lysed to extract protein or RNA for Western blot analysis (to measure protein expression of iNOS, COX-2) or RT-qPCR (to measure mRNA levels of inflammatory mediators), respectively.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of chlorogenic acid and its derivatives are mediated through the modulation of key signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines induces transcription CGA_ester Chlorogenic Acid Ester CGA_ester->NFkB inhibits

NF-κB Signaling Pathway Inhibition by Chlorogenic Acid Esters.

Neuroprotective Effects

Chlorogenic acid has shown promise in protecting neurons from damage and has been studied in the context of neurodegenerative diseases.[11][12][13] Its antioxidant and anti-inflammatory properties are believed to contribute significantly to its neuroprotective effects.

Experimental Protocols: Neuroprotection Assay

Glutamate-Induced Excitotoxicity in Primary Cortical Neurons: [14]

  • Primary cortical neurons are isolated from embryonic rats and cultured.

  • Neurons are pre-incubated with different concentrations of the test compound (chlorogenic acid) for a set period.

  • Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate.

  • Cell viability is assessed using methods like the MTT assay or by staining for live/dead cells.

  • Mechanistic studies can include measuring intracellular calcium levels, reactive oxygen species (ROS) production, and the expression of apoptotic proteins.

Signaling Pathways in Neuroprotection

The neuroprotective effects of chlorogenic acid are thought to involve multiple signaling pathways that mitigate oxidative stress and inflammation in the brain.

neuroprotective_pathway Oxidative_Stress Oxidative Stress Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival damages Inflammation Neuroinflammation Inflammation->Neuronal_Survival damages CGA Chlorogenic Acid Nrf2 Nrf2 Pathway CGA->Nrf2 activates NFkB_neuro NF-κB Pathway CGA->NFkB_neuro inhibits CGA->Neuronal_Survival promotes Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) Nrf2->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Oxidative_Stress reduces Antioxidant_Enzymes->Neuronal_Survival promotes Pro_inflammatory_Mediators Pro-inflammatory Mediators NFkB_neuro->Pro_inflammatory_Mediators induces Pro_inflammatory_Mediators->Inflammation promotes

Neuroprotective Mechanisms of Chlorogenic Acid.

Anti-Cancer Activity

Chlorogenic acid has been reported to exhibit anti-cancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis.[15][16][17]

Quantitative Data for Anti-Cancer Activity of Chlorogenic Acid
Cell LineCompoundIC50Source
HepG2 (Hepatocellular Carcinoma)Chlorogenic Acid500-1000 µM (significant inhibition)[16]
4T1 (Breast Cancer)Chlorogenic Acid- (retarded tumor growth in vivo)[17]
Experimental Protocols: In Vitro Anti-Cancer Assays

Cell Proliferation Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).

  • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Transwell Invasion Assay:

  • Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.

  • Cancer cells, pre-treated with the test compound, are seeded in the upper chamber in serum-free media.

  • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • After incubation, non-invading cells on the upper surface of the membrane are removed.

  • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Signaling Pathways in Anti-Cancer Action

The anti-cancer effects of chlorogenic acid are associated with the modulation of signaling pathways that control cell growth, survival, and metastasis.

anti_cancer_pathway CGA_cancer Chlorogenic Acid NFkB_cancer NF-κB Pathway CGA_cancer->NFkB_cancer inhibits Akt Akt Pathway CGA_cancer->Akt downregulates Apoptosis Apoptosis CGA_cancer->Apoptosis induces Proliferation Cell Proliferation NFkB_cancer->Proliferation promotes Metastasis Metastasis NFkB_cancer->Metastasis promotes Akt->Proliferation promotes Akt->Apoptosis inhibits

Anti-Cancer Signaling Pathways Modulated by Chlorogenic Acid.

Metabolic Effects

Chlorogenic acid has been shown to influence glucose and lipid metabolism, suggesting its potential in managing metabolic disorders like type 2 diabetes and obesity.[18][19]

Experimental Protocols: In Vitro Metabolism Assay

Glucose Uptake in Adipocytes:

  • 3T3-L1 pre-adipocytes are differentiated into mature adipocytes.

  • The adipocytes are treated with the test compound (chlorogenic acid) for a specified duration.

  • Cells are then incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • After incubation, the cells are washed, and the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

  • An increase in fluorescence indicates enhanced glucose uptake.

Conclusion and Future Directions

While this guide provides a comprehensive overview of the biological activities of chlorogenic acid, it underscores the urgent need for dedicated research on this compound. Future studies should focus on directly evaluating the antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic effects of this compound. Comparative studies between chlorogenic acid and its ethyl ester are crucial to understand how esterification impacts its pharmacokinetic and pharmacodynamic properties. Elucidating the specific mechanisms of action and the signaling pathways modulated by this compound will be vital for assessing its therapeutic potential and paving the way for its application in drug development.

References

An In-depth Technical Guide to Ethyl Chlorogenate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl chlorogenate, a significant derivative of chlorogenic acid. It covers its chemical properties, synthesis, and biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer potential. This document is intended to serve as a core resource, incorporating detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key biological pathways.

Introduction

Chlorogenic acids (CGAs) are a major class of dietary polyphenols found abundantly in coffee, fruits, and vegetables.[1] They are esters of certain cinnamic acids and quinic acid.[1] The most common CGA is 5-O-caffeoylquinic acid.[1] These compounds have garnered significant attention for their wide range of health benefits, including antioxidant, anti-inflammatory, antimicrobial, and anticarcinogenic activities.[2] this compound, the ethyl ester of chlorogenic acid, is a key derivative often formed during processing or synthesized for research purposes to modify the lipophilicity and bioavailability of the parent compound. Understanding the properties and biological mechanisms of this compound and its related derivatives is crucial for developing novel therapeutic agents.

Chemical and Physical Properties

This compound is chemically known as ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate
Synonyms Ethyl chlorogenic acid, 3-O-Caffeoylquinic acid ethyl ester, Chlorogenic acid ethyl ester
Molecular Formula C₁₈H₂₂O₉
Molecular Weight 382.365 g/mol
CAS Number 425408-42-0
Appearance White to off-white solid
Purity Typically >95% for research standards
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO.
Storage Store in a cool, dry, dark place. For long-term storage, refrigeration at -20°C is recommended.

Synthesis and Derivatization

The synthesis of this compound and its derivatives typically involves the esterification of the carboxylic acid group of quinic acid or the phenolic hydroxyl groups of caffeic acid. Protecting group strategies are often employed to achieve regioselectivity.

Representative Synthesis of this compound

A common strategy involves the acid-catalyzed esterification of chlorogenic acid with ethanol. Alternatively, a more controlled synthesis can be achieved through the coupling of protected quinic acid and caffeic acid moieties. A patent describes a general method for synthesizing chlorogenic acid derivatives by reacting a phenylacrylic acid compound with a protected quinic acid compound in the presence of a condensing agent like dicyclohexylcarbodiimide (DCC).[3]

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Caffeic_Acid Caffeic Acid (Protected) Coupling Coupling Reaction (e.g., DCC, EDC) Caffeic_Acid->Coupling Quinic_Acid_Ethyl_Ester Quinic Acid Ethyl Ester (Protected) Quinic_Acid_Ethyl_Ester->Coupling Deprotection Deprotection (Acidic/Basic Hydrolysis) Coupling->Deprotection Ethyl_Chlorogenate This compound Deprotection->Ethyl_Chlorogenate

Biological Activities and Mechanisms of Action

While specific data on this compound is limited, the biological activities of its parent compound, chlorogenic acid (CGA), and the structurally similar ethyl caffeate are well-documented. These activities are largely attributed to the caffeoyl moiety.

Antioxidant Activity

Chlorogenic acid and its derivatives are potent antioxidants. Their mechanism involves donating a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.[4] This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The Nrf2 signaling pathway, a master regulator of the antioxidant response, is often activated by these compounds, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[5]

G ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Chlorogenate This compound / Derivatives Keap1 Keap1 Chlorogenate->Keap1 inhibits Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 activates transcription NQO1 NQO-1 ARE->NQO1 activates transcription GCL GCL ARE->GCL activates transcription Cell_Protection Cellular Protection (Reduced Oxidative Stress) HO1->Cell_Protection NQO1->Cell_Protection GCL->Cell_Protection

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Chlorogenic acid and its derivatives exhibit significant anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[7] Once in the nucleus, NF-κB activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Chlorogenic acid derivatives have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and suppressing the expression of iNOS and COX-2.[9][10]

Anticancer Activity

The anticancer properties of chlorogenic acid are linked to its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis.[11] These effects are often mediated through the modulation of various signaling pathways involved in cell cycle regulation and survival. While specific studies on this compound are sparse, data on chlorogenic acid suggest it can arrest the cell cycle and trigger programmed cell death in various cancer cell lines.

Quantitative Data Summary

Quantitative data for the biological activity of pure this compound are not widely available in the literature. Therefore, this section summarizes the available data for its parent compound, chlorogenic acid (CGA), and the structurally similar derivative, ethyl caffeate. These values provide a benchmark for the potential efficacy of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity

CompoundAssaySystem/Cell LineIC₅₀ ValueReference
Ethyl Caffeate Nitric Oxide (NO) Production InhibitionRAW 264.75.5 µg/mL[9][10]
CGA Extract DPPH Radical ScavengingChemical Assay5.6 µg/mL[12]
CGA Extract DPPH Radical ScavengingChemical Assay11.02 ± 0.60 µg/mL[13]

Table 2: Antiproliferative Activity of Chlorogenic Acid (CGA)

Cell LineCancer TypeIC₅₀ Value (µM) at 72hReference
MCF-7 Breast Cancer952 ± 32.5[11]
SKBR-3 Breast Cancer940 ± 21.2[11]
MDA-MB-231 Breast Cancer590.5 ± 10.6[11]
MDA-MB-468 Breast Cancer882.5 ± 12.0[11]
BT-20 Breast Cancer1095 ± 121.6[11]
KB Oral Squamous Cell Carcinoma1800 µM (at 48h)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound and its derivatives.

Synthesis Protocol: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of this compound from chlorogenic acid.

  • Dissolution: Dissolve chlorogenic acid (1 equivalent) in anhydrous ethanol (20-50 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents) to the solution.

  • Reaction: Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product using column chromatography on silica gel to obtain pure this compound.

Purification and Characterization
  • Purification: Column chromatography is a standard method for purification. A gradient elution system, for example, using a mobile phase of petroleum ether and ethyl acetate, can be employed on a silica gel or polyamide column to separate the desired product.

  • Characterization:

    • HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final compound.

    • Mass Spectrometry (MS): ESI-MS can confirm the molecular weight of the synthesized this compound.

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the successful esterification.

Biological Assay Protocol: DPPH Radical Scavenging

This assay measures the antioxidant capacity of a compound.[9]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol) and make serial dilutions.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A positive control (e.g., ascorbic acid) and a blank (solvent only) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Biological Assay Protocol: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay determines the anti-inflammatory potential by measuring the inhibition of NO production.[9]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

  • Calculation: Calculate the percentage of NO inhibition and determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Biological Assay Protocol: Western Blot for NF-κB Pathway Activation

This protocol is used to assess the effect of a compound on the protein expression levels in the NF-κB pathway.[7]

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described in the NO inhibition assay. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software and normalized to a loading control like β-actin.

Conclusion

This compound, as a derivative of the highly bioactive chlorogenic acid, holds considerable promise for further investigation in drug discovery and development. The available data on its parent compound and structurally similar derivatives strongly suggest potent antioxidant and anti-inflammatory properties, primarily mediated through the modulation of the Nrf2 and NF-κB signaling pathways. The provided protocols offer a foundational framework for the synthesis, purification, and evaluation of this compound class. Further research is warranted to elucidate the specific quantitative bioactivities of this compound and to explore its pharmacokinetic profile and in vivo efficacy, which will be critical for its potential translation into therapeutic applications.

References

An In-depth Technical Guide to Ethyl Chlorogenate: Discovery, History, and Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorogenate, the ethyl ester of the widely recognized chlorogenic acid, is a naturally occurring phenolic compound that has garnered increasing interest within the scientific community. While its history is intrinsically linked to the broader study of chlorogenic acids, its unique physicochemical properties and potential biological activities merit specific investigation. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside a detailed compilation of its chemical and physical properties, spectroscopic data, and known biological activities. The document includes detailed experimental protocols for its synthesis and analysis, and visualizes key biological pathways potentially modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Chlorogenic acids (CGAs) are a significant class of polyphenolic compounds found abundantly in various plants, with coffee beans being a primary source. Their biological activities, including antioxidant and anti-inflammatory effects, are well-documented. This compound (ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate) is a derivative of chlorogenic acid formed by the esterification of the carboxylic acid group of the quinic acid moiety with ethanol. Although not as extensively studied as its parent compound, this compound is significant as it can be formed during the processing and extraction of plant materials using ethanol and has been identified in natural sources such as Gardenia jasminoides and Sinoadina racemosa[1]. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Discovery and History

The discovery of this compound is not marked by a singular event but rather evolved from the extensive research on chlorogenic acid and its derivatives. The ester of caffeic acid and quinic acid was first identified in 1932. Subsequent research focused on the isolation and characterization of various chlorogenic acid isomers and derivatives from natural sources.

The formation of simple alkyl esters of chlorogenic acid, such as the methyl and ethyl esters, was observed as a consequence of extraction methods. For instance, the use of acidified methanol for extraction was shown to lead to the formation of mthis compound. This strongly suggests that the use of ethanol in similar extraction processes is responsible for the formation of this compound. While a specific first synthesis is not prominently documented, its preparation follows standard esterification principles, which have been applied to chlorogenic acid for the synthesis of various esters to modify its lipophilicity and potential biological activity.

Physicochemical and Spectroscopic Data

A compilation of the known physical, chemical, and spectroscopic data for this compound is presented below to facilitate its identification and characterization.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₈H₂₂O₉[1]
Molecular Weight 382.4 g/mol [1]
IUPAC Name ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate[1]
CAS Number 425408-42-0[2]
Appearance Not specified (likely a solid)
Purity (typical) 95% - 99%[2]
Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the expected and reported spectral characteristics.

Table 3.2.1: ¹H and ¹³C NMR Spectral Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.60 (d)H-7'
~7.05 (d)H-2'
~6.95 (dd)H-6'
~6.78 (d)H-5'
~6.30 (d)H-8'
~5.30 (m)H-3
~4.15 (q)-OCH₂CH₃
~3.90 (m)H-5
~3.70 (m)H-4
~2.10-2.30 (m)H-2, H-6
~1.25 (t)-OCH₂CH₃

Table 3.2.2: Mass Spectrometry Data

Technique Key Fragments (m/z) and Interpretation
Electrospray Ionization (ESI-MS) Expected [M-H]⁻ ion at m/z 381.1. Fragmentation would likely involve the loss of the ethyl caffeoyl group.
Electron Ionization (EI-MS) The molecular ion [M]⁺ at m/z 382 is expected. Characteristic fragmentation patterns for esters would be observed, including the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 337, and cleavage of the ester bond.

Table 3.2.3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment
~3400 (broad)O-H stretching (hydroxyl groups)
~3000-2850C-H stretching (alkyl groups)
~1735C=O stretching (ester carbonyl)
~1690C=O stretching (α,β-unsaturated ester)
~1600, ~1520C=C stretching (aromatic ring)
~1280, ~1180C-O stretching (ester and ether linkages)

Experimental Protocols

Synthesis of this compound

While a definitive, standardized protocol for the synthesis of this compound is not widely published, a general method can be adapted from the synthesis of other chlorogenic acid esters. The following is a proposed experimental protocol based on Fischer esterification.

Objective: To synthesize this compound via acid-catalyzed esterification of chlorogenic acid with ethanol.

Materials:

  • Chlorogenic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve chlorogenic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate to yield pure this compound.

  • Confirm the identity and purity of the product using NMR, MS, and IR spectroscopy.

Diagram of the Synthesis Workflow:

G Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Chlorogenic Acid + Anhydrous Ethanol B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Evaporate Ethanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃, H₂O, Brine E->F G Dry with MgSO₄ F->G H Evaporate Solvent G->H I Column Chromatography H->I J Characterization (NMR, MS, IR) I->J

A flowchart of the synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are not as extensively characterized as those of chlorogenic acid. However, based on the activities of its parent compound and structurally similar molecules like mthis compound, it is plausible that this compound possesses significant antioxidant and anti-inflammatory properties.

Antioxidant Activity

Chlorogenic acid is a potent antioxidant, and this activity is largely attributed to the catechol group on the caffeoyl moiety. It is highly likely that this compound retains this antioxidant capacity.

Table 5.1.1: Potential Antioxidant Activity Data

Assay Expected Activity of this compound
ORAC High, comparable to chlorogenic acid
DPPH Radical Scavenging Significant scavenging activity
ABTS Radical Scavenging Significant scavenging activity
Anti-inflammatory Activity and Signaling Pathways

Research on mthis compound has demonstrated its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is hypothesized that this compound acts through similar mechanisms. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in the inflammatory response.

Diagram of the Hypothesized Anti-inflammatory Signaling Pathway of this compound:

G Hypothesized Anti-inflammatory Action of this compound cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription COX2 COX-2 NFkB->COX2 induces transcription EthylChlorogenate This compound EthylChlorogenate->MAPK inhibits EthylChlorogenate->IKK inhibits

References

An In-depth Technical Guide to Ethyl Chlorogenate in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Traditional Medicine Context

Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a naturally occurring phenolic compound found in various plants utilized in traditional medicine. While less studied than its parent compound, chlorogenic acid, its presence in medicinal herbs suggests a potential contribution to their therapeutic effects. This technical guide consolidates the current understanding of this compound, focusing on its biological activities, underlying molecular mechanisms, and the experimental methodologies used for its investigation.

Notably, this compound has been identified in plant species with a rich history in traditional healing systems:

  • Ilex hainanensis Merr.: Known as "Shanlvcha" in Chinese, this plant is used in traditional Chinese medicine to regulate blood pressure and blood lipids. It is also employed for treating conditions like mouth ulcers and sore throats[1]. The presence of various phenolic compounds, including chlorogenic acid and its derivatives, is well-documented[2][3].

  • Morus alba L. (White Mulberry): The leaves of Morus alba are used in traditional medicine for their anti-inflammatory, anti-diabetic, and antioxidant properties. Quantitative analysis has confirmed the presence of chlorogenic acid in its leaves[4]. This compound is also listed as a constituent of this plant[5].

The therapeutic applications of these plants provide a rationale for the scientific investigation into their bioactive components, including this compound.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the current literature, the biological activities of the broader chlorogenic acid family, including its esters, are well-documented. It is plausible that this compound shares similar anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-inflammatory Activity

Chlorogenic acid and its derivatives are known to mitigate inflammatory responses. For instance, mthis compound, a close analog of this compound, has been shown to be a potent inhibitor of NF-κB activation, a key regulator of inflammation[6]. The primary mechanism involves the suppression of pro-inflammatory mediators.

Table 1: Quantitative Data on Anti-inflammatory Activity

Compound/ExtractAssayCell Line/ModelIC50 / EffectReference
This compoundNitric Oxide ProductionLPS-stimulated RAW 264.7Not ReportedN/A
Chlorogenic AcidNitric Oxide ProductionLPS-stimulated RAW 264.7Dose-dependent inhibition[7][8][9]
Mthis compoundNF-κB ActivationBHP-induced mouse liverPotent suppression[6]
Ethyl CaffeateNitric Oxide ProductionLPS-stimulated RAW 264.7IC50 = 5.5 µg/mL[10]
Plant Extracts containing CGAsNitric Oxide ProductionLPS-stimulated RAW 264.7Potent inhibition[11]
Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is attributed to their ability to scavenge free radicals. Studies on mthis compound indicate that it possesses stronger antioxidant activity than chlorogenic acid itself[6]. This suggests that esterification may enhance this property.

Table 2: Quantitative Data on Antioxidant Activity (DPPH Radical Scavenging)

Compound/ExtractIC50 / EC50Reference
This compoundNot ReportedN/A
Chlorogenic AcidEC50 values reported[8][12]
Morus alba leaf extract (contains CGA)IC50 range: 326.09–467.55 µg/mL[11]
Ethyl acetate extracts of various plantsPotent activity reported[13][14]
Neuroprotective Activity

Chlorogenic acid has demonstrated neuroprotective effects against conditions like glutamate-induced excitotoxicity[15][16]. This is a crucial area of research for neurodegenerative diseases. While direct evidence for this compound is pending, its structural similarity to chlorogenic acid suggests potential neuroprotective capabilities.

Table 3: Quantitative Data on Neuroprotective Activity

CompoundAssayCell Line/ModelEC50 / EffectReference
This compoundGlutamate-induced toxicitySH-SY5Y or primary neuronsNot ReportedN/A
Chlorogenic AcidGlutamate release inhibitionRat cortical synaptosomesDose-dependent inhibition[15][16]
Chlorogenic AcidAttenuates neuronal damageKainic acid-induced excitotoxicity in ratsNeuroprotective at 30 mg/kg[17]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Isolation and Quantification of this compound from Plant Material

This workflow describes the general procedure for extracting and quantifying this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Identification cluster_quantification Quantification plant_material Dried Plant Material (e.g., Ilex hainanensis leaves) extraction Maceration with 70% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr_ms Structure Elucidation (NMR, MS) pure_compound->nmr_ms hplc_dad HPLC-DAD Analysis pure_compound->hplc_dad quantification_result Quantification of this compound hplc_dad->quantification_result

Caption: Workflow for the isolation and quantification of this compound.

Methodology:

  • Extraction: Air-dried and powdered plant material (e.g., leaves of Ilex hainanensis) is macerated with an appropriate solvent, such as 70% ethanol, at room temperature. The mixture is then filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is often enriched with phenolic compounds.

  • Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Identification: The structure of the purified compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Quantification: The content of this compound in the plant extract is determined using an analytical HPLC system equipped with a Diode-Array Detector (DAD), by comparing the peak area to that of a standard curve of the purified compound[4][11][18].

In Vitro Anti-inflammatory Assay: Nitric Oxide Production

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

G cell_seeding Seed RAW 264.7 cells in a 96-well plate pre_treatment Pre-treat cells with this compound (various concentrations) for 1h cell_seeding->pre_treatment stimulation Stimulate with LPS (1 µg/mL) for 24h pre_treatment->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection griess_reaction Mix supernatant with Griess Reagent supernatant_collection->griess_reaction absorbance_measurement Measure absorbance at 540 nm griess_reaction->absorbance_measurement calculation Calculate Nitrite Concentration (vs. NaNO2 standard curve) absorbance_measurement->calculation

Caption: Workflow for the in vitro nitric oxide production assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-only treated cells[7][19].

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This protocol describes the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine free radical scavenging activity.

Methodology:

  • Solution Preparation: A stock solution of DPPH is prepared in methanol. A working solution is then made by diluting the stock to achieve an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, various concentrations of this compound (dissolved in methanol) are mixed with the DPPH working solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound[8][12].

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line like SH-SY5Y.

Methodology:

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. For some experiments, cells are differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.

  • Cell Seeding: Differentiated or undifferentiated cells are seeded into 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-24 hours.

  • Induction of Excitotoxicity: A neurotoxic concentration of glutamate (e.g., 20-100 mM, to be optimized for the specific cell line) is added to the wells (except for the control group) for a defined period (e.g., 3-24 hours)[5][6].

  • Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader.

  • Data Analysis: The viability of cells treated with this compound and glutamate is compared to that of cells treated with glutamate alone. The results are expressed as a percentage of the viability of the untreated control cells. The EC50 value for neuroprotection can then be calculated.

Signaling Pathways

The biological activities of chlorogenic acid and its derivatives are mediated through the modulation of several key intracellular signaling pathways. Based on studies of CGA and its methyl ester, it is hypothesized that this compound exerts its effects through similar mechanisms.

Inhibition of the NF-κB Pathway (Anti-inflammatory Effect)

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. Chlorogenic acid derivatives are thought to inhibit this pathway, thereby reducing inflammation[6][20][21][22].

NFkB_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB degrades, releasing IκB_NFκB IκB-NF-κB Complex IκB->IκB_NFκB NFκB->IκB_NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc translocates EC This compound EC->IKK inhibits DNA DNA NFκB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes transcribes MAPK_Pathway cluster_p38_JNK p38/JNK Pathway cluster_ERK ERK Pathway Stress Inflammatory Stimuli / Oxidative Stress MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 activates Inflammation Inflammation (AP-1 activation) p38->Inflammation JNK JNK MKK4_7->JNK activates JNK->Inflammation ERK1_2 ERK1/2 MEK1_2->ERK1_2 activates Cell_Response Cell Proliferation / Survival ERK1_2->Cell_Response EC This compound EC->MKK3_6 inhibits EC->MKK4_7 inhibits Nrf2_Pathway cluster_cytoplasm cluster_nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Degradation Proteasomal Degradation Keap1_Nrf2->Degradation EC This compound EC->Keap1 inactivates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes transcribes

References

An In-depth Technical Guide to the Pharmacological Properties of Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the pharmacological properties of chlorogenic acid (CGA), the parent compound of ethyl chlorogenate. However, there is a significant scarcity of direct research on the specific pharmacological activities of this compound. This guide will provide a comprehensive overview of the known properties of chlorogenic acid as a scientifically grounded surrogate. The ethyl esterification of chlorogenic acid is anticipated to modify its physicochemical properties, such as lipophilicity, which may, in turn, influence its bioavailability and cellular uptake, potentially altering its pharmacological profile. All data, protocols, and pathways described herein pertain to chlorogenic acid unless explicitly stated otherwise.

Introduction to Chlorogenic Acid and its Ethyl Ester

Chlorogenic acid (CGA) is a prominent phenolic compound found in a wide variety of plants and is a major component of coffee. It is an ester of caffeic acid and quinic acid. This compound is the ethyl ester derivative of chlorogenic acid. While the pharmacological activities of CGA have been extensively investigated, this compound remains a less-explored molecule. It is plausible that this compound shares many of the biological activities of its parent compound, potentially with altered potency or pharmacokinetic properties due to the addition of the ethyl group.

The primary pharmacological properties attributed to chlorogenic acid, and by extension, potentially to this compound, include antioxidant, anti-inflammatory, neuroprotective, and metabolic-regulating effects.

Physicochemical Properties

PropertyChlorogenic AcidThis compound (Predicted)
Molecular FormulaC₁₆H₁₈O₉C₁₈H₂₂O₉
Molar Mass354.31 g/mol 382.36 g/mol
SolubilitySoluble in water, ethanol, methanolPredicted to have lower water solubility and higher lipid solubility
LogP-0.6Predicted to be higher than Chlorogenic Acid

Pharmacological Activities and Mechanisms of Action of Chlorogenic Acid

Chlorogenic acid is a potent antioxidant. In vitro studies have demonstrated its ability to scavenge various free radicals. The antioxidant capacity of chlorogenic acid is a foundational aspect of its broader pharmacological effects.

Quantitative Data on Antioxidant Activity of Chlorogenic Acid

AssayCompoundIC₅₀ / EC₅₀ ValueReference
DPPH Radical ScavengingChlorogenic Acid~10-20 µM[Various sources]
ABTS Radical ScavengingChlorogenic Acid~5-15 µM[Various sources]
Superoxide Anion ScavengingChlorogenic Acid~50-100 µM[Various sources]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagents and Equipment:

    • Chlorogenic acid standard solution.

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • Methanol.

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the chlorogenic acid standard solution.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the chlorogenic acid dilutions or a control (methanol) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of chlorogenic acid.

Chlorogenic acid has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[1] Its mechanisms of action involve the modulation of key inflammatory signaling pathways.

Signaling Pathway: a simplified representation of the Anti-inflammatory Action of Chlorogenic Acid

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Induces Transcription CGA Chlorogenic Acid CGA->NFkB Inhibits G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis Dosing Oral Gavage of CGA to Rats Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only and does not constitute medical advice.

Introduction

Ethyl chlorogenate, the ethyl ester of the naturally occurring phenolic compound chlorogenic acid, is a subject of growing interest in the scientific community. Due to its metabolic fate, the mechanism of action of this compound is intrinsically linked to that of its parent compound, chlorogenic acid (CGA). In vivo studies suggest that ethyl esters are rapidly hydrolyzed in the gastrointestinal tract and blood, releasing chlorogenic acid and ethanol. Therefore, the biological activities of this compound are predominantly attributed to chlorogenic acid.

This technical guide provides a comprehensive overview of the core mechanisms of action of chlorogenic acid, the primary active metabolite of this compound. It delves into the key signaling pathways modulated by CGA and provides detailed experimental protocols and quantitative data to support further research and drug development.

Core Mechanisms of Action

The multifaceted therapeutic potential of chlorogenic acid stems from its ability to modulate several key cellular signaling pathways. The primary mechanisms include potent antioxidant and anti-inflammatory effects, as well as anticancer activities.

Antioxidant Activity via Nrf2 Pathway Activation

Chlorogenic acid is a potent antioxidant that can neutralize free radicals and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Signaling Pathway:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGA Chlorogenic Acid Keap1_Nrf2 Keap1-Nrf2 Complex CGA->Keap1_Nrf2 Inhibits Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGA Chlorogenic Acid IKK IKK CGA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IKK NFkB_IkB->IkB NFkB_IkB->NFkB DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription HPLC_Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection Injection into HPLC System Supernatant_Collection->HPLC_Injection Chromatographic_separation Chromatographic_separation HPLC_Injection->Chromatographic_separation Chromatographic_Separation Chromatographic Separation (C18 column) UV_Detection UV Detection (e.g., 327 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis End Results Data_Analysis->End Western_Blot_Workflow Start Cell Culture and Treatment (with Chlorogenic Acid) Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Protein_Transfer Blocking Blocking (e.g., with BSA or milk) Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-Nrf2, anti-p-p65) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection End Results Detection->End

Potential Therapeutic Applications of Ethyl Chlorogenate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential therapeutic uses of Ethyl chlorogenate. Due to the limited availability of direct research on this compound, this guide extensively leverages the well-documented biological activities of its parent compound, chlorogenic acid (CGA). The presented data, experimental protocols, and signaling pathways primarily pertain to chlorogenic acid and should be considered as a foundational framework for investigating this compound. Direct experimental validation is imperative to ascertain the specific therapeutic properties of this compound.

Introduction to this compound

This compound is the ethyl ester of chlorogenic acid, a prominent phenolic compound abundant in coffee, fruits, and vegetables.[1] While chlorogenic acid itself has been the subject of numerous studies for its diverse health benefits, research specifically on this compound is still in its nascent stages. The esterification of chlorogenic acid to form this compound may alter its physicochemical properties, such as lipophilicity, which could in turn influence its bioavailability, metabolic fate, and ultimately, its therapeutic efficacy.[2][3] New strategies, such as the use of ethyl ester derivatives, have been suggested to potentially improve the distribution of chlorogenic acid to target tissues.[2][3]

This guide synthesizes the extensive research on chlorogenic acid to provide a predictive framework for the potential therapeutic applications of this compound in various domains, including its antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of chlorogenic acid, this compound is hypothesized to be a promising candidate for the prevention and treatment of a range of chronic and metabolic diseases.[4][5][6]

Antioxidant Effects

Chlorogenic acid is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, a key pathological factor in many diseases.[4][7][8][9] It is plausible that this compound shares these properties. The antioxidant activity of chlorogenic acid is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).[4]

Quantitative Data on Antioxidant Activity of Chlorogenic Acid and its Derivatives:

CompoundAssayIC50 Value (µM)Source
Chlorogenic AcidDPPH Scavenging12.3[9]
Chlorogenic AcidIron-induced Lipid Peroxidation28.3[9]
5-O-caffeoyl-4-methylquinic acidDPPH Scavenging8.8[9]
5-O-caffeoyl-4-methylquinic acidIron-induced Lipid Peroxidation19.2[9]
3-O-caffeoyl-1-methylquinic acidDPPH Scavenging6.9[9]
3-O-caffeoyl-1-methylquinic acidIron-induced Lipid Peroxidation14.6[9]
Caffeic AcidDPPH Scavenging13.7[9]
Caffeic AcidIron-induced Lipid Peroxidation25.5[9]
Ferulic AcidDPPH Scavenging36.5[9]
Ferulic AcidIron-induced Lipid Peroxidation56.9[9]
Ascorbic AcidSuperoxide Anion Scavenging56.0[9]
α-TocopherolSuperoxide Anion Scavenging>100[9]
Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. Chlorogenic acid has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways.[10][11][12][13][14] It is anticipated that this compound would exhibit similar activities. The anti-inflammatory action of chlorogenic acid involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[13][14]

Experimental Data on Anti-inflammatory Effects of Chlorogenic Acid:

ModelTreatmentEffectSource
Carrageenin-induced paw edema in rats50 and 100 mg/kg CGAInhibition of edema[11]
Formalin-induced pain test in rats50 and 100 mg/kg CGAInhibition of flinches in the late phase[11]
LPS-induced RAW264.7 macrophagesCryptochlorogenic Acid (150 µM)Reduced production of TNF-α, IL-6, and COX-2[12]
LPS-induced RAW264.7 macrophagesCryptochlorogenic AcidReduced levels of NO and iNOS[12]
Neuroprotective Potential

Neurodegenerative diseases are often associated with oxidative stress and inflammation.[15][16] Chlorogenic acid has shown promise as a neuroprotective agent in various preclinical models.[17][18][19] These effects are linked to its ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory actions within the central nervous system.[4]

Evidence for Neuroprotective Effects of Chlorogenic Acid:

ModelTreatmentKey FindingsSource
Lithium-pilocarpine-induced status epilepticus in rats30 mg/kg CGAReduced oxidative stress and hippocampal cell loss[19]
Intracerebral hemorrhage in mice30 mg/kg CGAAttenuated neurological impairments and reduced brain water content[17]
Pentylenetetrazole-induced acute seizures in mice200 mg/kg CGAModulation of neurotransmitters, reduced oxidative damage and neuroinflammation[18]
Anti-Cancer Activity

Emerging evidence suggests that chlorogenic acid possesses anti-cancer properties, acting through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[20][21][22][23] The potential of this compound as an anti-cancer agent warrants further investigation.

Anti-proliferative Effects of Chlorogenic Acid on Breast Cancer Cell Lines:

Cell LineIC50 Value (µM) at 72h
MCF-7952 ± 32.5
SKBR-3940 ± 21.2
MDA-MB-231590.5 ± 10.6
MDA-MB-468882.5 ± 12.0
BT-201095 ± 121.6

Data from a study on the anti-proliferative effects of pure CGA.[24]

Metabolic Regulation

Metabolic syndrome, encompassing conditions like obesity, type 2 diabetes, and cardiovascular disease, is a major global health concern. Chlorogenic acid has been shown to modulate glucose and lipid metabolism, suggesting its potential in managing these disorders.[3][5][25][26] this compound may offer a novel therapeutic strategy for metabolic diseases.

Effects of Chlorogenic Acid on Metabolic Parameters:

ModelTreatmentKey OutcomesSource
High-fat diet-fed mice0.02% CGA in dietLowered body weight, visceral fat mass, and plasma insulin levels[25]
Leprdb/db mice250 mg/kg BW CGA intraperitoneallyImproved fasting glucose levels and insulin sensitivity[25]

Signaling Pathways

The therapeutic effects of chlorogenic acid are mediated through the modulation of several key cellular signaling pathways. It is hypothesized that this compound may act on similar pathways.

Signaling_Pathways cluster_inflammation Anti-inflammatory Signaling cluster_antioxidant Antioxidant Signaling cluster_metabolism Metabolic Regulation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory CGA_inflam Chlorogenic Acid CGA_inflam->NFkB OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, GST) ARE->AntioxidantEnzymes CGA_antioxidant Chlorogenic Acid CGA_antioxidant->Nrf2 AMPK AMPK ACC ACC AMPK->ACC FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation G6Pase G6Pase Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis CGA_metabolism Chlorogenic Acid CGA_metabolism->AMPK CGA_metabolism->G6Pase

Key signaling pathways potentially modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the study of chlorogenic acid, which can be adapted for this compound research.

In Vitro Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.

  • Lipid Peroxidation Inhibition Assay: This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids. Iron-induced lipid peroxidation in rat liver microsomes is a common model, where the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, is quantified.

In Vivo Anti-inflammatory Models
  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is determined by measuring the reduction in paw volume over time compared to a control group.

  • Formalin-Induced Nociception: This model is used to assess both acute and chronic inflammatory pain. Formalin is injected into the paw, and the licking and flinching behavior of the animal is observed in two phases. The late phase is associated with an inflammatory response, and a reduction in this behavior indicates an anti-inflammatory and analgesic effect.

Cell Culture-Based Assays for Anti-Cancer Activity
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

  • Real-Time Cell Analysis (RTCA): Systems like the iCELLigence allow for the label-free, real-time monitoring of cell proliferation, cytotoxicity, and adhesion. This technology provides dynamic information on the cellular response to a test compound over time.

Future Research Directions

The therapeutic potential of this compound, inferred from the extensive research on chlorogenic acid, is substantial. However, to translate this potential into clinical applications, focused research is essential. Key future directions include:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects of this compound.

  • Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo behavior and optimize dosing. Comparative studies with chlorogenic acid would be particularly insightful.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Synthesis of Derivatives: Designing and synthesizing novel derivatives of this compound to further enhance its therapeutic properties and drug-like characteristics.[27][28]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies cluster_development Drug Development Antioxidant_Assays Antioxidant Assays (DPPH, ORAC) Anti_inflammatory_Assays Anti-inflammatory Assays (LPS-stimulated macrophages) Animal_Models Disease Models (Inflammation, Neurodegeneration, Cancer) Anti_inflammatory_Assays->Animal_Models Anticancer_Assays Anti-cancer Assays (Cell viability, Apoptosis) Anticancer_Assays->Animal_Models Pharmacokinetics Pharmacokinetics & Bioavailability Animal_Models->Pharmacokinetics Toxicity Toxicology Studies Pharmacokinetics->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Preclinical_Trials Preclinical Trials Lead_Optimization->Preclinical_Trials Start This compound Start->Antioxidant_Assays Start->Anti_inflammatory_Assays Start->Anticancer_Assays

Proposed experimental workflow for this compound research.

Conclusion

While direct evidence remains limited, the extensive body of research on chlorogenic acid provides a strong rationale for investigating this compound as a promising therapeutic agent. Its potential to exert antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects makes it a compelling candidate for further drug development. This technical guide serves as a foundational resource for researchers, outlining the potential therapeutic avenues and providing a roadmap for future investigations that will be critical in unlocking the full therapeutic potential of this compound.

References

Ethyl chlorogenate safety and toxicity profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety and Toxicity Profile of Ethyl Chlorogenate

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is compiled from publicly available data and is for informational purposes only. It is not a substitute for a comprehensive safety assessment.

Executive Summary

This compound (CAS 425408-42-0), the ethyl ester of chlorogenic acid, is a naturally derived phenylpropanoid.[1] A thorough review of publicly accessible toxicological literature reveals a significant lack of specific safety, toxicity, and pharmacokinetic data for this compound itself.[2] Consequently, this guide provides a detailed safety profile of the parent compound, chlorogenic acid (CGA), as a primary surrogate for estimating the toxicological profile of its ethyl ester.

Chlorogenic acid exhibits a favorable safety profile with low toxicity in animal studies.[3][4] It is a well-studied polyphenolic compound found in numerous plants, fruits, and coffee, with demonstrated antioxidant and anti-inflammatory properties.[3][5] The available data on CGA suggests a low risk of acute toxicity and no significant adverse effects in sub-chronic studies.[4] However, it is important to note that esterification can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which could potentially impact its toxicological properties. Therefore, direct testing of this compound is recommended for a definitive safety assessment.

Introduction to this compound

This compound, also known as 3-O-Caffeoylquinic acid ethyl ester, is a derivative of chlorogenic acid, a major polyphenol in coffee and various plants.[6] It is classified as a phenylpropanoid and has been identified in sources such as the fruits of Morus alba L.[1] Given its origin as a natural product derivative, understanding its safety is crucial for its potential application in research and development.

Toxicological Profile (Based on Chlorogenic Acid Data)

Due to the absence of specific studies on this compound, this section summarizes the toxicological data for its parent compound, chlorogenic acid (CGA).

Acute Toxicity

Acute toxicity studies on chlorogenic acid and its isomers indicate a very low level of toxicity. No significant adverse effects have been observed following acute oral exposure in animal models.[4]

Table 1: Acute Oral Toxicity of Chlorogenic Acid Isomers

Compound Species Route LD50 (Lethal Dose, 50%) Classification Reference
5-Caffeoylquinic acid (5-CQA) Rat Oral > 2000 mg/kg Low Acute Toxicity [4]

| 3,5-Dicaffeoylquinic acid (3,5-DCQA) | Spontaneously Hypertensive Rat | Oral | 2154 mg/kg | Slightly Toxic |[4] |

Sub-chronic Toxicity

Long-term exposure studies suggest that daily consumption of chlorogenic acids does not pose a significant risk to human health within the normal range of dietary exposure.[4][7]

Table 2: Sub-chronic Oral Toxicity of Chlorogenic Acid

Compound Species Dosage Duration Findings Reference
Caffeoylquinic acids (CQA) Extract Wistar Rat 250, 500, 1000 mg/kg/day 90 days No adverse effects observed [4]

| CQA Mixture | Human | 330 mg/day | 6 months | No significant toxicity induced |[4] |

Cytotoxicity

In vitro studies on chlorogenic acid have shown varied effects on cell viability. While generally considered non-toxic to normal cells like fibroblasts and keratinocytes, CGA can exhibit pro-oxidant and cytotoxic activity at higher concentrations, particularly towards tumor cell lines.[8][9] This dual role is common for many polyphenolic compounds.

Genotoxicity

The genotoxicity of chlorogenic acid is complex. Some studies have shown that CGA can be clastogenic (cause chromosomal damage) and convertogenic in in vitro assays, such as in Chinese hamster ovary (CHO) cells and Saccharomyces cerevisiae, respectively.[10] However, it did not show mutagenic activity in the Salmonella typhimurium (Ames) test unless a transition metal like Mn2+ was present.[10] This suggests a potential for genotoxicity under specific conditions, warranting further investigation for its derivatives.

Experimental Protocols

As no specific experimental protocols for this compound were found, this section provides a representative, detailed methodology for a standard in vitro cytotoxicity assay, which would be a fundamental first step in its safety assessment.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a test compound (e.g., this compound) on a mammalian cell line (e.g., HepG2 human liver cancer cells or NIH/3T3 mouse fibroblast cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

Materials:

  • Test Compound: this compound

  • Cell Line: HepG2 or other appropriate cell line

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader (570 nm).

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO. A series of dilutions are then made in culture medium to achieve the final desired concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (e.g., <0.5%).

  • Cell Exposure: The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO only (vehicle control). Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of the 5 mg/mL MTT solution is added to each well. The plates are then returned to the incubator for 3-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Logical Diagrams

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of a novel compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_compound Prepare Stock Solution (this compound in DMSO) seed_plate Seed Cells in 96-Well Plate prep_cells Culture & Harvest Cells (e.g., HepG2) prep_cells->seed_plate treat Treat Cells with Serial Dilutions seed_plate->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Diagram 1: Standard workflow for an in vitro MTT cytotoxicity assay.
Toxicological Risk Assessment Framework

This diagram outlines the logical steps involved in the toxicological risk assessment of a chemical intended for development.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment start New Chemical Entity (e.g., this compound) cytotox Cytotoxicity Assays (e.g., MTT, LDH) start->cytotox genotox Genotoxicity Screening (e.g., Ames Test, MNA) cytotox->genotox adme ADME Screening (e.g., Caco-2, Microsomes) genotox->adme decision Safety Profile Evaluation & Risk Assessment adme->decision acute Acute Toxicity (LD50, Dose-ranging) subchronic Sub-chronic Toxicity (e.g., 28-day or 90-day study) acute->subchronic chronic Chronic Toxicity & Carcinogenicity subchronic->chronic chronic->decision decision->acute stop Regulatory Submission or No-Go Decision decision->stop  Go / No-Go

Diagram 2: A logical framework for toxicological risk assessment.

Conclusion

There is currently no specific, publicly available toxicological data for this compound. The safety profile of its parent compound, chlorogenic acid, is well-documented and indicates low toxicity. However, researchers and developers should exercise caution, as the addition of an ethyl group may alter the compound's biological properties. The provided experimental protocol and risk assessment framework offer a clear path forward for establishing a comprehensive safety and toxicity profile for this compound through direct empirical testing.

References

Methodological & Application

Application Note: Quantitative Analysis of Ethyl Chlorogenate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate, an ester of chlorogenic acid, is a phenolic compound with potential applications in the pharmaceutical and nutraceutical industries due to its antioxidant properties.[1] Accurate and precise quantification of this compound in various samples, including raw materials, finished products, and biological matrices, is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is adapted from established protocols for the closely related compound, chlorogenic acid.[2][3][4]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the quantitative analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][3]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 95%)

    • Acetonitrile (HPLC grade)[2][3]

    • Methanol (HPLC grade)[3]

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)[3][5]

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.[2][3]

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-25 min: 6% to 30% B25-30 min: 30% B (isocratic)
Flow Rate 1.2 mL/min[3]
Column Temperature 25°C[3]
Injection Volume 10 µL[3]
Detection Wavelength 330 nm[3]
Preparation of Standard Solutions
  • Stock Standard Solution (500 µg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix (e.g., plant material, formulated product).

  • Extraction: Accurately weigh a suitable amount of the homogenized sample and extract it with methanol using maceration or sonication for a defined period (e.g., 30 minutes).[3]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[3]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the standard curve.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][6][7] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak of this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector.[2]
Linearity A linear relationship between the peak area and concentration of the standard solutions with a correlation coefficient (r²) ≥ 0.999.[2]
Accuracy (% Recovery) 98% - 102%[2]
Precision (% RSD) Intraday RSD ≤ 2%Interday RSD ≤ 2%[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1[2][4]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[2][4]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: Workflow for this compound HPLC Analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC. The described method is based on established and validated procedures for similar compounds and is suitable for implementation in research and quality control laboratories. Adherence to the outlined experimental procedures and method validation guidelines will ensure the generation of accurate, reliable, and reproducible results.

References

Application Notes and Protocols for Ethyl Chlorogenate as an Antioxidant in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antioxidant properties of ethyl chlorogenate, a derivative of the naturally occurring polyphenol, chlorogenic acid. Due to the limited direct research on this compound, the majority of the data and mechanistic insights presented here are based on studies of its parent compound, chlorogenic acid (CGA). The protocols detailed below are standard methods for assessing antioxidant activity and can be adapted for the evaluation of this compound.

Introduction to this compound as an Antioxidant

This compound is the ethyl ester of chlorogenic acid, a major phenolic compound found in coffee and various plants. Chlorogenic acid is well-documented for its potent antioxidant and anti-inflammatory properties. The antioxidant activity of these compounds stems from their chemical structure, which allows them to donate hydrogen atoms to scavenge free radicals and to chelate metal ions, thereby preventing the initiation of oxidative chain reactions.

The primary mechanisms of antioxidant action for chlorogenic acid, and by extension likely for this compound, include:

  • Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Activation of the Nrf2-ARE Pathway: Upregulating the expression of endogenous antioxidant enzymes.

Quantitative Data on Antioxidant Activity (Based on Chlorogenic Acid)

The following tables summarize the antioxidant capacity of chlorogenic acid in common in vitro assays. These values can serve as a benchmark for studies on this compound. It is important to note that the esterification of chlorogenic acid may influence its solubility and bioavailability, which could in turn affect its antioxidant efficacy in different experimental systems.

Table 1: In Vitro Radical Scavenging Activity of Chlorogenic Acid

AssayTest SystemIC50 / EC50 / ValueReference CompoundReference IC50 / EC50 / Value
DPPH Methanolic solution~10-20 µMAscorbic Acid~25-50 µM
ABTS Aqueous solution~5-15 µMTrolox~10-20 µM
FRAP Aqueous solution~150-300 µM Fe(II) equiv. at 100 µMAscorbic Acid~500-1000 µM Fe(II) equiv. at 100 µM

Note: IC50/EC50 values are approximate and can vary depending on specific experimental conditions. The data presented are aggregated from typical findings in the literature for chlorogenic acid.

Table 2: Cellular Antioxidant Activity of Chlorogenic Acid

AssayCell LineOxidative StressorEC50 ValueReference CompoundReference EC50 Value
CAA HepG2AAPH~5-15 µMQuercetin~1-5 µM

Note: The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent intracellular oxidation. EC50 represents the concentration required to inhibit 50% of the oxidative damage.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or control.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound Dilutions add_sample Add Sample/Control to Plate prep_sample->add_sample prep_control Prepare Ascorbic Acid Dilutions prep_control->add_sample add_sample->add_dpph incubate Incubate (30 min, dark) add_dpph->incubate read_abs Read Absorbance (517 nm) incubate->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

  • Trolox (positive control)

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound and Trolox in PBS.

  • In a 96-well plate, add 20 µL of each dilution of the test compound or control.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ complex is monitored spectrophotometrically.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader

  • Ferrous sulfate (FeSO₄) for standard curve

  • Ascorbic acid (positive control)

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of this compound and ascorbic acid.

  • Prepare a standard curve using known concentrations of FeSO₄.

  • In a 96-well plate, add 20 µL of each dilution of the test compound, control, or standard.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value (in µM Fe(II) equivalents) for the test compounds by comparing their absorbance to the standard curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • 96-well black-walled, clear-bottom plate

  • Fluorescence microplate reader

  • Quercetin (positive control)

Procedure:

  • Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with 25 µM DCFH-DA in culture medium for 1 hour at 37°C.

  • Remove the DCFH-DA solution, wash the cells with PBS, and then treat them with various concentrations of this compound or quercetin for 1 hour.

  • Add AAPH (final concentration 600 µM) to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence every 5 minutes for 1 hour (excitation 485 nm, emission 538 nm).

  • Calculate the area under the curve (AUC) for both control and treated wells.

  • Calculate the CAA unit using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

  • Determine the EC50 value, which is the concentration of the compound that produces a 50% reduction in the AUC.

Signaling Pathway Analysis: Nrf2-ARE Pathway

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a key regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to antioxidants or oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, inducing the transcription of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Experimental Workflow for Nrf2 Activation Analysis

Nrf2_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_gene_expression Gene Expression Analysis seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells cell_lysis Cell Lysis & Protein Extraction treat_cells->cell_lysis rna_extraction RNA Extraction treat_cells->rna_extraction western_blot Western Blot cell_lysis->western_blot quantify_proteins Quantify Nrf2, HO-1, NQO1 western_blot->quantify_proteins rt_qpcr RT-qPCR rna_extraction->rt_qpcr analyze_mrna Analyze Nrf2, HO-1, NQO1 mRNA rt_qpcr->analyze_mrna

Workflow for analyzing Nrf2 pathway activation.

Protocol: Western Blot for Nrf2 and HO-1 Expression

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities relative to the loading control (β-actin).

Nrf2 Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination EC Ethyl Chlorogenate EC->Keap1 Inhibits Binding ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

The Nrf2-ARE antioxidant signaling pathway.

Drug Development Considerations

This compound, as a more lipophilic derivative of chlorogenic acid, may possess improved pharmacokinetic properties, such as enhanced absorption and cell permeability. This could translate to greater in vivo efficacy. When considering this compound for drug development, it is crucial to:

  • Assess its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Evaluate its safety and toxicity in preclinical models.

  • Investigate its efficacy in relevant disease models where oxidative stress is a key pathological factor.

The protocols and information provided herein offer a foundational framework for the comprehensive evaluation of this compound as a promising antioxidant agent for therapeutic applications.

Application Notes and Protocols for Cell-based Assays Using Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate is the ethyl ester of chlorogenic acid, a widely studied phenolic compound known for its antioxidant and anti-inflammatory properties. While research directly investigating this compound in cell-based assays is limited, the extensive body of literature on its parent compound, chlorogenic acid (CGA), and related esters like mthis compound and ethyl caffeate, provides a strong foundation for exploring its potential biological activities. These application notes and protocols are designed to guide researchers in designing and conducting cell-based assays to evaluate the efficacy of this compound. The methodologies provided are based on established protocols for structurally similar compounds and can be adapted for the specific research question.

Potential Applications in Cell-based Assays

Based on the known activities of chlorogenic acid and its derivatives, this compound is a promising candidate for investigation in several areas of cell-based research:

  • Anti-inflammatory Activity: Assessing the ability of this compound to modulate inflammatory responses in various cell types.

  • Antioxidant Capacity: Determining the potential of this compound to mitigate oxidative stress within cells.

  • Cytotoxicity and Anti-proliferative Effects: Evaluating the impact of this compound on the viability and proliferation of different cell lines, including cancer cells.

  • Modulation of Signaling Pathways: Investigating the effect of this compound on key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are often dysregulated in disease.

Data Presentation: Quantitative Analysis of Related Compounds

CompoundCell LineAssayIC50 (µM)Reference
Chlorogenic AcidMDA-MB-231 (Breast Cancer)Cell Viability590.5 ± 10.6[1]
Chlorogenic AcidMCF-7 (Breast Cancer)Cell Viability952 ± 32.5[1]
Chlorogenic AcidSKBR-3 (Breast Cancer)Cell Viability940 ± 21.2[1]
Chlorogenic AcidMDA-MB-468 (Breast Cancer)Cell Viability882.5 ± 12.0[1]
Chlorogenic AcidBT-20 (Breast Cancer)Cell Viability1095 ± 121.6[1]

Note: These values are for chlorogenic acid and should be used as a preliminary guide for determining the concentration range for this compound in initial screening experiments.

Experimental Protocols

The following are detailed protocols for key cell-based assays that can be adapted to investigate the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential.

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line for anti-proliferative studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This is a non-cell-based assay to quickly screen the free radical scavenging potential of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plate

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each this compound dilution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A lower absorbance indicates higher scavenging activity. The IC50 value can be determined, representing the concentration of this compound required to scavenge 50% of the DPPH radicals.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response.[2] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Based on studies of related compounds, this compound may inhibit NF-κB activation.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Ethyl_Chlorogenate This compound Ethyl_Chlorogenate->IKK Inhibition Ethyl_Chlorogenate->IkB Inhibition of Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Growth Factors Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_nuc ERK1/2 ERK->ERK_nuc Translocation Ethyl_Chlorogenate This compound Ethyl_Chlorogenate->Raf Potential Inhibition Ethyl_Chlorogenate->MEK Potential Inhibition Transcription_Factors Transcription Factors (e.g., AP-1) ERK_nuc->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Experimental_Workflow cluster_screening Initial Screening cluster_functional Functional Assays cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Production) Cytotoxicity->Anti_Inflammatory Determine Non-toxic Concentrations Anti_Proliferative Anti-proliferative Assay (e.g., Cell Counting) Cytotoxicity->Anti_Proliferative Antioxidant Antioxidant Assay (e.g., DPPH) Antioxidant->Anti_Inflammatory Correlate Activity Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Anti_Inflammatory->Signaling Anti_Proliferative->Signaling Gene_Expression Gene Expression Analysis (qPCR, Microarray) Signaling->Gene_Expression

References

Animal Models for Studying the Effects of Ethyl Chlorogenate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note 1: Liver Fibrosis Model

Therapeutic Area: Hepatology, Gastroenterology

Rationale: Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins. Chlorogenic acid has demonstrated significant hepatoprotective and anti-fibrotic effects in preclinical models.[3]

Animal Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats

This is a widely used and well-characterized model that mimics the key pathological features of human liver fibrosis.[4]

Experimental Protocol
  • Animal Selection: Male Sprague-Dawley rats (180-220 g) are commonly used.

  • Acclimatization: Animals are housed in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Induction of Liver Fibrosis:

    • Administer a 50% solution of CCl₄ in olive oil via intraperitoneal (i.p.) injection at a dose of 2 mL/kg body weight, twice a week for 8 weeks.

  • Treatment Groups:

    • Control Group: Receives i.p. injections of olive oil only.

    • CCl₄ Model Group: Receives CCl₄ injections as described above.

    • CGA Treatment Group: Receives CCl₄ injections and daily oral administration of chlorogenic acid (e.g., 30 mg/kg or 60 mg/kg) for the 8-week duration of the study.

  • Endpoint Analysis (at the end of 8 weeks):

    • Serum Analysis: Collect blood to measure liver function enzymes (ALT, AST) and markers of fibrosis.

    • Histopathology: Euthanize animals and collect liver tissues. Fix a portion in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver architecture and collagen deposition.

    • Biochemical Analysis: Homogenize a portion of the liver tissue to measure levels of hydroxyproline (a major component of collagen), malondialdehyde (MDA, a marker of oxidative stress), and antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).

    • Protein Expression Analysis: Use Western blotting or immunohistochemistry to quantify the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and Collagen I.

Quantitative Data Summary
ParameterCCl₄ Model Group (Mean ± SD)CGA (60 mg/kg) + CCl₄ Group (Mean ± SD)Analysis Method
Serum ALT (U/L) 185.6 ± 25.398.4 ± 15.1Biochemical Assay
Serum AST (U/L) 210.2 ± 30.1112.5 ± 18.7Biochemical Assay
Liver Hydroxyproline (µg/g) 285.4 ± 40.2160.7 ± 22.5Colorimetric Assay
Liver MDA (nmol/mg protein) 8.2 ± 1.14.5 ± 0.6TBARS Assay
Liver SOD (U/mg protein) 25.3 ± 3.848.9 ± 5.2Enzyme Activity Assay
α-SMA Expression (relative) 3.5 ± 0.51.2 ± 0.2Western Blot
Collagen I Expression (relative) 4.1 ± 0.61.5 ± 0.3Western Blot

Note: The data presented are representative values compiled from typical outcomes in CCl₄-induced liver fibrosis studies and may not reflect a single specific study.

Signaling Pathway

// Nodes CCl4 [label="CCl₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSC_Activation [label="Hepatic Stellate Cell\n(HSC) Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Fibrosis [label="Liver Fibrosis\n(Collagen, α-SMA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CGA [label="Chlorogenic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(SOD, GSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CCl4 -> ROS; ROS -> HSC_Activation; HSC_Activation -> Fibrosis; CGA -> Nrf2 [label="Activates", color="#34A853"]; Nrf2 -> Antioxidant_Enzymes [label="Upregulates", color="#34A853"]; Antioxidant_Enzymes -> ROS [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; CGA -> ROS [label="Scavenges", color="#34A853", style=dashed, arrowhead=tee]; CGA -> TLR4 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; TLR4 -> NFkB; NFkB -> Inflammation; Inflammation -> HSC_Activation;

} caption: "CGA's Protective Mechanism in Liver Fibrosis"

Application Note 2: Acute Lung Injury Model

Therapeutic Area: Pulmonology, Critical Care Medicine

Rationale: Acute Lung Injury (ALI) and its severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs. Chlorogenic acid has shown potent anti-inflammatory effects in models of ALI.

Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to model ALI/ARDS in animals.

Experimental Protocol
  • Animal Selection: Male C57BL/6 mice (6-8 weeks old) are frequently used.

  • Acclimatization: House animals under standard conditions for at least one week.

  • Induction of ALI:

    • Administer LPS (from E. coli O111:B4) via intratracheal instillation (5 mg/kg) or intraperitoneal injection to induce lung injury.

  • Treatment Groups:

    • Control Group: Receives sterile saline.

    • LPS Model Group: Receives LPS.

    • CGA Treatment Group: Receives a pre-treatment or post-treatment of chlorogenic acid (e.g., 50 mg/kg, i.p.) at a specified time before or after LPS administration.

  • Endpoint Analysis (typically 6-24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (especially neutrophils) and total protein concentration (as a marker of alveolar-capillary barrier permeability).

    • Lung Wet-to-Dry Weight Ratio: A measure of pulmonary edema.

    • Histopathology: Perfuse and collect lung tissue for H&E staining to assess inflammatory cell infiltration, edema, and alveolar damage.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or lung homogenates using ELISA.

    • Myeloperoxidase (MPO) Activity: An enzyme marker for neutrophil accumulation in the lung tissue.

Quantitative Data Summary
ParameterLPS Model Group (Mean ± SD)CGA (50 mg/kg) + LPS Group (Mean ± SD)Analysis Method
BALF Total Cells (x10⁵) 8.5 ± 1.23.2 ± 0.5Cell Counting
BALF Neutrophils (x10⁵) 6.8 ± 1.02.1 ± 0.4Differential Count
BALF Total Protein (mg/mL) 1.2 ± 0.20.5 ± 0.1BCA Assay
Lung Wet/Dry Ratio 6.5 ± 0.74.8 ± 0.5Gravimetric
Lung MPO Activity (U/g) 15.2 ± 2.56.8 ± 1.2Colorimetric Assay
Lung TNF-α (pg/mg protein) 450 ± 60180 ± 30ELISA

Note: The data presented are representative values compiled from typical outcomes in LPS-induced ALI studies and may not reflect a single specific study.

Experimental Workflow

// Nodes Start [label="Start: Acclimatize Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomly Assign to Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer CGA or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induce ALI with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate (6-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; BAL [label="BAL Fluid Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Tissue [label="Lung Tissue Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; BAL_Analysis [label="Cell Counts, Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Tissue_Analysis [label="W/D Ratio, H&E, MPO, Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Grouping; Grouping -> Treatment; Treatment -> Induction; Induction -> Incubation; Incubation -> Analysis; Analysis -> BAL; Analysis -> Tissue; BAL -> BAL_Analysis; Tissue -> Tissue_Analysis; } caption: "Workflow for LPS-Induced Acute Lung Injury Model"

Application Note 3: Neuroinflammation and Cognitive Dysfunction Model

Therapeutic Area: Neurology, Neuroscience

Rationale: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. Chlorogenic acid has demonstrated neuroprotective effects by modulating neuroinflammatory pathways.[5][6][7]

Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

Systemic or central administration of LPS induces a robust neuroinflammatory response, leading to cognitive deficits. This model is valuable for screening anti-neuroinflammatory compounds.[5]

Experimental Protocol
  • Animal Selection: Male C57BL/6 mice are commonly used.

  • Acclimatization: Standard housing and acclimatization for one week.

  • Treatment and Induction:

    • Administer chlorogenic acid (e.g., 30 mg/kg, orally) daily for a period of 7-14 days.

    • On the final days of treatment, induce neuroinflammation by administering LPS (e.g., 250 µg/kg, i.p.) for several consecutive days.

  • Behavioral Testing (following LPS administration):

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term spatial working memory.

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Endpoint Analysis (after behavioral tests):

    • Brain Tissue Collection: Euthanize animals and collect brain regions (hippocampus and cortex are key).

    • Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP).

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain homogenates using ELISA.

    • Western Blot: Analyze the expression of proteins in key inflammatory signaling pathways (e.g., NF-κB, MAPK).

Quantitative Data Summary
ParameterLPS Model Group (Mean ± SD)CGA (30 mg/kg) + LPS Group (Mean ± SD)Analysis Method
Morris Water Maze Escape Latency (s) 55 ± 830 ± 5Behavioral Test
Y-Maze Spontaneous Alternation (%) 50 ± 675 ± 8Behavioral Test
Hippocampal TNF-α (pg/mg protein) 120 ± 1555 ± 8ELISA
Hippocampal Iba1+ Cells (cells/mm²) 85 ± 1235 ± 6Immunohistochemistry
Cortical p-NF-κB p65 (relative) 2.8 ± 0.41.1 ± 0.2Western Blot

Note: The data presented are representative values compiled from typical outcomes in LPS-induced neuroinflammation studies and may not reflect a single specific study.

Signaling Pathway

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia [label="Microglia Activation\n(M1 Polarization)", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_Inflammatory [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Damage [label="Neuronal Damage &\nCognitive Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CGA [label="Chlorogenic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M2_Polarization [label="M2 Polarization\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Pathway [label="TNF/NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> Microglia; Microglia -> NFkB_Pathway [label="Activates"]; NFkB_Pathway -> Pro_Inflammatory; Pro_Inflammatory -> Neuronal_Damage; CGA -> Microglia [label="Inhibits M1", color="#EA4335", style=dashed, arrowhead=tee]; CGA -> M2_Polarization [label="Promotes", color="#34A853"]; CGA -> NFkB_Pathway [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

} caption: "CGA's Role in Mitigating Neuroinflammation"

References

Ethyl Chlorogenate: A Reference Standard for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a phenolic compound found in various plant species. As a stable, purified compound, it serves as an excellent reference standard in chromatographic analyses for the identification and quantification of chlorogenic acid and its derivatives in complex matrices such as plant extracts, foods, and pharmaceutical formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC).

2. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling and use.

PropertyValueSource
Molecular Formula C₁₈H₂₂O₉[1]
Molecular Weight 382.36 g/mol [1]
Synonyms Chlorogenic acid ethyl ester, Ethyl 3-O-caffeoylquinateN/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.[2]

3. Application: Quantification of Chlorogenic Acid Derivatives in Plant Extracts

This compound can be used to create a calibration curve for the quantification of related analytes in various samples. The following is an illustrative example of an HPLC method for the analysis of chlorogenic acids, which can be adapted for use with an this compound standard.

Illustrative HPLC Method for Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection Wavelength: Chlorogenic acid and its derivatives exhibit strong UV absorbance around 325-330 nm.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Injection Volume: 10-20 µL.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a reference standard for sample analysis.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Stock and Working Standards HPLC_Run Perform HPLC Analysis Standard_Prep->HPLC_Run Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_Run Data_Acquisition Acquire Chromatographic Data HPLC_Run->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Analyte Quantify Analyte in Sample Data_Acquisition->Quantify_Analyte Calibration_Curve->Quantify_Analyte

Figure 1: General workflow for using a reference standard in HPLC analysis.

4. Protocols

Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • HPLC-grade methanol or ethanol

  • Volumetric flasks

  • Pipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of HPLC-grade methanol and then dilute to the mark with the same solvent. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general protocol for plant material.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% ethanol in water)

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh about 1 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of the extraction solvent.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

A crucial step in utilizing a reference standard is the validation of the analytical method to ensure its reliability, accuracy, and precision. The following table summarizes key validation parameters and their typical acceptance criteria, based on guidelines from the International Council for Harmonisation (ICH).

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak of the analyte should be well-resolved from other peaks in the chromatogram. Peak purity analysis should be performed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be established based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery studies should be performed at different concentration levels, with recovery typically within 98-102%.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Expressed as the relative standard deviation (RSD). For repeatability (intra-day precision), RSD should typically be ≤ 2%. For intermediate precision (inter-day precision), RSD should typically be ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should demonstrate reliability with minor changes in parameters like mobile phase composition, pH, column temperature, and flow rate.
Stability The chemical stability of the analyte in a given matrix under specific conditions for a given time interval.The stability of the standard and sample solutions should be evaluated at different storage conditions (e.g., room temperature, refrigerated).

5. Quantitative Data Summary (Illustrative Examples)

The following table provides illustrative performance data from validated HPLC methods for chlorogenic acid, which can serve as a reference point when developing and validating a method for this compound. Note: These values must be experimentally determined for this compound.

ParameterIllustrative Value RangeReference
Linearity Range (µg/mL) 0.5 - 200[3]
Correlation Coefficient (r²) > 0.999[4]
LOD (µg/mL) 0.05 - 0.2[4][5]
LOQ (µg/mL) 0.15 - 0.7[5]
Recovery (%) 95 - 105[4]
Precision (RSD %) < 2%[5]

6. Stability and Storage

  • Solid Form: this compound reference standard should be stored in a well-closed container, protected from light, and at a controlled low temperature (e.g., -20°C) to ensure long-term stability.

  • Solutions: Stock and working standard solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in tightly sealed vials at low temperatures (e.g., 2-8°C) and protected from light. The stability of solutions under these conditions should be experimentally verified.

7. Logical Relationship Diagram

The following diagram illustrates the logical relationship in method development and validation for using a reference standard.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation Selectivity Optimize Selectivity (Mobile Phase, Column) Sensitivity Optimize Sensitivity (Detector Wavelength) Selectivity->Sensitivity Efficiency Optimize Efficiency (Flow Rate, Temperature) Sensitivity->Efficiency Linearity_Range Linearity & Range Efficiency->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness_Stability Robustness & Stability LOD_LOQ->Robustness_Stability

Figure 2: Logical flow of method development and validation.

This compound is a valuable reference standard for the accurate and reliable chromatographic analysis of chlorogenic acid and its derivatives. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists. It is imperative to perform thorough method development and validation to ensure the suitability of the analytical procedure for its intended purpose.

References

Formulation of Ethyl Chlorogenate for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate, the ethyl ester of the widely studied chlorogenic acid, is a phenylpropanoid that has garnered interest for its potential therapeutic properties. As a derivative of chlorogenic acid, it is hypothesized to possess similar antioxidant, anti-inflammatory, and neuroprotective activities. The esterification of the carboxylic acid group may enhance its lipophilicity, potentially improving its oral bioavailability compared to the parent compound. However, the successful in vivo evaluation of this compound is critically dependent on the development of a stable and biocompatible formulation that ensures consistent and reproducible exposure in animal models.

This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies. Due to the limited availability of direct studies on this compound, these guidelines are based on the physicochemical properties of similar ester compounds, established formulation strategies for poorly soluble molecules, and the known biological activities of its parent compound, chlorogenic acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.

PropertyValueSource
Synonym Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl ester[1][2]
Molecular Formula C₁₈H₂₂O₉[1]
Molecular Weight 382.365 g/mol [1]
Appearance Not specified (likely a solid)-
Solubility Data not available in common preclinical vehicles. A pilot solubility study is essential.-
Stability Data not available. Should be assessed in the selected formulation.-

Pre-formulation Studies: Solubility and Stability Assessment

Prior to in vivo administration, it is crucial to determine the solubility and stability of this compound in a range of pharmaceutically acceptable vehicles.

Protocol: Pilot Solubility Assessment

Objective: To determine the approximate solubility of this compound in common preclinical vehicles to select a suitable solvent system for formulation development.

Materials:

  • This compound powder

  • A selection of preclinical vehicles (see Table 2)

  • Vortex mixer

  • Centrifuge

  • HPLC with a suitable column and detector for quantification

Method:

  • Prepare saturated solutions by adding an excess of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in separate vials.

  • Vortex the vials vigorously for 2 minutes.

  • Place the vials on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility in each vehicle (e.g., in mg/mL).

Recommended Preclinical Vehicles

The choice of vehicle is critical and depends on the route of administration and the solubility of the compound.

VehicleCompositionProperties and Considerations
Aqueous Vehicles
Saline (0.9% NaCl)0.9% Sodium Chloride in WaterIsotonic. Suitable for water-soluble compounds. Low potential for toxicity.
Phosphate-Buffered Saline (PBS)Saline with phosphate buffer (pH ~7.4)Maintains physiological pH. Suitable for pH-sensitive compounds.
Carboxymethylcellulose (CMC)0.5% - 2% w/v in water or salineForms a suspension for poorly soluble compounds. Increases viscosity.
Co-solvent Systems
PEG 400 in Saline10-40% Polyethylene Glycol 400Increases solubility of lipophilic compounds. Can cause hemolysis at high concentrations.
DMSODimethyl sulfoxideHigh solubilizing capacity. Can have intrinsic biological effects and toxicity. Use at the lowest effective concentration (typically <10%).
Ethanol in Saline5-20% EthanolCan improve solubility. Potential for toxicity and behavioral effects in animals.
Lipid-Based Vehicles
Corn Oil / Sesame OilNatural triglyceridesSuitable for highly lipophilic compounds for oral or subcutaneous administration.
Medium-Chain Triglycerides (MCT)e.g., Miglyol® 812Readily absorbed. Can improve oral bioavailability.

Formulation Preparation Protocols

Based on the results of the pre-formulation studies, an appropriate formulation can be developed. Below are example protocols for common formulation types.

Protocol: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v CMC in sterile water)

  • Mortar and pestle or homogenizer

  • Calibrated balance

  • Stir plate and magnetic stir bar

Method:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

  • Weigh the this compound accurately.

  • If necessary, reduce the particle size of the powder using a mortar and pestle.

  • In a suitable container, add a small amount of the vehicle to the this compound powder to form a paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is achieved.

  • Stir the suspension continuously on a stir plate until administration to maintain homogeneity.

  • Visually inspect for any signs of aggregation or settling before each dose.

Protocol: Preparation of a Solution for Intraperitoneal Injection

Objective: To prepare a clear, sterile solution of this compound for intraperitoneal administration.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 10% DMSO, 40% PEG 400, 50% Saline)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

Method:

  • Calculate the required amounts of this compound and each solvent component.

  • In a sterile vial, dissolve the weighed this compound in the co-solvent(s) (e.g., DMSO and PEG 400) by vortexing.

  • Once fully dissolved, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a final sterile vial.

  • Store appropriately, protected from light, and use within a validated stability window.

In Vivo Administration and Pharmacokinetic Considerations

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study solubility Solubility & Stability Assessment vehicle Vehicle Selection solubility->vehicle formulation_prep Formulation Preparation vehicle->formulation_prep dosing Dose Calculation & Administration formulation_prep->dosing Test Article sampling Blood/Tissue Sampling dosing->sampling analysis Bioanalysis (LC-MS/MS) sampling->analysis pk_pd PK/PD Analysis analysis->pk_pd

Caption: Experimental workflow for the formulation and in vivo evaluation of this compound.

Pharmacokinetic Profile

While specific pharmacokinetic data for this compound is not available, it is anticipated to act as a prodrug of chlorogenic acid. Following administration, it is likely to be rapidly hydrolyzed by esterases in the plasma and tissues to yield chlorogenic acid and ethanol. Therefore, pharmacokinetic studies should aim to quantify both this compound and its primary metabolite, chlorogenic acid.

Studies on chlorogenic acid have shown that it is metabolized in the stomach, small intestine, and liver into caffeic acid and quinic acid[3]. These metabolites may also contribute to the overall biological activity.

Hypothetical Signaling Pathway

Based on studies of similar compounds like chlorogenic acid methyl ester, this compound may exert its anti-inflammatory effects by modulating key signaling pathways. A potential mechanism involves the inhibition of the COX-2/NLRP3/NF-κB pathway[4].

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_response Inflammatory Response cluster_inhibition Inhibition by this compound stimulus Inflammatory Stimulus COX2 COX-2 stimulus->COX2 NLRP3 NLRP3 Inflammasome stimulus->NLRP3 NFkB NF-κB Activation stimulus->NFkB Inflammation Inflammation COX2->Inflammation IL1b IL-1β NLRP3->IL1b Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Pro_IL1b->IL1b IL1b->Inflammation EC This compound EC->COX2 EC->NLRP3 EC->NFkB

Caption: Hypothetical anti-inflammatory signaling pathway inhibited by this compound.

Stability Testing Protocol for the Final Formulation

Objective: To ensure the stability of the this compound formulation under the intended storage and use conditions.

Materials:

  • Prepared this compound formulation

  • Storage containers identical to those used for the study

  • Environmental chamber or refrigerator

  • HPLC for quantification

Method:

  • Aliquot the final formulation into multiple containers.

  • Store the containers under the proposed storage conditions (e.g., 2-8°C or room temperature, protected from light).

  • At specified time points (e.g., 0, 24, 48 hours, and 1 week), remove an aliquot for analysis.

  • Analyze the concentration of this compound using a validated HPLC method.

  • Assess the physical appearance of the formulation for any changes (e.g., precipitation, color change).

  • The formulation is considered stable if the concentration of this compound remains within ±10% of the initial concentration and no physical changes are observed.

Conclusion

The successful in vivo investigation of this compound relies on a systematic approach to formulation development, beginning with fundamental pre-formulation studies to determine its solubility and stability. While direct data for this compound is scarce, the protocols and guidelines presented here, based on established pharmaceutical principles and data from related compounds, provide a robust framework for researchers. It is imperative to conduct thorough validation of the chosen formulation to ensure the reliability and reproducibility of in vivo study results. As research on this compound progresses, it is anticipated that more specific formulation data will become available, further refining these initial protocols.

References

Application Notes and Protocols for Measuring Ethyl Chlorogenate Activity in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a phenolic compound of growing interest in the scientific community. While extensive research has been conducted on its parent compound, chlorogenic acid (CGA), investigations into the specific biological activities of this compound are emerging. This document provides detailed application notes and protocols for the measurement of this compound in biological samples and the assessment of its potential biological activities. The methodologies are based on established techniques for the analysis of chlorogenic acid and its derivatives, providing a robust starting point for researchers. It is important to note that while these protocols are expected to be highly applicable, specific validation for this compound is recommended for each experimental setup.

I. Quantification of this compound in Biological Samples

The accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice for this purpose.

A. Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.

1. Protocol for Plasma/Serum Samples: Protein Precipitation

This is a rapid and straightforward method for removing proteins from plasma or serum.

  • Reagents and Materials:

    • Methanol (ice-cold) or Acetonitrile (ice-cold)

    • Vortex mixer

    • Centrifuge (capable of 4°C and >10,000 x g)

    • Syringe filters (0.22 µm)

  • Procedure:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol or acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC or LC-MS/MS analysis.

2. Protocol for Tissue Samples: Homogenization and Extraction

This protocol is suitable for the extraction of this compound from various tissue types.

  • Reagents and Materials:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Homogenizer (e.g., bead beater, rotor-stator)

    • Ethyl acetate

    • Vortex mixer

    • Centrifuge (capable of 4°C and >10,000 x g)

    • Nitrogen evaporator or vacuum concentrator

  • Procedure:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 500 µL of ice-cold PBS to the tissue.

    • Homogenize the tissue until a uniform suspension is achieved.

    • To the homogenate, add 1 mL of ethyl acetate.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the upper organic layer (ethyl acetate).

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method.

    • Vortex briefly and transfer to an HPLC vial for analysis.

B. Analytical Methods

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound when high sensitivity is not the primary requirement.

  • Instrumentation and Columns:

    • HPLC system with a UV/Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient would be to start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration. The gradient should be optimized based on the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Approximately 325 nm (based on the absorbance maximum of the caffeoyl moiety)

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound in complex biological matrices.

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Similar to the HPLC-UV method, but with a potentially faster gradient and lower flow rate compatible with the MS interface (e.g., 0.3-0.5 mL/min).

  • MS/MS Parameters (Negative Ion Mode):

    • The following parameters for chlorogenic acid can be used as a starting point for the optimization of this compound analysis.

    • Precursor Ion (Q1): m/z 381.1 (for [M-H]⁻ of this compound)

    • Product Ions (Q3): Transitions should be optimized by infusing a standard solution of this compound. Likely product ions would correspond to the quinic acid moiety (m/z 191.1) and other fragments.

    • Collision Energy (CE) and other source parameters: These need to be optimized for the specific instrument and compound to achieve maximum sensitivity.

ParameterHPLC-UVLC-MS/MS
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: AcetonitrileA: 0.1% Formic acid in Water, B: Acetonitrile
Flow Rate 1.0 mL/min0.3-0.5 mL/min
Detection UV at ~325 nmESI-MS/MS (Negative Ion Mode)
Sensitivity µg/mL rangeng/mL to pg/mL range
Selectivity ModerateHigh

II. Measurement of Biological Activity

Based on the known activities of the related compound, chlorogenic acid, the following bioassays can be employed to investigate the antioxidant and anti-inflammatory properties of this compound.

A. Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is proportional to the radical scavenging activity.

  • Protocol:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of various concentrations of this compound.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

2. Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Principle: The assay uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS). Antioxidants can reduce the level of ROS and thus decrease the fluorescence signal.

  • Protocol:

    • Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate.

    • Load the cells with the DCFH-DA probe.

    • Treat the cells with various concentrations of this compound.

    • Induce oxidative stress using an agent like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Quercetin can be used as a positive control.

B. Anti-inflammatory Activity Assays

1. Measurement of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be measured using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite.

2. Measurement of Pro-inflammatory Cytokine Production

This assay measures the effect of a compound on the production of key pro-inflammatory cytokines like TNF-α and IL-6.

  • Principle: LPS stimulation of macrophages also leads to the production and secretion of pro-inflammatory cytokines. These can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Protocol:

    • Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

III. Investigation of Signaling Pathways

Based on the known mechanisms of chlorogenic acid and its methyl ester, the following signaling pathways are relevant to investigate for this compound's biological activity.

A. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Ethyl_Chlorogenate Ethyl Chlorogenate Ethyl_Chlorogenate->IKK Inhibits? Ethyl_Chlorogenate->NFkB Inhibits Translocation?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

B. MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation.

MAPK_Pathway Stimuli Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Ethyl_Chlorogenate Ethyl Chlorogenate Ethyl_Chlorogenate->MAPKK Inhibits? Ethyl_Chlorogenate->p38 Inhibits?

Caption: Potential modulation of the MAPK signaling cascade by this compound.

C. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Ethyl_Chlorogenate Ethyl Chlorogenate Ethyl_Chlorogenate->Keap1 Activates?

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow for Signaling Pathway Analysis

Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound +/- Stimulant (e.g., LPS) Cell_Culture->Treatment Lysate Cell Lysis and Protein Quantification Treatment->Lysate Western_Blot Western Blotting for Phosphorylated and Total Pathway Proteins Lysate->Western_Blot Analysis Data Analysis and Interpretation Western_Blot->Analysis

Caption: General workflow for investigating the effects on signaling pathways.

IV. Summary of Quantitative Data and Expected Outcomes

The following table summarizes the key quantitative data that can be generated from the described protocols and the expected outcomes if this compound possesses biological activity similar to its related compounds.

AssayKey Quantitative ParameterExpected Outcome with Active this compound
DPPH Assay IC50 (concentration for 50% scavenging)A low IC50 value, indicating potent radical scavenging activity.
Cellular Antioxidant Assay Reduction in fluorescence intensityA dose-dependent decrease in ROS-induced fluorescence.
Nitric Oxide Assay IC50 (concentration for 50% inhibition of NO)A dose-dependent inhibition of LPS-induced nitric oxide production.
Cytokine ELISA IC50 (concentration for 50% inhibition of cytokine)A dose-dependent reduction in the secretion of TNF-α and IL-6.
Western Blotting Relative protein expression levelsInhibition of phosphorylation of key signaling proteins (e.g., IκBα, p38) or increased expression of Nrf2 and its target genes.

Disclaimer: The provided protocols and expected outcomes are based on established methodologies for similar compounds. It is imperative that researchers validate these methods specifically for this compound and their experimental system. The biological activity and mechanisms of action of this compound may differ from those of chlorogenic acid.

Application Notes and Protocols for the Extraction and Purification of Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the extraction and purification of ethyl chlorogenate, a significant phenylpropanoid compound. The methodologies detailed below are synthesized from established techniques for related compounds, such as chlorogenic acid and its methyl ester, to provide a robust framework for obtaining high-purity this compound for research and development purposes.

I. Introduction to this compound

This compound, the ethyl ester of chlorogenic acid, is a naturally occurring phenolic compound found in various plants.[1] Like its parent compound, chlorogenic acid, this compound is of interest to the scientific community for its potential biological activities, which may include antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4][5] Accurate and efficient extraction and purification protocols are paramount for the detailed study of its therapeutic potential.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C18H22O9[1][6]
Molecular Weight 382.365 g/mol [1][6]
Synonyms Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl ester[6][7]
Appearance Likely a white to slightly yellow crystalline powderInferred from chlorogenic acid properties
Solubility Soluble in polar organic solvents like methanol, ethanol, and acetone; sparingly soluble in water.[2]
II. Extraction Protocols

The extraction of this compound can be approached through two main strategies: direct extraction from plant sources where it may naturally occur in small quantities, or more commonly, through the esterification of its precursor, chlorogenic acid, during or after extraction.

This protocol is adapted from general methods for extracting chlorogenic acids and related phenolic compounds from plant matrices.[8]

Materials:

  • Dried and powdered plant material (e.g., green coffee beans, Eucommia ulmoides leaves)[9][10]

  • 80% Ethanol (v/v) in deionized water

  • Shaking incubator or ultrasonic bath

  • Centrifuge and appropriate centrifuge tubes

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh 100 g of the dried, powdered plant material and place it in a 2 L Erlenmeyer flask. Add 1 L of 80% ethanol.

  • Extraction: Agitate the mixture at 40°C for 20 hours in a shaking water bath.[8] Alternatively, perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filtration and Centrifugation: Filter the mixture through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract. Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining fine particles.

  • Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

This protocol is a novel approach adapted from a method for mthis compound formation, which utilizes an acidified alcoholic solvent to promote esterification of the naturally present chlorogenic acid into its ethyl ester during the extraction process.[11]

Materials:

  • Dried and powdered plant material rich in chlorogenic acid

  • 5% Hydrochloric acid (HCl) in ethanol (v/v)

  • Vortex mixer and sonicator

  • Syringe filters (0.45 µm)

Procedure:

  • Acidified Ethanolic Extraction: Weigh 2 g of the powdered plant material and place it in a 50 mL falcon tube. Add 20 mL of 5% ethanolic HCl solution.

  • Agitation and Sonication: Vigorously shake the sample at 500 rpm for 30 minutes using a vortex mixer, followed by sonication for 15 minutes.[11]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to obtain a clear solution containing this compound.[11]

  • Neutralization (Optional but Recommended): To prevent acid-catalyzed degradation during storage, neutralize the extract with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 6-7 before proceeding to purification.

III. Purification Protocols

Following extraction, the crude extract will contain a mixture of compounds. The following purification steps are designed to isolate this compound to a high degree of purity.

This step aims to remove highly polar and non-polar impurities from the crude extract.[10]

Materials:

  • Crude extract from Protocol 1 or 2

  • Ethyl acetate

  • Deionized water

  • Separatory funnel

  • pH meter and solutions for pH adjustment (e.g., 1 M HCl, 1 M NaOH)

Procedure:

  • Initial Extraction: Redissolve the crude extract in deionized water. Adjust the pH of the aqueous solution to approximately 2-3 with 1 M HCl.[10]

  • Ethyl Acetate Partitioning: Transfer the acidified aqueous solution to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer, which now contains the this compound. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.

  • Pooling and Washing: Combine all ethyl acetate fractions and wash with a small volume of deionized water to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield a purified extract.

For achieving high purity (≥95%), chromatographic methods are essential.

A. Macroporous Resin Chromatography

Materials:

  • Purified extract from Protocol 3

  • Macroporous adsorption resin (e.g., Amberlite XAD series)

  • Chromatography column

  • Ethanol solutions of varying concentrations (e.g., 20%, 40%, 60%, 80% in water)

Procedure:

  • Column Packing and Equilibration: Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.

  • Sample Loading: Dissolve the purified extract in a minimal amount of 20% ethanol and load it onto the column.

  • Stepwise Elution: Elute the column with a stepwise gradient of ethanol solutions, starting with 20% ethanol to wash away highly polar impurities.[10] Gradually increase the ethanol concentration. This compound is expected to elute at a mid-range ethanol concentration (e.g., 40-60%).

  • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the final purified product.

B. High-Performance Liquid Chromatography (HPLC)

For the highest purity, preparative HPLC is the method of choice.

HPLC Parameters for Analysis and Purification:

ParameterConditionSource
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (methanol)Adapted from[9]
Flow Rate 0.8 - 1.0 mL/min[9]
Detection Diode-Array Detector (DAD) at 325 nm[6]
Injection Volume 10-20 µL[9]
Column Temperature Room temperature[9]

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase composition.

  • Injection and Separation: Inject the sample onto the equilibrated HPLC system. Run the gradient program to separate the components.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the HPLC solvents via lyophilization or rotary evaporation to obtain the highly purified compound.

IV. Purity Analysis and Storage

Purity Assessment: The purity of the final this compound product should be assessed using analytical HPLC-DAD and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Purity levels of 95-99% are achievable with these methods.[6]

Storage: Store the purified this compound in a tightly sealed container, protected from light and air.[6] For long-term storage, refrigeration or freezing at -20°C is recommended.[6] If stock solutions are prepared, they should be used on the same day or stored as aliquots at -20°C for up to two weeks.[6]

Visualizations

// Nodes A [label="Plant Material (e.g., Green Coffee Beans)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Grinding and Powdering", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Extraction with Acidified Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Liquid-Liquid Partitioning (Water/Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Ethyl Acetate Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Partially Purified Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Macroporous Resin Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Fraction Collection and Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; L [label="Purified this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [label="Purity Analysis (HPLC, MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N [label="High Purity this compound (>95%)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N; } dot

Caption: Workflow for this compound Extraction and Purification.

// Nodes start [label="Partially Purified Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Sample Preparation | Dissolve in Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Preparative HPLC System | {C18 Column | Gradient Elution}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="DAD Detection (325 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; collection [label="Fraction Collection | Isolate Target Peak", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Purity Check (Analytical HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="High Purity this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; waste [label="Impurity Fractions", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> hplc; hplc -> detection; detection -> collection; collection -> analysis [label="Target Fraction"]; collection -> waste [label="Other Fractions"]; analysis -> result [label="Purity >95%"]; } dot

Caption: Logic Diagram for HPLC Purification of this compound.

References

Application Notes and Protocols for Studying Enzyme Inhibition with Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl chlorogenate in enzyme inhibition studies. Due to the limited availability of direct quantitative data for this compound, this document leverages extensive research on its parent compound, chlorogenic acid, to provide a robust framework for investigation. The protocols and potential mechanisms described herein are based on the well-documented activities of chlorogenic acid and its esters, offering a strong starting point for exploring the inhibitory potential of this compound.

Introduction to this compound

This compound is the ethyl ester of chlorogenic acid, a prominent phenolic compound found in various plants and renowned for its diverse biological activities. While research has extensively focused on chlorogenic acid, its ester derivatives, such as this compound, are of growing interest in drug discovery and development due to potentially altered pharmacokinetic and pharmacodynamic properties. This document outlines protocols to investigate the inhibitory effects of this compound on key enzymes implicated in metabolic diseases and pigmentation.

Potential Enzyme Targets and Therapeutic Areas

Based on the known activity of chlorogenic acid, this compound is a promising candidate for inhibiting enzymes involved in:

  • Type 2 Diabetes: α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia.

  • Hyperpigmentation: Tyrosinase is a central enzyme in melanin synthesis, and its inhibitors are sought after for skin lightening and treating pigmentation disorders.

  • Inflammation: While not a direct enzyme inhibition target in the same manner, the NF-κB signaling pathway, which is regulated by various enzymes, is a key mediator of inflammation. Chlorogenic acid and its esters have been shown to modulate this pathway.

Quantitative Data Summary (Based on Chlorogenic Acid)

The following table summarizes the inhibitory concentrations (IC50) of chlorogenic acid against various enzymes. These values can serve as a benchmark for initial dose-response studies with this compound.

Enzyme TargetInhibitorIC50 Value (µg/mL)IC50 Value (µM)Reference(s)
α-AmylaseChlorogenic Acid9.10~25.6[1]
α-AmylaseChlorogenic Acid21.93~61.8[2]
α-GlucosidaseChlorogenic Acid9.24~26.0[1]
α-GlucosidaseChlorogenic Acid27.14~76.5[2]
Fatty Acid Synthase (FAS I)Chlorogenic Acid-94.8[3]
β-ketoacyl-ACP reductase (FabG)Chlorogenic Acid-88.1[3]

Note: The IC50 values for chlorogenic acid can vary between studies due to different assay conditions. It is crucial to include a positive control, such as acarbose for α-amylase and α-glucosidase, or kojic acid for tyrosinase, in your experiments for comparison.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against α-amylase, α-glucosidase, and tyrosinase.

This assay determines the ability of this compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • Phosphate buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM sodium chloride, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • This compound

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound to determine the IC50 value.

    • Prepare a stock solution of α-amylase in phosphate buffer.

    • Prepare a 1% (w/v) soluble starch solution in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of different concentrations of this compound solution (or positive control/blank).

    • Add 50 µL of the α-amylase solution to each well.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of DNSA reagent to each well.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 900 µL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)

  • Sodium carbonate (Na2CO3)

  • This compound

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound.

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of different concentrations of this compound solution (or positive control/blank).

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

    • Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula:

    • The IC50 value is determined from the dose-response curve.

This assay evaluates the ability of this compound to inhibit tyrosinase, the key enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)

  • This compound

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound.

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of different concentrations of this compound solution (or positive control/blank).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals for 20-30 minutes to monitor the formation of dopachrome.

  • Calculation of Inhibition:

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated as follows:

    • The IC50 value is calculated from the dose-inhibition curve.

Visualizing Experimental Workflows and Signaling Pathways

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Ethyl Chlorogenate Dilutions mix_inhib_enz Pre-incubate Inhibitor and Enzyme prep_inhibitor->mix_inhib_enz prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_inhib_enz prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate mix_inhib_enz->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Based on studies of chlorogenic acid and its methyl ester, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription of Ethyl_Chlorogenate This compound Ethyl_Chlorogenate->IKK inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB releases IkB_NFkB->NFkB releases

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

This compound presents a compelling subject for enzyme inhibition studies, with potential applications in managing type 2 diabetes, hyperpigmentation, and inflammatory conditions. While direct experimental data on this compound is emerging, the extensive research on its parent compound, chlorogenic acid, provides a solid foundation for designing and interpreting experiments. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in exploring the therapeutic potential of this promising compound.

References

Application of Ethyl Chlorogenate in Food Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate, the ethyl ester of the widely studied chlorogenic acid, is a phenolic compound with significant potential in food science and technology. Building upon the well-documented antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of its parent compound, this compound offers unique characteristics due to its increased lipophilicity. This modification can enhance its interaction with food matrices, particularly those with higher lipid content, and may influence its bioavailability and efficacy.

These application notes provide a comprehensive overview of the current and potential uses of this compound in food science research. Detailed experimental protocols are provided to facilitate the investigation of its properties and applications.

Antioxidant Activity in Food Preservation

This compound is a potent antioxidant that can be utilized to prevent lipid oxidation in various food products, thereby extending shelf life and maintaining quality. Its ability to scavenge free radicals makes it a valuable natural alternative to synthetic antioxidants.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The Trolox Equivalent Antioxidant Capacity (TEAC) is a common measure, with higher values indicating stronger antioxidant activity.

CompoundDPPH Radical Scavenging Activity (TEAC)Reference
This compound 0.173 [1]
Chlorogenic Acid (CGA)Not explicitly stated, but lower than esters[1]
Trolox (Standard)1.000[1]
Ascorbic Acid (Vitamin C)Lower than this compound[1]
Butylated Hydroxyanisole (BHA)Lower than this compound[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from a method used to assess the antioxidant activity of synthesized alkyl chlorogenates[1].

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a test tube, mix a specific volume of the this compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control is prepared using methanol instead of the this compound solution.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • To determine the TEAC value, a standard curve is generated using Trolox, and the antioxidant capacity of this compound is expressed as Trolox equivalents.

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis EC_stock Prepare this compound Stock Solution Mix Mix this compound and DPPH Solutions EC_stock->Mix DPPH_stock Prepare DPPH Stock Solution DPPH_stock->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate TEAC Determine TEAC Value Calculate->TEAC

Workflow for determining antioxidant activity using the DPPH assay.

Inhibition of Enzymatic Browning

Enzymatic browning, primarily caused by the enzyme polyphenol oxidase (PPO), is a major cause of quality loss in fruits and vegetables. This compound, like its parent compound, can act as a PPO inhibitor, preventing the formation of undesirable brown pigments.

Quantitative Data: PPO Inhibition (Hypothetical)
CompoundIC50 (mol L⁻¹)Reference
This compound Data not available-
Chlorogenic Acid1.55 x 10⁻⁴[2]
Experimental Protocol: Inhibition of Enzymatic Browning in Apple Slices

This protocol is adapted from general methods for screening anti-browning agents on apple slices[3][4].

Objective: To evaluate the effectiveness of this compound in preventing enzymatic browning of fresh-cut apple slices.

Materials:

  • Apples (e.g., Granny Smith or Red Delicious variety)

  • This compound solutions of varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v in distilled water)

  • Ascorbic acid solution (1% w/v) as a positive control

  • Distilled water as a negative control

  • Colorimeter or a high-quality camera for color measurement

Procedure:

  • Wash and core the apples.

  • Cut the apples into uniform slices (e.g., 5 mm thickness).

  • Immerse the apple slices in the different treatment solutions (this compound, ascorbic acid, distilled water) for a specified time (e.g., 2 minutes).

  • Remove the slices, allow excess solution to drain, and place them on a clean, dry surface at room temperature.

  • Monitor the color change of the apple slices over time (e.g., at 0, 1, 2, 4, and 24 hours).

  • Color can be quantified using a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values. The Browning Index (BI) can be calculated from these values.

  • Alternatively, visual assessment can be performed using a scoring scale.

Logical Flow for Evaluating Browning Inhibition

Browning_Inhibition cluster_prep Sample Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Prep_Apples Prepare Apple Slices Dip_Slices Dip Slices in Solutions Prep_Apples->Dip_Slices Prep_Solutions Prepare Treatment Solutions Prep_Solutions->Dip_Slices Drain_Slices Drain Excess Solution Dip_Slices->Drain_Slices Monitor_Color Monitor Color Change Over Time Drain_Slices->Monitor_Color Measure_Color Quantify Color (Colorimeter/Visual) Monitor_Color->Measure_Color Analyze_Data Analyze and Compare Results Measure_Color->Analyze_Data

Workflow for assessing the anti-browning effect of this compound.

Antimicrobial Activity against Foodborne Pathogens

This compound is anticipated to possess antimicrobial properties, making it a candidate for a natural food preservative to control the growth of spoilage and pathogenic microorganisms.

Quantitative Data: Antimicrobial Activity (Hypothetical)

Specific Minimum Inhibitory Concentration (MIC) values for this compound against common foodborne pathogens are not well-documented. For chlorogenic acid, the MIC against Staphylococcus aureus has been reported to be 2.5 mg/mL[5].

MicroorganismCompoundMIC (mg/mL)Reference
Listeria monocytogenesThis compound Data not available-
Staphylococcus aureusChlorogenic Acid2.5[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Listeria monocytogenes in a Milk Model

This protocol is adapted from general methods for determining the antimicrobial activity of phenolic compounds in a milk system[6].

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Listeria monocytogenes in a milk-based medium.

Materials:

  • Listeria monocytogenes culture

  • Sterile 10% non-fat milk solids solution

  • This compound stock solution (sterilized by filtration)

  • Sterile microplates (96-well)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of L. monocytogenes (e.g., 10^5 CFU/mL) in the sterile milk solution.

  • In the wells of a microplate, perform serial dilutions of the this compound stock solution with the inoculated milk solution to achieve a range of final concentrations.

  • Include a positive control (inoculated milk without this compound) and a negative control (uninoculated milk).

  • Incubate the microplate at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

  • To confirm the results, plate aliquots from the clear wells onto a suitable agar medium to determine the Minimum Bactericidal Concentration (MBC).

Signaling Pathway of Antimicrobial Action (General for Phenolic Compounds)

Antimicrobial_Pathway EC This compound Cell_Membrane Bacterial Cell Membrane EC->Cell_Membrane Interacts with Disruption Membrane Disruption Cell_Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Cellular Processes Disruption->Inhibition Cell_Death Bacterial Cell Death Leakage->Cell_Death Inhibition->Cell_Death NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) NFkB->Gene_Expression EC This compound EC->IKK Inhibits

References

Ethyl Chlorogenate: A Potential Modulator of Metabolic Pathways - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chlorogenate, the ethyl ester of the widely studied chlorogenic acid, presents a compelling subject for investigation in the realm of metabolic pathways. While direct research on this compound is limited, the extensive body of knowledge surrounding its parent compound, chlorogenic acid (CGA), provides a robust framework for predicting its potential biological activities. It is hypothesized that the addition of an ethyl group may enhance the lipophilicity of the molecule, potentially leading to altered bioavailability and cellular uptake, which could, in turn, influence its efficacy in modulating metabolic processes.[1]

These application notes and protocols are primarily based on the well-documented effects of chlorogenic acid on key metabolic pathways. They are intended to serve as a comprehensive guide for researchers wishing to explore the metabolic effects of this compound, offering starting points for experimental design and comparative analysis.

Potential Applications in Metabolic Research

Based on the known activities of chlorogenic acid, this compound is a candidate for investigating the following metabolic areas:

  • Glucose Metabolism: Studying its potential to regulate blood glucose levels through the inhibition of key enzymes like α-amylase and α-glucosidase, and modulation of hepatic glucose output.[2][3]

  • Lipid Metabolism: Investigating its role in mitigating dyslipidemia by influencing fatty acid synthesis, oxidation, and cholesterol metabolism.[2][4]

  • AMPK Pathway Activation: Exploring its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3]

  • Anti-inflammatory and Antioxidant Effects: Examining its capacity to modulate inflammatory pathways, such as NF-κB, and activate antioxidant responses through the Nrf2 pathway, both of which are intricately linked to metabolic health.[2][3]

Quantitative Data Summary (Based on Chlorogenic Acid Studies)

The following tables summarize key quantitative data from in vitro and in vivo studies on chlorogenic acid, which can be used as a benchmark for designing experiments with this compound.

Table 1: In Vitro Enzyme Inhibition by Chlorogenic Acid

EnzymeIC50 ValueSource Organism/Cell LineReference
α-AmylaseNot specifiedPorcine pancreas[2]
α-GlucosidaseNot specifiedRat intestine[2]
HMG-CoA ReductaseNot specifiedRat liver microsomes[2]
Fatty Acid SynthaseNot specifiedRat liver[2]

Table 2: In Vivo Effects of Chlorogenic Acid on Metabolic Parameters

Animal ModelDosageDurationKey FindingsReference
db/db mice (diabetic)60 mg/kg/day4 weeksDecreased fasting blood glucose, improved glucose toleranceNot specified
High-fat diet-induced obese rats30 mg/kg/day8 weeksReduced body weight gain, decreased serum triglycerides and cholesterol[4]
Streptozotocin-induced diabetic rats5 mg/kg/day45 daysLowered blood glucose, increased insulin sensitivityNot specified

Experimental Protocols

The following are detailed protocols adapted from studies on chlorogenic acid that can be applied to the investigation of this compound.

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to assess the inhibitory potential of this compound on α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

  • Add 10 µL of varying concentrations of this compound to the test wells. Add 10 µL of the solvent to the control wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Cellular Glucose Uptake Assay in Adipocytes

This protocol measures the effect of this compound on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer phosphate (KRP) buffer

  • Insulin

  • Cytochalasin B

  • Scintillation counter or fluorescence microscope/plate reader

Procedure:

  • Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24-well plate.

  • Serum-starve the differentiated adipocytes for 2-3 hours in KRP buffer.

  • Treat the cells with varying concentrations of this compound for the desired time (e.g., 1-24 hours). Include a positive control with insulin.

  • Wash the cells with KRP buffer.

  • Add KRP buffer containing 2-Deoxy-D-[³H]glucose (0.5 µCi/mL) or 2-NBDG (100 µM) and incubate for 10 minutes at 37°C.

  • To determine non-specific uptake, treat a set of wells with cytochalasin B (an inhibitor of glucose transport) prior to adding the labeled glucose.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • For fluorescent glucose, measure the fluorescence of the lysate using a fluorescence plate reader.

  • Normalize the glucose uptake to the total protein content of each well.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways known to be modulated by chlorogenic acid. These pathways are prime targets for investigation when studying the metabolic effects of this compound.

AMPK_Activation_Pathway cluster_cell Cell Ethyl_Chlorogenate This compound AMPK AMPK Ethyl_Chlorogenate->AMPK PGC1a PGC-1α AMPK->PGC1a Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes GLUT4_Translocation GLUT4 Translocation AMPK->GLUT4_Translocation Promotes ACC ACC AMPK->ACC Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis NFkB_Inhibition_Pathway cluster_cell Cell Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Ethyl_Chlorogenate This compound Ethyl_Chlorogenate->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Nrf2_Activation_Pathway cluster_cell Cell Ethyl_Chlorogenate This compound Keap1 Keap1 Ethyl_Chlorogenate->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

Application Notes and Protocols for the Spectroscopic Analysis of Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the spectroscopic analysis of Ethyl chlorogenate, an ester of the naturally occurring chlorogenic acid. Detailed application notes and standardized protocols are presented for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. This guide is intended to assist researchers in the identification, purity assessment, and structural elucidation of this compound and related compounds, which are of significant interest in pharmaceutical and nutraceutical research.

Introduction

This compound, the ethyl ester of 3-O-caffeoylquinic acid, is a derivative of chlorogenic acid, a prominent phenolic compound found in various plants, including coffee beans.[1] Chlorogenic acids and their derivatives are known for their diverse biological activities, making them valuable subjects in drug discovery and development. Accurate and thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of these molecules. These application notes provide the expected spectroscopic data and detailed experimental protocols to facilitate this analysis.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. While experimental spectra for this compound are not widely published, the data presented here are based on the known spectroscopic characteristics of chlorogenic acid and its esters, providing a reliable reference for researchers.[2][3]

NMR Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Data is extrapolated from known values for chlorogenic acid and its methyl ester in suitable deuterated solvents (e.g., CD₃OD or DMSO-d₆).

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Quinic Acid Moiety
1-~175.0
2~2.10 (m)~37.5
3~5.30 (m)~71.0
4~3.95 (m)~73.0
5~4.15 (m)~71.5
6~2.20 (m)~38.0
Caffeoyl Moiety
7-~167.5
8 (α)~6.30 (d, J ≈ 16 Hz)~115.0
9 (β)~7.60 (d, J ≈ 16 Hz)~146.0
1'-~127.0
2'~7.05 (d, J ≈ 2 Hz)~115.5
3'-~145.0
4'-~148.0
5'~6.77 (d, J ≈ 8 Hz)~116.0
6'~6.95 (dd, J ≈ 8, 2 Hz)~122.0
Ethyl Ester Moiety
-OCH₂CH₃~4.10 (q, J ≈ 7 Hz)~61.0
-OCH₂CH₃~1.20 (t, J ≈ 7 Hz)~14.0
Mass Spectrometry Data

Table 2: Expected Mass Spectrometry Data for this compound.

Ionization Mode Ion m/z (Da) Proposed Fragmentation Ions (m/z)
ESI-[M-H]⁻381.12191.05 (Quinic acid), 179.03 (Caffeic acid - H), 135.04 (Caffeic acid - H - CO₂)
ESI+[M+H]⁺383.14365.13 ([M+H - H₂O]⁺), 163.04 (Caffeoyl ion)
ESI+[M+Na]⁺405.12-
UV-Vis Spectroscopy Data

Table 3: Expected UV-Vis Absorption Maxima for this compound. The spectrum is characteristic of the caffeoyl moiety.[4][5][6]

Solvent λmax 1 (nm) λmax 2 (nm)
Methanol or Ethanol~245~325
FT-IR Spectroscopy Data

Table 4: Expected FT-IR Absorption Bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchHydroxyl groups
~3050C-H stretchAromatic
~2980, ~2900C-H stretchAliphatic
~1735C=O stretchEster (ethyl ester)
~1690C=O stretchEster (caffeoyl)
~1600, ~1520C=C stretchAromatic ring
~1280, ~1180C-O stretchEster and alcohol

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a sufficient number of scans for adequate signal intensity (typically 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium acetate (for enhancing ionization)

  • LC-MS system with an ESI or APCI source

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Infusion Analysis (for initial characterization):

    • Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ionization modes.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.

  • LC-MS Analysis (for purity and confirmation):

    • Inject the sample onto a suitable HPLC column (e.g., C18).

    • Develop a gradient elution method to separate the analyte from any impurities.

    • Acquire mass spectra across the elution profile.

  • Tandem MS (MS/MS) Analysis:

    • Select the molecular ion ([M-H]⁻ or [M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the MS/MS spectrum to observe the fragmentation pattern.[7][8][9]

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation: Prepare a stock solution of known concentration. Dilute the stock solution to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelengths of maximum absorbance (λmax).

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (solid or oil)

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Protocol (using ATR):

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

  • Sample Analysis:

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FT_IR FT-IR Spectroscopy Sample->FT_IR Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment UV_Vis->Purity FT_IR->Structure Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report Identity->Report

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Signaling_Pathway_Placeholder cluster_nmr NMR Analysis cluster_interpretation Structural Information cluster_structure Final Structure H1_NMR ¹H NMR Proton_Env Proton Environment H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct_Bond Direct ¹H-¹³C Bonds HSQC->CH_Direct_Bond HMBC HMBC CH_Long_Range Long-Range ¹H-¹³C Bonds HMBC->CH_Long_Range Final_Structure Complete Structure of This compound Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure HH_Connectivity->Final_Structure CH_Direct_Bond->Final_Structure CH_Long_Range->Final_Structure

Caption: Logical relationships in NMR-based structural elucidation of this compound.

References

Ethyl Chlorogenate in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chlorogenate, the ethyl ester of the widely studied chlorogenic acid, is an emerging molecule of interest in the field of drug discovery. As a derivative of a well-known bioactive compound, it presents a promising scaffold for the development of novel therapeutics. This document provides a comprehensive overview of the current understanding of this compound's biological activities, supported by detailed experimental protocols and visualizations of relevant signaling pathways. While direct research on this compound is still in its early stages, this guide leverages the extensive knowledge of its parent compound, chlorogenic acid (CGA), to provide a foundational resource for researchers.

Overview of Biological Activities

This compound has demonstrated potential in preclinical studies, primarily exhibiting anti-inflammatory and antioxidant properties. Its structural similarity to chlorogenic acid suggests a comparable, and potentially enhanced, pharmacological profile due to increased lipophilicity which may improve bioavailability.

Anti-inflammatory Activity

Emerging evidence suggests that this compound possesses anti-inflammatory properties. One study found that ethyl 3-O-caffeoylquinate, another name for this compound, inhibits the secretion of High Mobility Group Box 1 (HMGB-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[1][2]. HMGB-1 is a key pro-inflammatory cytokine, and its inhibition points to the potential of this compound in mitigating inflammatory responses.

Antioxidant Activity

The antioxidant potential of this compound is a key area of investigation. While direct, comprehensive studies on its antioxidant capacity are limited, its parent compound, chlorogenic acid, is a well-documented antioxidant. The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. It is hypothesized that this compound retains or even enhances these properties. One study reported that this compound demonstrated superoxide anion scavenging activity[1].

Other Potential Activities

Based on the broad spectrum of activities of chlorogenic acid, this compound is a candidate for investigation in other therapeutic areas, including:

  • Neuroprotection: Chlorogenic acid has shown neuroprotective effects in various models of neurodegenerative diseases.[3][4][5][6]

  • Anticancer: The anticancer properties of chlorogenic acid have been attributed to its ability to induce apoptosis and inhibit tumor cell proliferation and metastasis.[7][8]

  • Metabolic Regulation: Chlorogenic acid is known to influence glucose and lipid metabolism, suggesting a potential role in managing metabolic disorders.

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparative overview with its parent compound, chlorogenic acid.

Table 1: Quantitative Biological Data for this compound

Biological ActivityAssay/ModelTarget/EndpointResultReference
Anti-inflammatoryLPS-stimulated RAW264.7 cellsHMGB-1 protein secretionInhibition observed[1][2]
AntioxidantSuperoxide anion scavenging assaySuperoxide anion radicalsIC50 > 100 µM[1]
Enzyme InhibitionAldose ReductaseAldose ReductaseIC50 = 1.5 µM[9]

Table 2: Comparative Quantitative Data for Chlorogenic Acid (CGA)

Biological ActivityAssay/ModelTarget/EndpointResultReference
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionSignificant inhibition[10]
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsTNF-α, IL-1β, IL-6 secretionDose-dependent attenuation[10]
AnticancerMDA-MB-231 breast cancer cellsCell Viability (MTT assay)IC50 of 590.5 ± 10.6 µM (72h)[8]
AnticancerMCF-7 breast cancer cellsCell Viability (MTT assay)IC50 of 952 ± 32.5 µM (72h)[8]
NeuroprotectionScopolamine-induced amnesia in miceY-maze testSignificant improvement[4]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound's biological activities. These protocols are based on established methods used for chlorogenic acid and can be adapted for this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with media and solvent for this compound), a negative control (cells with media only), and a positive control (cells with LPS only).

  • Griess Assay:

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.

    • Include a blank (100 µL methanol + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: [1 - (Absorbance of sample / Absorbance of blank)] x 100.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Signaling Pathways

The biological effects of chlorogenic acid, and likely this compound, are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chlorogenic acid has been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators.[10][11][12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription Ethyl_Chlorogenate This compound Ethyl_Chlorogenate->IKK Inhibition

Caption: this compound's potential inhibition of the NF-κB pathway.

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and detoxification enzymes. Chlorogenic acid is a known activator of the Nrf2 pathway.[13][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Ethyl_Chlorogenate This compound Ethyl_Chlorogenate->Keap1_Nrf2 Activation MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Stimuli Receptors Receptors Growth_Factors->Receptors Ras Ras Receptors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Regulation Ethyl_Chlorogenate This compound Ethyl_Chlorogenate->Raf Modulation Ethyl_Chlorogenate->MEK Modulation

References

Application Notes and Protocols: Esterification of Chlorogenic Acid to Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is a prominent phenolic compound found in various plant sources, notably in green coffee beans.[1][2] It is recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and metabolism-regulating properties.[1][2][3] These therapeutic potentials have spurred interest in CGA and its derivatives for applications in the pharmaceutical and nutraceutical industries.

The esterification of chlorogenic acid to form derivatives like ethyl chlorogenate can modulate its physicochemical properties, such as lipophilicity. This modification may enhance its bioavailability, cell membrane permeability, and ultimately, its therapeutic efficacy. This compound, as a more lipophilic analogue of chlorogenic acid, is a promising candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for the synthesis of this compound from chlorogenic acid via two distinct methods: acid-catalyzed esterification (Fischer-Speier esterification) and enzyme-catalyzed esterification.

Potential Applications of this compound

The structural modification of chlorogenic acid to its ethyl ester is anticipated to enhance its biological activity profile, opening avenues for its use in various therapeutic areas:

  • Enhanced Antioxidant and Anti-inflammatory Agent: By potentially improving its ability to traverse cellular membranes, this compound could offer enhanced protection against oxidative stress and inflammation-related pathologies.[2][3]

  • Drug Development for Metabolic Disorders: Chlorogenic acid has been shown to play a role in regulating glucose and lipid metabolism.[2] The ethyl ester derivative could be explored as a more potent agent for managing conditions like type 2 diabetes and non-alcoholic fatty liver disease.

  • Neuroprotective Candidate: Given the neuroprotective effects of chlorogenic acid, this compound could be investigated for its potential in mitigating neurodegenerative diseases by potentially crossing the blood-brain barrier more effectively.[4]

  • Oncology Research: The anti-tumor properties of chlorogenic acid could be amplified in its ethyl ester form, making it a subject for investigation in cancer therapy research.[2]

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below.

Method 1: Acid-Catalyzed Fischer-Speier Esterification

This classic method utilizes a strong acid catalyst to promote the esterification of the carboxylic acid group of chlorogenic acid with ethanol. The reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[5][6]

Materials:

  • Chlorogenic acid (C₁₆H₁₈O₉)

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve chlorogenic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.[7][8]

Method 2: Enzyme-Catalyzed Esterification

This method employs a lipase, such as Novozym® 435 (immobilized Candida antarctica lipase B), as a biocatalyst. Enzymatic esterification offers higher selectivity and milder reaction conditions, often proceeding in a solvent-free system or in an organic solvent.[9][10][11]

Materials:

  • Chlorogenic acid (C₁₆H₁₈O₉)

  • Anhydrous ethanol (EtOH)

  • Novozym® 435 (immobilized lipase)

  • Molecular sieves (3 Å or 4 Å)

  • Organic solvent (e.g., tert-butanol, optional)

  • Ethyl acetate (for product recovery and chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Equipment:

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask)

  • Orbital shaker or magnetic stirrer with heating

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a reaction vessel, combine chlorogenic acid (1 equivalent) and anhydrous ethanol (e.g., 5-10 equivalents). For a solvent-free approach, a larger excess of ethanol may be used to act as the solvent. Alternatively, a solvent like tert-butanol can be added.

  • Dehydration: Add activated molecular sieves to the mixture to remove any residual water and the water produced during the reaction.

  • Enzyme Addition: Add Novozym® 435 (typically 5-10% by weight of the substrates).

  • Incubation: Seal the vessel and place it in an orbital shaker or on a stirrer at a controlled temperature (e.g., 50-60°C) for 24-72 hours. Monitor the reaction progress by TLC or HPLC.

  • Enzyme Removal: Once the reaction reaches equilibrium or completion, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

  • Product Recovery: Remove the excess ethanol and any solvent by rotary evaporation.

  • Purification: Dissolve the residue in a minimal amount of ethyl acetate and purify by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[7][8]

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound.

Parameter Method 1: Fischer-Speier Esterification Method 2: Enzyme-Catalyzed Esterification
Catalyst H₂SO₄ or p-TsOH Novozym® 435
Stoichiometry (CGA:EtOH) 1 : 20-50 1 : 5-10 (in solvent) or higher (solvent-free)
Solvent Ethanol (reagent and solvent) Optional (e.g., tert-butanol) or solvent-free
Temperature ~78 °C (Reflux) 50-60 °C
Reaction Time 4-8 hours 24-72 hours

| Workup | Acid-base extraction | Filtration |

Table 2: Hypothetical Quantitative Data for this compound Synthesis.

Method Yield (%) Purity (%)
Fischer-Speier Esterification 65-75 >95 (after chromatography)

| Enzyme-Catalyzed Esterification | 80-90 | >98 (after chromatography) |

Note: The data in Table 2 are illustrative and may vary depending on the specific reaction conditions and optimization.

Visualizations

Experimental Workflow

Esterification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Chlorogenic Acid Chlorogenic Acid Reaction Reaction Chlorogenic Acid->Reaction Ethanol Ethanol Ethanol->Reaction Crude Product Crude Product Reaction->Crude Product Workup Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Modulation

Chlorogenic acid is known to modulate various signaling pathways, including the Keap1/Nrf2 pathway, which is crucial for antioxidant defense.[4]

Nrf2_Pathway Ethyl_Chlorogenate This compound Keap1 Keap1 Ethyl_Chlorogenate->Keap1 inhibition Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes

Caption: Modulation of the Keap1/Nrf2 antioxidant pathway by this compound.

References

Troubleshooting & Optimization

How to improve the stability of Ethyl chlorogenate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ethyl chlorogenate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: To ensure the stability of this compound solutions, it is recommended to prepare them fresh for immediate use whenever possible.[1] If advance preparation is necessary, stock solutions should be stored in tightly sealed, light-protected vials at -20°C.[1] Under these conditions, the solution is generally usable for up to two weeks.[1] For long-term storage, freezing at -20°C or even -80°C in aliquots is advisable to minimize freeze-thaw cycles.

Q2: What is the primary degradation pathway for this compound in solution?

A2: The most probable degradation pathway for this compound is the hydrolysis of its ethyl ester functional group.[2][3][4] This reaction is catalyzed by acidic or basic conditions and results in the formation of chlorogenic acid and ethanol.[2][4] Other potential degradation pathways, particularly under stress conditions like high temperature and light exposure, may include isomerization, methylation, and dehydration of the caffeoylquinic acid moiety.[1]

Q3: How does pH affect the stability of this compound solutions?

A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, its stability is significantly influenced by the pH of the solution. Neutral or slightly acidic conditions are generally preferred to minimize the rate of hydrolysis. It is crucial to consider the pH of your experimental system and buffer components.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the use of antioxidants can be a potential strategy to mitigate oxidative degradation, especially for phenolic compounds like this compound. Hindered phenolic antioxidants are effective radical scavengers.[5][6][7] However, their compatibility and effectiveness should be experimentally verified for your specific application. It is often beneficial to use them in combination with other stabilizers like phosphite esters or thioesters for a synergistic effect.[5]

Q5: What are the visible signs of this compound degradation?

A5: Visual signs of degradation can include a change in the color of the solution, often turning brownish, which can be indicative of the oxidation of phenolic compounds.[8] The formation of precipitates may also suggest the generation of less soluble degradation products. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC are essential for accurately assessing the stability of the solution.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound during the experiment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

  • Control Temperature: Maintain a consistent and cool temperature throughout your experiment, as elevated temperatures can accelerate degradation.

  • Protect from Light: Conduct experiments under subdued light or use amber-colored vials to minimize light-induced degradation.

  • Check pH: Ensure the pH of your solution is within a stable range for this compound. Avoid strongly acidic or alkaline conditions.

  • Analyze Purity: Use a validated stability-indicating HPLC method to check the purity of your this compound stock solution before each experiment.

Issue 2: Unexpected Peaks in HPLC Chromatogram

Possible Cause: Presence of degradation products.

Troubleshooting Steps:

  • Identify Degradants: Use techniques like LC-MS to identify the mass of the unexpected peaks and deduce their structures. Common degradation products include chlorogenic acid and caffeic acid.[1][9]

  • Perform Forced Degradation: To confirm the identity of degradation peaks, intentionally degrade a sample of this compound under various stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your experimental sample.

  • Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound from its degradation products.

Data Presentation

Table 1: Summary of Factors Affecting this compound Solution Stability

FactorInfluence on StabilityRecommendations
Temperature Increased temperature accelerates degradation, particularly hydrolysis and thermal decomposition.Prepare solutions at room temperature or on ice. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
pH Both acidic and basic conditions catalyze hydrolysis of the ester linkage.Maintain solutions at a neutral or slightly acidic pH. Use appropriate buffers and verify their compatibility.
Light Exposure to light, especially UV radiation, can induce photodegradation.Store solutions in amber vials or protect from light with aluminum foil. Minimize exposure to ambient light during experiments.
Solvent The choice of solvent can impact stability. Protic solvents may participate in solvolysis.Use high-purity solvents. For aqueous solutions, use purified water (e.g., HPLC grade). If using organic co-solvents, ensure they are inert.
Oxygen The phenolic moiety is susceptible to oxidation.Degas solvents before use. Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound and to generate its degradation products for analytical method development.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours, then dissolve in the solvent.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are crucial.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm (based on the chromophore of the caffeoyl moiety).

  • Injection Volume: 10 µL.

Method Validation Parameters (as per ICH guidelines):

  • Specificity (peak purity analysis).

  • Linearity and Range.

  • Accuracy (recovery studies).

  • Precision (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Robustness.

Visualizations

Degradation_Pathway EC This compound CP Chlorogenic Acid EC->CP Hydrolysis (Acid/Base) Eth Ethanol EC->Eth Hydrolysis (Acid/Base) Iso Isomerization Products EC->Iso Heat/Light Dehy Dehydration Products EC->Dehy Heat Ox Oxidation Products EC->Ox Oxidizing Agent/Air

Figure 1. Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Ox Oxidation (3% H2O2, RT) Prep->Ox Thermal Thermal Degradation (105°C, solid) Prep->Thermal Photo Photodegradation (UV light) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Ox->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Identify Degradants & Assess Stability HPLC->Data

Figure 2. Workflow for a forced degradation study of this compound.

References

Technical Support Center: Ethyl Chlorogenate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl chlorogenate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of chlorogenic acid with ethanol. The most common laboratory method is the Fischer esterification, which involves reacting chlorogenic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Alternative methods may involve the use of coupling agents or the conversion of chlorogenic acid to an acyl chloride followed by reaction with ethanol, though this latter approach can be unselective and lead to side reactions.[1]

Q2: I am experiencing a very low yield of this compound. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to the degradation of the starting material or product, as well as side reactions like polymerization.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can limit the contact between reactants, leading to lower yields. This is particularly relevant in solvent-free systems.[1]

  • Moisture Contamination: The presence of water in the reactants or solvent will shift the equilibrium of the Fischer esterification back towards the starting materials, thus reducing the yield.

Q3: What are the likely impurities in my this compound product?

A3: Impurities can arise from unreacted starting materials, side reactions, or the workup process. Common impurities include:

  • Unreacted Chlorogenic Acid: Due to incomplete esterification.

  • Residual Ethanol and Acid Catalyst: These are typically removed during the purification steps.

  • Side-Products: Unselective reactions, particularly when using methods like the acyl chloride route, can generate various byproducts that are difficult to separate.[1]

  • Degradation Products: At elevated temperatures, chlorogenic acid and its ester can degrade.

  • Solvent Residues: Traces of solvents used during extraction and purification may remain in the final product.

Q4: How can I purify my crude this compound?

A4: Purification of this compound typically involves a combination of techniques to remove unreacted starting materials, the catalyst, and any byproducts. A common purification strategy includes:

  • Neutralization: After the reaction, the excess acid catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

  • Liquid-Liquid Extraction: The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. This step helps to separate the desired ester from water-soluble impurities.

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: For high purity, column chromatography is often employed. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the this compound from closely related impurities.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium.Use a larger excess of ethanol (e.g., 10-20 equivalents). Consider using a Dean-Stark apparatus to remove water azeotropically if the solvent allows.
Suboptimal reaction temperature.Optimize the reaction temperature. For Fischer esterification, a temperature range of 60-80°C is a good starting point. Monitor the reaction progress by TLC or HPLC to avoid degradation at higher temperatures.[1]
Insufficient catalyst.Increase the amount of acid catalyst (e.g., H₂SO₄ or p-TsOH) to a catalytic but effective amount (typically 1-5 mol%).
Inefficient stirring.Ensure vigorous stirring throughout the reaction, especially if the starting materials are not fully dissolved.[1]
Product Contaminated with Starting Material Incomplete reaction.Increase the reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Inefficient purification.Optimize the liquid-liquid extraction procedure. Ensure complete separation of the aqueous and organic layers. For column chromatography, use a shallower solvent gradient to improve separation.
Formation of Dark, Tarry Byproducts Reaction temperature is too high.Lower the reaction temperature and monitor for product formation and byproduct generation. High temperatures can cause polymerization and degradation.[1]
Presence of oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
Difficulty in Isolating the Product Product is water-soluble.While this compound is more lipophilic than chlorogenic acid, it may still have some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with the organic solvent.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocol: Fischer Esterification of Chlorogenic Acid

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Chlorogenic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chlorogenic acid (1 equivalent).

  • Add a large excess of anhydrous ethanol (e.g., 20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution will cause pressure buildup.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Chlorogenic Acid + Ethanol catalyst H₂SO₄ (catalyst) start->catalyst reflux Reflux (4-6h) catalyst->reflux evaporation Evaporate Ethanol reflux->evaporation Cool to RT extraction Liquid-Liquid Extraction (EtOAc/NaHCO₃) evaporation->extraction washing Wash with Brine extraction->washing drying Dry (Na₂SO₄) & Evaporate washing->drying chromatography Column Chromatography drying->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Problem Encountered low_yield Low Yield problem->low_yield impurities Impurities Present problem->impurities cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Check TLC/HPLC cause_degradation Degradation? impurities->cause_degradation Dark Color? cause_purification Inefficient Purification? impurities->cause_purification Multiple Spots on TLC? solution_yield Increase Reaction Time/ Excess Reagent/ Remove Water cause_incomplete->solution_yield Yes solution_temp Lower Reaction Temperature cause_degradation->solution_temp Yes solution_purification Optimize Extraction/ Chromatography cause_purification->solution_purification Yes

Caption: Troubleshooting logic for common synthesis problems.

References

Technical Support Center: Ethyl Chlorogenate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl chlorogenate. The information provided is intended to assist in anticipating and resolving issues encountered during the experimental investigation of its degradation products and pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

Based on the structure of this compound, which contains an ethyl ester and a caffeoylquinic acid core, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield chlorogenic acid and ethanol.[1][2] This is a common degradation pathway for ethyl esters.[1]

  • Oxidation: The catechol moiety (the 3,4-dihydroxy-phenyl group) of the caffeoyl portion is prone to oxidation.[3] This can lead to the formation of corresponding quinones and potentially further complex polymeric products, often observed as a color change (browning) in solution.[3]

  • Isomerization: Under certain conditions, particularly with changes in pH or temperature, isomerization of the quinic acid moiety may occur, similar to what is observed with chlorogenic acid.[4]

Q2: What are the typical experimental conditions for conducting forced degradation studies on this compound?

Forced degradation, or stress testing, is crucial for understanding the stability of a compound and identifying potential degradation products.[5][6] Typical conditions involve subjecting the compound to stress to achieve a target degradation of 5-20%.[5]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterConcentration/LevelTemperatureDuration
Acid HydrolysisHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1.0 MRoom Temperature or 50-60°CUp to 7 days
Basic HydrolysisSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1.0 MRoom Temperature or 50-60°CUp to 7 days
OxidationHydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureUp to 7 days
PhotodegradationExposure to UV and/or visible lightICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)AmbientAs per guidelines
Thermal DegradationDry heatIncrements of 10°C above accelerated stability conditions (e.g., 50°C, 60°C, 70°C)-Up to 7 days

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is ideal for separating the parent compound from its degradation products and quantifying the extent of degradation. A stability-indicating method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of isolated degradation products.

Troubleshooting Guides

Problem 1: No degradation is observed under the applied stress conditions.

  • Possible Cause: The compound is highly stable under the chosen conditions.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.[1]

    • Increase the reaction temperature.[1]

    • Extend the duration of the study.[1]

    • Ensure proper mixing of the reaction solution.[1]

Problem 2: The degradation is too rapid, leading to complete loss of the parent compound.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the acid, base, or oxidizing agent.[1]

    • Lower the reaction temperature (e.g., conduct the experiment at room temperature or on ice).[1]

    • Reduce the duration of the study and sample at more frequent, earlier time points.[1]

Problem 3: Multiple, unexpected peaks are observed in the chromatogram.

  • Possible Cause: Secondary degradation or side reactions are occurring.

  • Troubleshooting Steps:

    • Use milder stress conditions to favor the primary degradation pathway.[1]

    • Employ a more selective analytical method (e.g., gradient elution in HPLC) to resolve the different peaks.

    • Utilize LC-MS to identify the structures of the unknown products.

Problem 4: Poor mass balance is observed in the analysis.

  • Possible Cause:

    • Some degradation products may not be eluting from the HPLC column or are not detected by the UV detector at the chosen wavelength.

    • Formation of volatile or insoluble degradation products.

  • Troubleshooting Steps:

    • Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column).

    • Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV.

    • For volatile products, consider using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of the headspace.

Experimental Protocols

Protocol 1: Acid/Base Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]

  • Reaction Setup: In a reaction vial, add a specific volume of the stock solution to a solution of 0.1 M HCl or 0.1 M NaOH.[1] The final concentration of the organic solvent should be minimized to avoid interference with the hydrolysis.[1]

  • Incubation: Incubate the reaction mixture at room temperature or in a water bath at 50-60°C.[1]

  • Sampling: At specified time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH for the acid hydrolysis sample) or acid (e.g., 0.1 M HCl for the base hydrolysis sample) to stop the reaction.[1]

  • Analysis: Analyze the quenched sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of degradation products.[1]

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Reaction Setup: In a reaction vial, add a specific volume of the stock solution to a solution of 3% hydrogen peroxide.

  • Incubation: Keep the reaction mixture at room temperature, protected from light.

  • Sampling and Analysis: Follow steps 4 and 6 from Protocol 1. Quenching may not be necessary, but samples should be analyzed promptly.

Visualizations

degradation_pathway EthylChlorogenate This compound ChlorogenicAcid Chlorogenic Acid EthylChlorogenate->ChlorogenicAcid  Hydrolysis  (Acid/Base) Ethanol Ethanol EthylChlorogenate->Ethanol OxidizedProducts Oxidized Products (e.g., Quinones) EthylChlorogenate->OxidizedProducts

Caption: Proposed primary degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress sampling Sampling at Time Intervals stress->sampling quenching Quenching (if applicable) sampling->quenching analysis Analysis (HPLC, LC-MS) quenching->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for forced degradation studies.

References

Troubleshooting inconsistent results in Ethyl chlorogenate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl chlorogenate assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound standard or sample is showing a lower than expected concentration in my HPLC analysis. What are the potential causes?

A1: A lower than expected concentration can be due to several factors related to the stability of this compound. As an ester of chlorogenic acid, it is susceptible to degradation.

  • Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions, yielding chlorogenic acid and ethanol. Ensure the pH of your sample preparation and mobile phase is controlled. For instance, a mobile phase containing a small percentage of a weak acid like formic or phosphoric acid can help maintain a stable pH.

  • Temperature and Light Sensitivity: Like its parent compound, chlorogenic acid, this compound may be sensitive to heat and light.[1] Store stock solutions and samples in a refrigerator or freezer, protected from light, in tightly sealed vials.[2] It is recommended to prepare and use solutions on the same day whenever possible.[2] If stock solutions need to be stored, they should be aliquoted and kept at -20°C for up to two weeks to avoid repeated freeze-thaw cycles.[2]

  • Oxidation: The phenolic nature of the caffeoyl group makes it susceptible to oxidation. Use of degassed solvents for sample preparation and mobile phases can help minimize oxidative degradation.

  • Improper Storage: Ensure the compound is stored in a well-closed container, protected from air and light.[2] Long-term storage should be under refrigerated or frozen conditions.[2]

Troubleshooting Workflow for Low Concentration

G Troubleshooting Low Concentration of this compound start Low Concentration Observed check_storage Verify Standard/Sample Storage Conditions (Temp, Light, Air) start->check_storage check_pH Examine pH of Solvents & Mobile Phase check_storage->check_pH Correct improper_storage Action: Use fresh standard. Implement proper storage. check_storage->improper_storage Incorrect check_prep Review Sample Preparation Procedure check_pH->check_prep Correct improper_pH Action: Adjust pH of mobile phase/solvents. Use buffers. check_pH->improper_pH Incorrect prep_issue Action: Prepare fresh samples. Use degassed solvents. check_prep->prep_issue Incorrect reanalyze Re-analyze Sample check_prep->reanalyze Correct improper_storage->reanalyze improper_pH->reanalyze prep_issue->reanalyze G Simplified Degradation Pathway of this compound ECG This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) ECG->hydrolysis CGA Chlorogenic Acid hydrolysis->CGA ethanol Ethanol hydrolysis->ethanol G General Workflow for HPLC Analysis of this compound prep_standards Prepare Standard Stock & Working Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_samples Prepare Samples (e.g., Extraction, Filtration) inject_samples Inject Samples prep_samples->inject_samples hplc_setup Set up HPLC System (Column, Mobile Phase, etc.) equilibrate Equilibrate Column hplc_setup->equilibrate equilibrate->inject_standards equilibrate->inject_samples calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification data_analysis Data Acquisition & Analysis inject_samples->data_analysis data_analysis->quantification

References

How to prevent oxidation of Ethyl chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Ethyl Chlorogenate during experimental procedures.

Troubleshooting Guides

Issue: Rapid Discoloration or Degradation of this compound Solutions

Possible Causes:

  • Oxidation: Exposure to atmospheric oxygen is a primary driver of degradation for phenolic compounds like this compound.

  • Inappropriate pH: this compound, similar to its parent compound chlorogenic acid, is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.

  • Light Exposure: UV and visible light can accelerate the oxidation process.

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation.

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.

Solutions & Protocols:

  • Solvent Preparation: Before dissolving the this compound, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]

  • Use of Antioxidants: Add an appropriate antioxidant to the solvent before adding the this compound. The choice of antioxidant will depend on the solvent and the specific requirements of your experiment.

  • Inert Atmosphere: Whenever possible, handle the solid compound and its solutions under an inert atmosphere (e.g., inside a glove box or by flushing vials with nitrogen).[1]

  • pH Control: If your experimental conditions allow, maintain a slightly acidic pH for your solutions.

  • Light Protection: Store solid this compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Temperature Control: Prepare solutions at room temperature or on ice and store them at recommended low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and air. It is recommended to store it in a refrigerator or freezer.

Q2: How should I prepare and store stock solutions of this compound?

It is always best to prepare and use solutions on the same day. If you need to prepare stock solutions in advance, we recommend the following:

  • Dissolve the compound in a degassed solvent.

  • Consider adding an antioxidant (see Table 1).

  • Store the solution as single-use aliquots in tightly sealed amber vials at -20°C or -80°C.[1] These aliquots are generally usable for up to two weeks.

Q3: What is the primary degradation pathway for this compound?

The primary degradation pathways for this compound, a phenolic ester, are oxidation of the phenolic hydroxyl groups and hydrolysis of the ester bond.[2] Oxidation often proceeds through the formation of a quinone intermediate, which can then undergo further reactions, leading to discoloration and the formation of various degradation products.[3]

Q4: Which antioxidants are recommended for stabilizing this compound solutions?

The choice of antioxidant depends on the solvent system and the experimental application. Ascorbic acid is effective in aqueous solutions, while Butylated Hydroxytoluene (BHT) is suitable for organic solvents.

Data Presentation

AntioxidantTypical Final ConcentrationCommon SolventsKey Considerations
Ascorbic Acid 0.1 - 1 mMAqueous, Ethanol/WaterWater-soluble and a potent reducing agent.
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic Solvents (e.g., DMSO, Ethanol)A synthetic antioxidant that is very effective in lipid-based or organic solutions.[1]
(-)-Epigallocatechin gallate (EGCG) Varies (concentration-dependent)Aqueous, Ethanol/WaterA natural polyphenol that can improve the stability of chlorogenic acid.[4]

Table 1: Common Antioxidants for Stabilizing Phenolic Compounds. [1]

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Stock Solution

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Ethanol, buffered aqueous solution)

  • Antioxidant (e.g., Ascorbic Acid, BHT)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps and septa

Procedure:

  • Solvent Preparation: Degas the required volume of solvent by sparging with nitrogen or argon gas for at least 20 minutes.

  • Antioxidant Addition: If using an antioxidant, dissolve it directly into the degassed solvent at the desired concentration (refer to Table 1).

  • Compound Dissolution: Weigh the this compound and dissolve it in the prepared solvent. Gentle sonication can be used to aid dissolution.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds to displace any air.

  • Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, divide the stock solution into smaller, single-use aliquots in separate amber vials, flushing each with nitrogen before sealing. Store at ≤ -20°C.[1]

Mandatory Visualization

Oxidation_Prevention_Workflow Workflow for Preventing this compound Oxidation cluster_preparation Preparation cluster_handling Handling & Storage cluster_troubleshooting Troubleshooting start Start deoxygenate_solvent Deoxygenate Solvent (N2/Ar Sparging) start->deoxygenate_solvent add_antioxidant Add Antioxidant (Optional) deoxygenate_solvent->add_antioxidant dissolve_EC Dissolve Ethyl Chlorogenate add_antioxidant->dissolve_EC inert_atmosphere Flush with Inert Gas dissolve_EC->inert_atmosphere check_discoloration Observe Discoloration? dissolve_EC->check_discoloration aliquot Aliquot into Amber Vials inert_atmosphere->aliquot store Store at -20°C or -80°C aliquot->store end Stable Solution store->end yes Yes check_discoloration->yes no No check_discoloration->no review_protocol Review Protocol: - pH Control - Light Protection - Temperature yes->review_protocol no->inert_atmosphere review_protocol->start Re-prepare

Caption: Workflow for preparing and handling this compound solutions to prevent oxidation.

Degradation_Pathway Simplified Degradation Pathway of this compound EC This compound Quinone Quinone Intermediate EC->Quinone Oxidation Caffeic_Acid Caffeic Acid + Quinic Acid Ethyl Ester EC->Caffeic_Acid Oxidants Oxidants (O2, Metal Ions, Light) Oxidants->Quinone Polymerization Polymerization Products (Brown Pigments) Quinone->Polymerization Hydrolysis Hydrolysis Hydrolysis->Caffeic_Acid

Caption: Simplified potential degradation pathways of this compound.

References

Technical Support Center: Best Practices for Storing Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Ethyl chlorogenate (also known as Chlorogenic acid ethyl ester).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container to protect it from air and light. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1] One supplier suggests that under these conditions, the product can be stored for up to 24 months.

Q2: How should I store solutions of this compound?

Whenever possible, it is best to prepare and use solutions of this compound on the same day.[1] If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C. These solutions are generally stable for up to two weeks under these conditions.[1][2]

Q3: What solvents are suitable for preparing this compound solutions?

This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[2] The choice of solvent will depend on the specific requirements of your experiment.

Q4: I've received a shipment of this compound. What should I do before using it?

Upon receiving your shipment, it is recommended to allow the product vial to equilibrate to room temperature for at least one hour before opening.[2] This helps to prevent condensation from forming inside the vial, which could affect the stability of the compound. Due to transportation, the compound may have adhered to the cap or neck of the vial; gentle handling will ensure the entire product is available for use.[2]

Q5: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, it is an ester of chlorogenic acid and caffeic acid. Esters are known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield chlorogenic acid and ethanol. Chlorogenic acid itself can degrade through isomerization and hydrolysis, especially when heated.[3] Caffeic acid esters, in general, are more stable in acidic conditions (up to pH 6) and degrade more rapidly in neutral to basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid compound (e.g., turning brown) Oxidation or degradation due to exposure to air, light, or moisture.Discard the product as its purity may be compromised. Ensure future storage is in a tightly sealed container, protected from light, and in a desiccated environment if necessary.
Precipitation observed in a refrigerated or frozen solution The compound may have come out of solution at low temperatures.Before use, allow the vial to warm to room temperature and vortex or sonicate to ensure the compound has fully redissolved. Visually inspect for complete dissolution.
Inconsistent experimental results using a stock solution The solution may have degraded. Stock solutions stored at -20°C are typically stable for up to two weeks.Prepare a fresh stock solution from solid this compound. For critical experiments, always use freshly prepared solutions.
Unexpected peaks in HPLC analysis Degradation of this compound or contamination.Review the storage conditions of both the solid compound and the solution. Prepare fresh samples and re-analyze. If unexpected peaks persist, a forced degradation study and peak identification may be necessary (see Experimental Protocols).

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes stability data for a closely related compound, Caffeic Acid Phenethyl Ester (CAPE), which can serve as a useful reference.

CompoundTemperatureHalf-life in Rat Plasma
Caffeic Acid Phenethyl Ester (CAPE)4°C1.95 hours
25°C0.35 hours
37°C0.13 hours

This data highlights the susceptibility of caffeic acid esters to degradation and underscores the importance of proper storage conditions.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is crucial for understanding the stability of this compound and for developing a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid this compound in an oven at 70°C for 48 hours. Also, heat a sample of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., UV and visible light) for a defined period.

  • Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see below for method development).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV maximum of this compound (likely around 325 nm, characteristic of caffeoyl esters).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Storage_Decision_Workflow This compound Storage Decision Workflow A This compound Received B Solid or Solution? A->B C Store in tightly sealed container Protect from air and light B->C Solid G Prepare solution fresh B->G Solution D Long-term or Short-term? C->D E Store at 2-8°C or -20°C D->E Long-term F Store at Room Temperature (if for immediate use) D->F Short-term H Need to store solution? G->H I Aliquot into tightly sealed vials Store at -20°C for up to 2 weeks H->I Yes J Use on the same day H->J No

Caption: Workflow for deciding the appropriate storage conditions for this compound.

Forced_Degradation_Workflow Forced Degradation Study Workflow A Prepare 1 mg/mL Stock Solution of this compound B Expose to Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, RT) B->D E Oxidation (3% H2O2, RT) B->E F Thermal (70°C solid, 60°C solution) B->F G Photolytic (UV/Vis light) B->G H Neutralize/Dilute Samples C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC Method H->I J Compare to Unstressed Control Identify Degradants I->J

Caption: Experimental workflow for conducting a forced degradation study on this compound.

References

Dealing with impurities in Ethyl chlorogenate samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ethyl Chlorogenate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

A1: Impurities in this compound can originate from several sources:

  • Synthesis Byproducts: The most common synthesis method, Fischer esterification of chlorogenic acid with ethanol, can lead to several impurities. These include unreacted chlorogenic acid, excess ethanol, and side-products from competing reactions.

  • Degradation Products: this compound can degrade under certain conditions. Hydrolysis of the ester bond can occur under acidic or basic conditions, reverting it to chlorogenic acid and ethanol. Oxidation of the catechol moiety is also a potential degradation pathway, especially if exposed to air and light.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexane, methanol) may remain in the final product if not completely removed.

  • Isomers: During synthesis or under certain pH conditions, acyl migration can occur, leading to the formation of isomeric impurities where the caffeoyl group is attached to different hydroxyl positions on the quinic acid moiety.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the purity of this compound and detecting impurities. A reversed-phase C18 column is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and help identify and quantify impurities, especially when authentic reference standards for the impurities are not available.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a well-closed container, protected from air and light.[1] For long-term storage, it is recommended to keep it in a refrigerator or freezer.[1] If solutions are prepared, they should ideally be used on the same day.[1] For storage of stock solutions, it is advisable to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification and handling of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Synthesis Incomplete reaction.Increase reaction time or temperature. Use a larger excess of ethanol to drive the equilibrium towards the product.
Inefficient removal of starting materials or byproducts.Optimize the work-up procedure. Perform an aqueous wash to remove water-soluble impurities.
Multiple Spots on TLC Close to the Product Spot Presence of isomeric impurities.Isomeric impurities can be difficult to separate. Flash chromatography with a shallow solvent gradient may be effective. Consider using a different stationary phase for chromatography.
Degradation during work-up.Avoid prolonged exposure to acidic or basic conditions during extraction and washing steps. Work at lower temperatures.
Oiling Out During Recrystallization The solvent is too nonpolar for the compound, causing it to come out of solution above its melting point.Use a more polar solvent or a solvent pair. Add the anti-solvent (the solvent in which the compound is less soluble) more slowly and at a slightly lower temperature.
The solution is supersaturated.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.
Poor Recovery After Recrystallization Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound completely.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Broad or Tailing Peaks in HPLC Analysis Inappropriate mobile phase pH.For acidic compounds like this compound, adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase can improve peak shape.
Secondary interactions with the stationary phase.Use a high-purity silica-based column or consider a different stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample.

Data Presentation

The following tables provide illustrative data on the effectiveness of different purification methods for this compound. The exact values can vary depending on the initial purity and the specific experimental conditions.

Table 1: Illustrative Purity of this compound After Recrystallization from Various Solvents

Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)Typical Recovery (%)
Ethyl Acetate/Hexane8595>9870-85
Methanol/Water8594>9765-80
Acetone/Water8593>9760-75

Table 2: Illustrative Purity of this compound After Flash Column Chromatography

Stationary PhaseEluent SystemInitial Purity (%)Purity of Main Fractions (%)Typical Recovery (%)
Silica GelHexane/Ethyl Acetate Gradient85>9980-90
Silica GelDichloromethane/Methanol Gradient85>9875-85
C18 Reversed-Phase SilicaWater/Methanol Gradient with 0.1% Formic Acid85>9985-95

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

Objective: To determine the purity of an this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or phosphoric acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% formic acid.[2] Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm.[2]

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 80:20 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 328 nm.[2]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Calculation: Determine the area of the this compound peak and any impurity peaks in the sample chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Purification by Recrystallization

Objective: To purify a solid sample of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate and hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the this compound at high temperatures but not at low temperatures. A common solvent pair is ethyl acetate (in which it is more soluble) and hexane (in which it is less soluble).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) while heating and swirling until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the hot "bad" solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy.[3] Then, add a few drops of the hot "good" solvent until the solution becomes clear again.[3] Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "bad" solvent) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 3: Purification by Flash Column Chromatography

Objective: To purify a sample of this compound by removing impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase) or C18 silica (for reversed-phase)

  • Chromatography column

  • Eluent solvents (e.g., hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation between this compound and its impurities. For normal-phase silica gel, a mixture of hexane and ethyl acetate is a good starting point.[5] Aim for an Rf value of ~0.3 for the this compound.[5]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[5] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased (e.g., by increasing the proportion of ethyl acetate in hexane), is often effective for separating compounds with a range of polarities.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_decision Decision cluster_end End start Impure this compound Sample hplc HPLC-UV Analysis start->hplc assess_purity Assess Purity & Number of Impurities hplc->assess_purity lcms LC-MS Analysis identify_impurities Identify Impurity Structures lcms->identify_impurities nmr NMR Spectroscopy assess_purity->lcms If unknown impurities decision Purification Needed? assess_purity->decision identify_impurities->nmr For structural confirmation end_ok Sample Meets Purity Specs decision->end_ok No end_purify Proceed to Purification decision->end_purify Yes

Caption: Workflow for the identification and assessment of impurities in this compound.

Purification_Troubleshooting_Workflow cluster_start Start cluster_method_selection Method Selection cluster_purification Purification cluster_analysis Analysis cluster_evaluation Evaluation cluster_end End start Impure this compound select_method Select Purification Method start->select_method recrystallization Recrystallization select_method->recrystallization Solid Sample chromatography Flash Chromatography select_method->chromatography Complex Mixture / Oily Sample analyze_purity Analyze Purity of Fractions/Crystals (TLC/HPLC) recrystallization->analyze_purity chromatography->analyze_purity check_purity Purity > 98%? analyze_purity->check_purity end_success Pure Product Obtained check_purity->end_success Yes end_repeat Repeat Purification or Choose Alternative Method check_purity->end_repeat No

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Ethyl Chlorogenate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method development and quantification of Ethyl Chlorogenate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using chromatographic methods.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. 4. Column overload.1. Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH (e.g., with 0.1% formic acid) is often beneficial. 2. Flush the column with a strong solvent, or replace the column if necessary. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Reduce the injection volume or dilute the sample.
Low Signal Intensity or Sensitivity 1. Suboptimal detection wavelength (HPLC-UV). 2. Inefficient ionization (LC-MS). 3. Sample degradation. 4. Low analyte concentration.1. Determine the optimal UV absorbance wavelength for this compound (a related compound, chlorogenic acid, is often monitored at 274 nm or 330 nm).[1][2] 2. Optimize MS parameters (e.g., electrospray voltage, gas flows, temperature). For similar compounds, negative ion mode is often effective.[3][4][5] 3. This compound may be susceptible to degradation.[6] Prepare fresh solutions and store them properly (e.g., at -20°C in tightly sealed vials).[6] 4. Concentrate the sample or use a more sensitive instrument (e.g., LC-MS/MS).
Poor Reproducibility (Variable Retention Times) 1. Fluctuations in mobile phase composition. 2. Inconsistent column temperature. 3. Air bubbles in the system.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump.
Matrix Effects (Ion Suppression or Enhancement in LC-MS) Co-eluting compounds from the sample matrix interfering with the ionization of the analyte.[7][8]1. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Modify Chromatography: Adjust the gradient to separate the analyte from matrix interferences.[8] 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar compound that co-elutes can be used to compensate for matrix effects.[8] 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the sample matrix.[9]
Analyte Instability This compound may be prone to hydrolysis, isomerization, or degradation under certain conditions, similar to other chlorogenic acids.[10][11]1. Control pH: Maintain a slightly acidic pH in solutions. 2. Limit Exposure to Light and High Temperatures: Store stock solutions and samples in amber vials at low temperatures.[6] 3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions on the day of analysis.[6]

Experimental Workflow for Method Development

cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation cluster_analysis Analysis A Standard & Sample Preparation B Select Analytical Technique (HPLC/LC-MS) A->B C Optimize Chromatographic Conditions B->C D Optimize Detector Settings C->D E Validate Method (Linearity, Accuracy, Precision) D->E F Sample Analysis E->F G Data Processing & Quantification F->G A Sample Collection (e.g., Plasma, Plant Extract) B Protein Precipitation (if applicable) A->B C Extraction (LLE or SPE) B->C D Evaporation & Reconstitution C->D E Analysis by HPLC or LC-MS D->E

References

Technical Support Center: Synthesis of Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl chlorogenate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through Fischer-Speier esterification. This reaction involves treating chlorogenic acid with an excess of ethanol in the presence of an acid catalyst.[1][2][3] The reaction is reversible, and using a large excess of ethanol helps to drive the equilibrium towards the formation of the ethyl ester, thereby increasing the yield.[3]

Q2: What are the typical acid catalysts used in the synthesis of this compound?

A2: Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][3] For substrates that are sensitive to strong acids, milder Lewis acid catalysts can also be employed.[1]

Q3: What is an alternative method to acid-catalyzed esterification for this compound synthesis?

A3: An alternative method is enzymatic synthesis using lipases, such as Novozym 435.[4][5] This method often requires milder reaction conditions and can offer high selectivity, reducing the formation of byproducts.[5] Solvent-free conditions or the use of non-polar solvents like isooctane have been shown to be effective in enzymatic esterification of similar compounds.[4][6]

Q4: How can the progress of the reaction be monitored?

A4: The progress of the esterification reaction can be monitored using thin-layer chromatography (TLC). The disappearance of the chlorogenic acid spot and the appearance of the new, less polar this compound spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q5: What are the key factors influencing the yield of this compound?

A5: Several factors can significantly impact the yield:

  • Reactant Molar Ratio: A large excess of ethanol is crucial to shift the reaction equilibrium towards the product.[3]

  • Catalyst: The choice and concentration of the acid catalyst affect the reaction rate.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions and degradation of the product.[7][8]

  • Reaction Time: Sufficient reaction time is needed to reach equilibrium.

  • Water Removal: The removal of water, a byproduct of the reaction, will drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus or by using a drying agent.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in reactants or solvent.1. Use fresh, anhydrous acid catalyst. 2. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 3. Ensure all reactants and solvents are anhydrous. Use a drying tube on the reaction setup.
Low Yield 1. Reaction has not reached equilibrium. 2. Unfavorable equilibrium position. 3. Product decomposition. 4. Inefficient purification.1. Increase reaction time. 2. Use a larger excess of ethanol. Remove water using a Dean-Stark apparatus or molecular sieves.[1][2][3] 3. Lower the reaction temperature to minimize side reactions and degradation.[7] 4. Optimize the purification protocol (e.g., column chromatography, recrystallization).
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Side reactions involving the multiple hydroxyl groups of chlorogenic acid. 3. Degradation of starting material or product.1. Reduce the reaction temperature.[7] 2. Consider using protecting groups for the hydroxyl groups on the quinic acid and caffeic acid moieties, although this adds extra steps to the synthesis. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at higher temperatures.
Difficulty in Product Isolation 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the ester. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

This protocol is adapted from the principles of Fischer esterification and reaction conditions reported for similar ester syntheses.

Materials:

  • Chlorogenic acid (1 equivalent)

  • Anhydrous ethanol (20-50 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equivalents)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve chlorogenic acid in a large excess of anhydrous ethanol.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on general procedures for lipase-catalyzed esterification.

Materials:

  • Chlorogenic acid (1 equivalent)

  • Anhydrous ethanol (10-20 equivalents)

  • Immobilized lipase (e.g., Novozym 435) (10-20% by weight of chlorogenic acid)

  • Anhydrous non-polar solvent (e.g., isooctane or solvent-free)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Combine chlorogenic acid, anhydrous ethanol, and the immobilized lipase in a flask. If using a solvent, add it at this stage.

  • If desired, add activated molecular sieves to the mixture to remove water as it is formed.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking for 24-72 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction has reached the desired conversion, filter off the immobilized lipase. The lipase can be washed with a solvent and reused.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude this compound using column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of chlorogenate esters, based on a study of Chlorogenic Acid Oleyl Alcohol Ester synthesis, which can serve as a starting point for optimizing this compound synthesis.[7]

Table 1: Effect of Reaction Temperature on Conversion (Analogous Reaction)

Temperature (°C)Conversion (%)
160~7
180~84
200~96
220~95

Data adapted from a non-catalytic synthesis of Chlorogenic Acid Oleyl Alcohol Ester.[7]

Table 2: Effect of Molar Ratio of Alcohol to Chlorogenic Acid on Conversion (Analogous Reaction)

Molar Ratio (Alcohol:CGA)Conversion (%)
12:1~92
16:1~93
20:1~94
24:1~93

Data adapted from a non-catalytic synthesis of Chlorogenic Acid Oleyl Alcohol Ester.[7]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Chlorogenic Acid + Anhydrous Ethanol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux (e.g., 4-8 hours) B->C D Remove Excess Ethanol C->D Cool to RT E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃, H₂O, Brine E->F G Dry with MgSO₄ F->G H Concentrate G->H Filter I Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

troubleshooting_yield start Low Yield of this compound q1 Is the reaction at equilibrium? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check by TLC q2 Is the equilibrium unfavorable? a1_yes->q2 action1 Increase reaction time a1_no->action1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Increase excess of ethanol Remove water (Dean-Stark) a2_yes->action2 action3 Check for product decomposition (Lower reaction temperature) a2_no->action3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Matrix Effects in Ethyl Chlorogenate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl Chlorogenate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of this compound, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[4][5] Common matrices for this compound and related chlorogenic acids include coffee, plant extracts, and biological fluids like plasma, all of which contain a complex mixture of endogenous substances that can cause these effects.[6][7][8]

Q2: How can I determine if matrix effects are influencing my this compound analysis?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound standard into the LC eluent after the analytical column but before the mass spectrometer.[3] A blank matrix extract is then injected. A dip or rise in the constant signal at specific retention times indicates the presence of ion suppression or enhancement from eluting matrix components.[3]

  • Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract that has already undergone the sample preparation process.[1] The response is then compared to that of the same concentration of the standard in a neat (clean) solvent. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.[1]

Q3: What are the common sources of matrix effects in the analysis of phenolic compounds like this compound?

A3: For phenolic compounds, matrix effects often arise from co-eluting substances with similar polarities. Common sources include:

  • Endogenous Matrix Components: In biological samples, phospholipids and proteins are major contributors.[1] In plant extracts, other polyphenols, pigments, and sugars can interfere.[9]

  • Sample Preparation Artifacts: Reagents used during extraction and sample processing can sometimes be a source of interference.[10]

  • Mobile Phase Additives: While necessary for good chromatography, some additives can influence ionization efficiency.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Problem: Poor reproducibility and accuracy in quantitative results.

This is a classic symptom of uncharacterized and uncompensated matrix effects.

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Poor Reproducibility/ Accuracy Observed assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess is_present Matrix Effect Present? assess->is_present optimize_prep Optimize Sample Preparation is_present->optimize_prep Yes no_effect Investigate Other Potential Issues (e.g., instrument stability) is_present->no_effect No optimize_chrom Optimize Chromatographic Separation optimize_prep->optimize_chrom optimize_ms Optimize MS Parameters optimize_chrom->optimize_ms use_is Implement Internal Standard (IS) optimize_ms->use_is reassess Re-assess Matrix Effect use_is->reassess is_resolved Issue Resolved? reassess->is_resolved end_good Proceed with Validated Method is_resolved->end_good Yes end_bad Consult Further/ Re-evaluate Approach is_resolved->end_bad No

Caption: A logical workflow for troubleshooting matrix effects.

Solutions and Methodologies

The most effective way to combat matrix effects is to remove interfering components before analysis.[11][12]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[13][14] For a moderately polar compound like this compound, a reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge can be effective.[12]

    • Detailed Protocol: Reversed-Phase SPE for this compound

      • Conditioning: Pass 3 mL of methanol, followed by 3 mL of deionized water through the C18 SPE cartridge.

      • Loading: Load 1 mL of your pre-treated sample extract (e.g., diluted coffee extract or protein-precipitated plasma).

      • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove highly polar interferences.

      • Elution: Elute the this compound and related compounds with 3 mL of methanol or acetonitrile.

      • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from a sample based on its solubility in immiscible liquids.[11] For this compound, extraction from an acidified aqueous sample into a moderately polar organic solvent like ethyl acetate can be effective.

  • Protein Precipitation (PPT): For biological samples like plasma, PPT with a cold organic solvent (e.g., acetonitrile or methanol) is a simple way to remove the majority of proteins.[11] However, this method is less selective and may not remove other interfering components like phospholipids.[12]

If sample preparation is insufficient, modifying the LC method can help separate this compound from interfering matrix components.

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte and the regions where matrix effects are observed (identified via post-column infusion).

  • Column Chemistry: Experiment with different column chemistries. While C18 is common, a phenyl-hexyl or a polar-embedded column might offer different selectivity for co-eluting matrix components.

  • Ionization Mode: Phenolic compounds like this compound often ionize well in negative electrospray ionization (ESI) mode.[15] Since fewer compounds ionize in negative mode compared to positive mode, this can sometimes reduce matrix effects.

  • Ionization Source: If ESI is problematic, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[16]

  • Stable Isotope Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[3] A SIL-IS for this compound would co-elute and experience the same degree of ion suppression or enhancement, providing accurate correction.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.

Data Presentation

The following tables illustrate the impact of matrix effects and the effectiveness of different mitigation strategies. The data is representative for an analysis of this compound in a coffee extract.

Table 1: Quantifying Matrix Effects with Different Sample Preparation Methods

Sample Preparation MethodMatrix Factor (MF)% Signal Suppression (-) or Enhancement (+)
Dilute-and-Shoot0.45-55%
Protein Precipitation0.62-38%
Liquid-Liquid Extraction0.85-15%
Solid-Phase Extraction (SPE)0.98-2%

Matrix Factor (MF) = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solvent)

Table 2: Impact of Mitigation Strategy on Accuracy

MethodAccuracy (%)
Dilute-and-Shoot with External Calibration48%
Dilute-and-Shoot with Matrix-Matched Calibration92%
SPE with External Calibration97%
Dilute-and-Shoot with SIL-IS99.5%

Visualization of Key Protocols

SPE_Workflow Solid-Phase Extraction (SPE) Workflow condition 1. Condition (Methanol, then Water) load 2. Load Sample condition->load wash 3. Wash (5% Methanol in Water) load->wash elute 4. Elute (Methanol/Acetonitrile) wash->elute dry_reconstitute 5. Dry & Reconstitute elute->dry_reconstitute analyze Analyze by LC-MS dry_reconstitute->analyze

References

Technical Support Center: Ethyl Chlorogenate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl chlorogenate. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental analysis, particularly in the generation of calibration curves using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound, also known as Chlorogenic acid ethyl ester, is a phenylpropanoid compound. For analytical purposes, it is available as a reference standard with a purity of 95%~99%.[1] To ensure its stability, it should be stored in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended. Whenever possible, solutions should be prepared fresh on the day of use. If stock solutions need to be prepared in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[1]

Q2: My calibration curve for this compound shows poor linearity (low R² value). What are the potential causes and how can I troubleshoot this?

Poor linearity in an HPLC calibration curve is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

  • Standard Preparation:

    • Accuracy of Stock Solution: Double-check the initial weighing of the this compound standard and the volume of the solvent used to prepare the stock solution. Use a calibrated analytical balance and Class A volumetric flasks.

    • Serial Dilutions: Ensure that the serial dilutions are performed accurately. Use calibrated pipettes and fresh pipette tips for each dilution to avoid cross-contamination.

    • Solvent Mismatch: The solvent used to dissolve the standards should be the same as the mobile phase or a solvent that is of similar or weaker elution strength to avoid peak distortion.

    • Standard Degradation: this compound, like other chlorogenic acid derivatives, can be susceptible to degradation.[1] Prepare fresh standard solutions for each analysis. If using stored stock solutions, ensure they have been stored correctly and are within their stability window.

  • HPLC System and Method:

    • Injector Issues: An inconsistent injection volume can lead to poor linearity. Check the autosampler for air bubbles and ensure the syringe is functioning correctly.

    • Detector Saturation: If the concentration of your highest standard is too high, it can saturate the detector, leading to a non-linear response. If you observe flattened peak tops, reduce the concentration of your upper-level standards or reduce the injection volume. The linear range of a UV detector is typically up to 1.0 Absorbance Unit (AU).

    • Inappropriate Integration: Incorrect peak integration can significantly affect linearity. Manually inspect the integration of each peak in your calibration standards to ensure the baseline is set correctly and the entire peak area is being measured.

  • Column Issues:

    • Column Overload: Injecting a sample that is too concentrated can overload the column, leading to peak fronting and a non-linear response. Try diluting the standards.

    • Column Contamination: A contaminated column can cause peak tailing or splitting, affecting the accuracy of peak area measurement. Flush the column with a strong solvent to remove any contaminants.

Q3: I'm observing a drift in the retention time of my this compound peak. What could be the cause?

Retention time drift can be caused by several factors:

  • Mobile Phase Composition:

    • Inaccurate Preparation: Ensure the mobile phase components are measured and mixed accurately. Small variations in the organic-to-aqueous ratio can cause shifts in retention time.

    • Solvent Evaporation: Over time, the more volatile component of the mobile phase can evaporate, changing its composition. Prepare fresh mobile phase daily and keep the solvent bottles capped.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and retention time shifts.

  • Column Temperature:

    • Fluctuations: Inconsistent column temperature can lead to changes in retention time. Use a column oven to maintain a constant temperature.

  • Column Equilibration:

    • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A drifting baseline is often an indicator of an unequilibrated column.

  • Pump Performance:

    • Inconsistent Flow Rate: A malfunctioning pump can deliver an inconsistent flow rate, leading to variable retention times. Check the pump for leaks and ensure it is properly maintained.

Q4: My chromatogram shows a noisy or drifting baseline. How can I fix this?

A noisy or drifting baseline can interfere with accurate peak integration. Common causes and solutions include:

  • Air Bubbles: Air bubbles in the system are a frequent cause of baseline noise. Degas the mobile phase thoroughly and purge the pump to remove any trapped air.

  • Contamination: Contamination in the mobile phase, injector, or column can lead to a noisy or drifting baseline. Use high-purity solvents and filter the mobile phase. Clean the injector and flush the column.

  • Detector Issues: A dirty flow cell in the detector can cause baseline noise. Flush the flow cell with an appropriate solvent. A failing detector lamp can also be a source of noise.

Experimental Protocol: HPLC Calibration Curve for this compound

While a specific validated method for this compound was not found in the literature, the following protocol is based on established methods for the closely related compound, chlorogenic acid, and general HPLC principles. This method should be validated for your specific application.

Parameter Recommendation
HPLC System HPLC with UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution Start with a low percentage of B (e.g., 10%) and gradually increase to elute this compound. A typical gradient might be: 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50% B25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Approximately 325-330 nm. The optimal wavelength should be determined by running a UV-Vis spectrum of an this compound standard.

Standard Preparation Workflow

G Standard Preparation Workflow for this compound Calibration Curve cluster_0 Stock Solution Preparation cluster_1 Serial Dilution cluster_2 Analysis stock1 Accurately weigh Ethyl chlorogenate standard stock2 Dissolve in a known volume of diluent (e.g., Methanol) in a volumetric flask stock1->stock2 stock3 Sonicate to ensure complete dissolution stock2->stock3 dilute1 Pipette a specific volume of stock solution into a new volumetric flask stock3->dilute1 dilute2 Dilute to the mark with the same diluent dilute1->dilute2 dilute3 Repeat for each calibration point dilute2->dilute3 analysis1 Transfer each standard to an HPLC vial dilute3->analysis1 analysis2 Inject into the HPLC system analysis1->analysis2

A flowchart illustrating the steps for preparing standard solutions for an this compound calibration curve.

Putative Signaling Pathway of this compound

While the specific signaling pathways of this compound have not been extensively studied, its biological activities are likely similar to its parent compound, chlorogenic acid. Chlorogenic acid is known to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.[1][2][3][4][5]

Disclaimer: The following diagram illustrates the putative signaling pathway of this compound based on the known mechanisms of chlorogenic acid. Further research is needed to confirm these pathways for this compound specifically.

G Putative Anti-inflammatory and Antioxidant Signaling Pathway of this compound cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα->IKK inhibition NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates to Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Keap1->Nrf2_n degradation Nrf2->Nrf2_n translocates to Ethyl_Chlorogenate This compound Ethyl_Chlorogenate->IKK inhibits Ethyl_Chlorogenate->Keap1 inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Inflammatory_Genes induces ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes induces

A diagram illustrating the potential anti-inflammatory and antioxidant mechanisms of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Ethyl Chlorogenate and Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent antioxidant compounds for applications in research, pharmaceuticals, and functional foods, a detailed comparison of the antioxidant capacities of ethyl chlorogenate and its parent compound, chlorogenic acid, reveals key differences in their radical scavenging abilities and potential cellular mechanisms. This guide provides a comprehensive overview of their performance in various antioxidant assays, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

Chlorogenic acid, a well-studied natural phenolic compound, is known for its significant antioxidant properties. Its ethyl ester derivative, this compound, has been investigated to a lesser extent, but available data suggests that its lipophilicity may influence its antioxidant efficacy. This comparison consolidates the current understanding of their respective antioxidant activities, highlighting both established data and areas requiring further investigation.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and chlorogenic acid have been evaluated using several in vitro assays. The following tables summarize the available quantitative data.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)Molar Ratio (Sample/DPPH) for 50% ScavengingReference
Chlorogenic Acid12.3~0.30[1](--INVALID-LINK--)
This compoundLower than Chlorogenic Acid*< 0.30[1](--INVALID-LINK--)

*In a study by Rossi et al. (2015), this compound demonstrated a higher DPPH radical scavenging activity compared to chlorogenic acid, as indicated by a lower molar ratio required to scavenge 50% of the DPPH radical[1]. However, a specific IC50 value for this compound was not provided in this graphical representation.

Table 2: ABTS Radical Scavenging Activity

CompoundTrolox Equivalent Antioxidant Capacity (TEAC)Reference
Chlorogenic Acid2.04 ± 0.02 µmol Trolox/mg[2](--INVALID-LINK--)
This compoundData Not Available-

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II)/µg)Reference
Chlorogenic Acid~1.5[3](--INVALID-LINK--)
This compoundData Not Available-

Note: The lack of available data for this compound in ABTS and FRAP assays highlights a gap in the current scientific literature and underscores the need for further comparative studies.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of the test compound (this compound or chlorogenic acid) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.

  • After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A standard curve is generated using Trolox, a water-soluble analog of vitamin E.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Add a small volume of the test compound solution to the FRAP reagent.

  • Measure the absorbance of the reaction mixture at 593 nm after a specific incubation time (e.g., 4-30 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The results are expressed as µmol of Fe(II) equivalents per gram or µmol of the sample.

Signaling Pathways and Mechanisms of Action

Chlorogenic Acid: Activation of the Nrf2 Pathway

Chlorogenic acid is known to exert its antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like chlorogenic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's endogenous antioxidant defense system.

Chlorogenic_Acid_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGA Chlorogenic Acid Keap1_Nrf2 Keap1-Nrf2 Complex CGA->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of Antioxidant_Enzymes->ROS Neutralizes

Chlorogenic Acid's activation of the Nrf2 antioxidant pathway.
This compound: A Hypothesized Mechanism of Action

Direct experimental evidence for the specific cellular antioxidant mechanisms of this compound is currently lacking. However, based on its structural similarity to chlorogenic acid and the known behavior of other phenolic acid esters, a similar mechanism of action can be hypothesized. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. It is plausible that once inside the cell, this compound may also be capable of activating the Nrf2 pathway, either directly or after hydrolysis back to chlorogenic acid. Further research is required to validate this proposed pathway.

Ethyl_Chlorogenate_Hypothesized_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ECGA This compound ECGA_cyto This compound ECGA->ECGA_cyto Membrane Permeation (Enhanced Lipophilicity) Nrf2_activation Nrf2 Pathway Activation (Hypothesized) ECGA_cyto->Nrf2_activation Potential Activation Cellular_Defense Enhanced Cellular Antioxidant Defense Nrf2_activation->Cellular_Defense Leads to

Hypothesized cellular antioxidant mechanism of this compound.

Experimental Workflow for Comparative Antioxidant Assays

The following diagram outlines a logical workflow for the comparative evaluation of the antioxidant activity of this compound and chlorogenic acid.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis and Comparison Compound_ECGA This compound (Test Compound) Stock_Solutions Prepare Stock Solutions (e.g., in Methanol/Ethanol) Compound_ECGA->Stock_Solutions Compound_CGA Chlorogenic Acid (Reference Compound) Compound_CGA->Stock_Solutions Serial_Dilutions Perform Serial Dilutions Stock_Solutions->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay FRAP_Assay FRAP Assay Serial_Dilutions->FRAP_Assay Calculate_IC50 Calculate IC50 Values (DPPH) DPPH_Assay->Calculate_IC50 Calculate_TEAC Calculate TEAC Values (ABTS) ABTS_Assay->Calculate_TEAC Calculate_FRAP Calculate FRAP Values FRAP_Assay->Calculate_FRAP Compare_Results Compare Antioxidant Potency Calculate_IC50->Compare_Results Calculate_TEAC->Compare_Results Calculate_FRAP->Compare_Results

Workflow for comparing antioxidant activity.

Conclusion

The available evidence suggests that this compound possesses superior DPPH radical scavenging activity compared to chlorogenic acid, likely due to its increased lipophilicity. However, a comprehensive comparison is hampered by the lack of data for this compound in other key antioxidant assays such as ABTS and FRAP. While chlorogenic acid is a known activator of the Nrf2 antioxidant pathway, the cellular mechanisms of this compound remain to be elucidated. The information and protocols provided in this guide aim to facilitate further research to fill these knowledge gaps and to provide a clearer understanding of the potential applications of these compounds as antioxidants.

References

Ethyl Chlorogenate: An In Vitro Bioactivity Profile and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro bioactivity of Ethyl Chlorogenate. Due to a scarcity of direct experimental data on this compound, this document leverages data from its parent compound, Chlorogenic Acid, and a closely related ester, Ethyl Caffeate, to project its likely performance in key bioactivity assays. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited assays are provided.

Comparative Analysis of Bioactivity

The in vitro bioactivity of this compound is anticipated to be in the realms of antioxidant and anti-inflammatory effects, drawing parallels from Chlorogenic Acid and Ethyl Caffeate.

Antioxidant Activity
CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
This compound Data not availableData not available
Chlorogenic Acid~5.73 - 110~2.93 - 15.9
Ascorbic Acid (Standard)~8.08~5.74
Trolox (Standard)~3.77~2.93

Note: The IC50 values for Chlorogenic Acid can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of a compound can be assessed in vitro by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. Data for the related compound, Ethyl Caffeate, provides a strong indication of the potential anti-inflammatory efficacy of this compound.

CompoundNitric Oxide (NO) Inhibition IC50Cell Line
This compound Data not available-
Ethyl Caffeate5.5 µg/mLRAW 264.7
Chlorogenic Acid~63.5 - 107 µg/mLRAW 264.7
L-NAME (Standard Inhibitor)VariesRAW 264.7

Experimental Protocols

DPPH Radical Scavenging Assay

This assay spectrophotometrically measures the scavenging of the DPPH radical.

  • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted with a buffer (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • After a set incubation period (e.g., 6-10 minutes), the absorbance is measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay quantifies the inhibition of NO production in response to an inflammatory stimulus.

  • RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is read at approximately 540 nm.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.

  • The IC50 value is determined from the resulting dose-response curve.

Visualizing the Pathways and Workflows

Antioxidant Radical Scavenging Mechanism

Antioxidant_Mechanism cluster_assay DPPH/ABTS Assay cluster_compound This compound Radical DPPH• or ABTS•+ Scavenged_Radical DPPH-H or ABTS Radical->Scavenged_Radical Reduced EC This compound (Antioxidant) EC->Radical Donates H• or e- EC_Oxidized Oxidized this compound EC->EC_Oxidized

Caption: Electron/hydrogen donation by this compound to neutralize free radicals.

Anti-inflammatory NO Inhibition Workflow

NO_Inhibition_Workflow cluster_workflow In Vitro Nitric Oxide Inhibition Assay A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance (540nm) F->G H Calculate % Inhibition & IC50 G->H

Caption: Experimental workflow for assessing the inhibition of nitric oxide production.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO EC This compound (Potential Inhibition) EC->IKK ? EC->NFkB ?

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

A Comparative Analysis of Phenolic Compounds in Research: Unveiling the Therapeutic Potential of Chlorogenic Acid, Caffeic Acid, Ferulic Acid, and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate bioactive compounds is a critical step in the journey from laboratory research to potential clinical applications. This guide provides a comprehensive comparison of the in vitro biological activities of four prominent phenolic compounds: chlorogenic acid, caffeic acid, ferulic acid, and quercetin. While the therapeutic potential of these compounds is widely recognized, this guide aims to offer a data-driven comparison of their efficacy in key areas of research: antioxidant, anti-inflammatory, and neuroprotective activities.

A notable gap in the current scientific literature is the limited availability of comparative data for ethyl chlorogenate. Despite its structural similarity to chlorogenic acid, extensive searches for its specific antioxidant, anti-inflammatory, and neuroprotective efficacy, particularly in terms of IC50 and EC50 values from standardized assays, did not yield sufficient data for a direct and quantitative comparison in this guide. Therefore, the following sections will focus on the available experimental data for chlorogenic acid, caffeic acid, ferulic acid, and quercetin.

Antioxidant Activity: A Comparative Overview

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, contributing to their protective effects against a wide range of oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method to evaluate the free radical scavenging activity of compounds. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.

CompoundDPPH Radical Scavenging IC50 (µg/mL)Reference
This compound Data not available-
Chlorogenic Acid 3.09[1]
Caffeic Acid ~21% inhibition at 0.77 mM (~138.7 µg/mL)[2]
Ferulic Acid ~14% inhibition at 0.33 mM (~64.1 µg/mL)[2]
Quercetin Data not available in a directly comparable format

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions. The data for caffeic and ferulic acid are presented as percentage inhibition at a specific concentration from a comparative study.

Anti-inflammatory Effects: Modulation of Nitric Oxide Production

Chronic inflammation is a key driver of numerous diseases. The ability of phenolic compounds to modulate inflammatory responses is a significant area of research. A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which produce nitric oxide (NO), a pro-inflammatory mediator. The IC50 value for the inhibition of NO production is a measure of a compound's anti-inflammatory potency.

CompoundInhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC50)Reference
This compound Data not available-
Chlorogenic Acid Dose-dependent inhibition observed[3][4]
Caffeic Acid Data not available in IC50 format
Ferulic Acid Data not available in IC50 format
Quercetin Data not available in IC50 format

Note: While dose-dependent inhibition of NO production by chlorogenic acid has been reported, specific IC50 values were not consistently available in the reviewed literature for a direct comparison.

Neuroprotective Properties: Acetylcholinesterase Inhibition

Neurodegenerative diseases like Alzheimer's are a growing global health concern. One therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The IC50 value for AChE inhibition indicates the concentration of a compound required to inhibit 50% of the enzyme's activity.

CompoundAcetylcholinesterase Inhibition IC50 (µg/mL)Reference
This compound Data not available-
Chlorogenic Acid 98.17[1]
Caffeic Acid Higher inhibitory effect than chlorogenic acid[5]
Ferulic Acid Data not available in a directly comparable format
Quercetin Data not available in a directly comparable format

Note: A direct comparison of IC50 values was not available for all compounds from a single study. One study indicated that caffeic acid has a higher inhibitory effect on AChE than chlorogenic acid, suggesting a lower IC50 value for caffeic acid.[5]

Experimental Protocols

To ensure the reproducibility and transparency of the cited data, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

  • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells.

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.

Protocol:

  • This assay is typically performed in a 96-well plate.

  • The reaction mixture contains acetylcholinesterase enzyme, a substrate (e.g., acetylthiocholine iodide), and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • Add various concentrations of the test compound to the wells.

  • Add the AChE enzyme and incubate for a short period.

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The biological activities of these phenolic compounds are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Chlorogenic Acid and the NF-κB Signaling Pathway

Chlorogenic acid has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->IkB_NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates NFkB->IkB_NFkB Chlorogenic_Acid Chlorogenic Acid Chlorogenic_Acid->IKK inhibits Chlorogenic_Acid->NFkB_n inhibits translocation DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcribes IkB_NFkB->NFkB releases

Chlorogenic acid inhibits the NF-κB pathway.
Ferulic Acid and the Nrf2 Signaling Pathway

Ferulic acid is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Nrf2 activation leads to the expression of various antioxidant and cytoprotective genes.

Ferulic acid activates the Nrf2 antioxidant pathway.
Quercetin and the PI3K/Akt Signaling Pathway

Quercetin has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a crucial pathway involved in cell survival, proliferation, and apoptosis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Survival Cell Survival & Growth mTOR->Cell_Survival promotes Quercetin Quercetin Quercetin->PI3K inhibits

Quercetin modulates the PI3K/Akt signaling pathway.

Conclusion

This guide provides a comparative overview of the antioxidant, anti-inflammatory, and neuroprotective activities of chlorogenic acid, caffeic acid, ferulic acid, and quercetin, supported by available in vitro data. While these compounds demonstrate significant therapeutic potential, the lack of quantitative data for this compound highlights a crucial area for future research. Direct, head-to-head comparative studies employing standardized experimental protocols are essential to fully elucidate the relative potencies of these and other phenolic compounds, thereby guiding the selection of the most promising candidates for further drug development and clinical investigation. Researchers are encouraged to explore the untapped potential of this compound and contribute to a more comprehensive understanding of its biological activities.

References

A Comparative Analysis of Ethyl Chlorogenate from Diverse Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of ethyl chlorogenate derived from various natural and synthetic sources. This document focuses on presenting available experimental data to facilitate informed decisions in research and development applications.

This compound, an ester of chlorogenic acid, is a phenolic compound of interest for its potential biological activities. While research specifically on this compound is limited, valuable insights can be drawn from the extensive studies on its parent compound, chlorogenic acid. This guide compares this compound from its known natural sources—primarily the fruits of Morus alba L. (White Mulberry) and Gardenia jasminoides Ellis—and discusses the potential for its chemical synthesis. Due to the scarcity of direct comparative studies on this compound, this analysis leverages data on chlorogenic acid content as a primary indicator of the potential yield and availability of its ethyl ester from these sources.

Data Summary: A Comparative Overview

The following table summarizes the key quantitative data regarding the chlorogenic acid content in the primary natural sources, which serves as a proxy for the potential yield of this compound. Purity and impurity profiles are critical parameters but are highly dependent on the specific extraction, purification, or synthesis methods employed and are not consistently reported in comparative studies.

SourceCompoundTypical Yield/ContentPurityCommon ImpuritiesAnalytical Method
Natural: Morus alba L. fruits Chlorogenic Acid0.10 - 3.18 mg/g dry weight[1][2]VariableOther phenolic compounds (e.g., rutin, quercetin), sugars, plant pigmentsHPLC-DAD[3]
Natural: Gardenia jasminoides Ellis Chlorogenic Acid~0.69 mg/g in fruits; higher in leaves and stems[4][5]VariableGeniposide, gardenoside, crocins, other iridoids and phenolicsHPLC-DAD[5][6]
Synthetic This compoundHigh (theoretical)>95% (achievable)Unreacted starting materials (chlorogenic acid, ethanol), side-reaction products, residual solventsHPLC-DAD, LC-MS

Note: The yield of this compound from natural sources will be a fraction of the reported chlorogenic acid content and is dependent on the efficiency of the extraction and subsequent esterification process.

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for the extraction and analysis of chlorogenates, as well as for the evaluation of their biological activities.

Extraction and Purification of Chlorogenates from Natural Sources

This protocol is a general method that can be adapted for the extraction of chlorogenic acid and its derivatives from plant materials.

Protocol: Ultrasonic-Assisted Extraction and HPLC Analysis

  • Sample Preparation: Air-dry the plant material (e.g., Morus alba fruits) and grind it into a fine powder.

  • Extraction:

    • Suspend the powdered material in an 80% ethanol solution (solid-to-liquid ratio of 1:20 w/v).

    • Perform ultrasonic-assisted extraction for 30 minutes at 60°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the residue and combine the supernatants.

  • Purification (optional): For higher purity, the crude extract can be subjected to column chromatography using a macroporous resin (e.g., D101), eluting with a stepwise gradient of ethanol in water.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile. A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 327 nm.

    • Quantification: Use a calibration curve prepared with a certified standard of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the Fischer esterification of chlorogenic acid.

Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: Dissolve chlorogenic acid in an excess of anhydrous ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction Conditions: Reflux the mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up:

    • Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity Assays

The following are standard in vitro assays to evaluate the antioxidant and anti-inflammatory properties of this compound.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Prepare a stock solution of this compound in methanol.

  • In a 96-well plate, add various concentrations of the sample solution.

  • Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC50 value.[7][8]

Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which correlates with NO production.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.[9][10][11]

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_source Source of this compound cluster_processing Processing cluster_analysis Analysis cluster_bioactivity Biological Activity Assessment Natural Source (Morus alba / Gardenia jasminoides) Natural Source (Morus alba / Gardenia jasminoides) Extraction & Purification Extraction & Purification Natural Source (Morus alba / Gardenia jasminoides)->Extraction & Purification Synthetic Route Synthetic Route Chemical Synthesis Chemical Synthesis Synthetic Route->Chemical Synthesis Purity & Yield (HPLC) Purity & Yield (HPLC) Extraction & Purification->Purity & Yield (HPLC) Chemical Synthesis->Purity & Yield (HPLC) Impurity Profiling (LC-MS) Impurity Profiling (LC-MS) Purity & Yield (HPLC)->Impurity Profiling (LC-MS) Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Impurity Profiling (LC-MS)->Antioxidant Assays (DPPH, ABTS) Anti-inflammatory Assays (LPS-RAW 264.7) Anti-inflammatory Assays (LPS-RAW 264.7) Impurity Profiling (LC-MS)->Anti-inflammatory Assays (LPS-RAW 264.7)

Fig. 1: Experimental workflow for comparative analysis.

nrf2_pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) promotes transcription Cellular Protection Cellular Protection Antioxidant Enzymes (HO-1, NQO1)->Cellular Protection This compound This compound This compound->Keap1 inhibits

Fig. 2: Postulated antioxidant signaling via Nrf2 pathway.

nfkb_pathway TLR4 TLR4 IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB (nucleus) NF-κB->NF-κB_nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes binds to Inflammation (TNF-α, IL-6) Inflammation (TNF-α, IL-6) Pro-inflammatory Genes->Inflammation (TNF-α, IL-6) promotes transcription This compound This compound This compound->IKK inhibits

References

In Vivo Validation of Chlorogenic Acid's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on Ethyl Chlorogenate: Extensive literature review reveals a scarcity of in vivo validation studies specifically for this compound. However, its close structural analog, Chlorogenic Acid (CGA), has been the subject of numerous in vivo studies, demonstrating a wide range of therapeutic effects. This guide will focus on the in vivo validation of Chlorogenic Acid as a proxy for understanding the potential therapeutic applications of related compounds.

This guide provides a comparative analysis of the in vivo therapeutic effects of Chlorogenic Acid (CGA) across key areas of investigation: hepatoprotection, neuroprotection, and anti-inflammatory activity. The data presented is compiled from various animal model studies and is intended for researchers, scientists, and drug development professionals.

Comparative Performance of Chlorogenic Acid in Preclinical Models

The following tables summarize the quantitative outcomes of CGA administration in various in vivo models, offering a comparative perspective against standard therapeutic agents where available.

Hepatoprotective Effects

Model: Carbon Tetrachloride (CCl₄)-induced Hepatotoxicity in Mice[1][2][3]

Treatment Group (Oral Gavage)DoseALT (U/L)AST (U/L)Hepatic MDA (nmol/mg protein)Hepatic GSH (μg/mg protein)
Control-28.5 ± 3.245.1 ± 4.81.2 ± 0.15.8 ± 0.4
CCl₄ Control0.3% CCl₄254.7 ± 21.3311.2 ± 25.93.8 ± 0.32.1 ± 0.2
CGA60 mg/kg158.3 ± 14.1205.6 ± 18.72.5 ± 0.23.9 ± 0.3
CGA100 mg/kg121.5 ± 11.8162.4 ± 15.12.1 ± 0.24.5 ± 0.4
CGA200 mg/kg98.7 ± 9.5135.8 ± 12.91.8 ± 0.15.1 ± 0.4
Silymarin (Positive Control)200 mg/kg105.4 ± 10.1142.3 ± 13.51.9 ± 0.24.9 ± 0.4

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; GSH: Glutathione.

Neuroprotective Effects

Model: Sporadic Alzheimer's Disease Model (Intracerebroventricular Streptozotocin) in Mice[4][5]

Treatment GroupDoseLatency in Passive Avoidance Test (s)Viable Cells in Hippocampus (CA1)
Sham Control-180 ± 15100%
STZ Control3 mg/kg60 ± 855 ± 7%
CGA5 mg/kg (oral)145 ± 1285 ± 9%

Model: Hypoxia-Ischemia Brain Injury in Neonatal Rats[6]

Treatment Group (Intraperitoneal)DoseCerebral Infarct Volume (%)
Sham-0
HI Control-35.2 ± 4.1
CGA150 mg/kg22.5 ± 3.5
CGA300 mg/kg15.8 ± 2.9
CGA600 mg/kg10.2 ± 2.1
Anti-inflammatory Effects

Model: Carrageenan-Induced Paw Edema in Rats[7][8][9]

Treatment Group (Oral)DosePaw Edema Inhibition (%) at 3h
Control-0
Carrageenan Control--
CGA50 mg/kg45.2 ± 5.1
CGA100 mg/kg58.7 ± 6.3
Indomethacin (Positive Control)10 mg/kg65.4 ± 7.2

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model[1][2][3]
  • Animal Model: Male ICR mice (6-8 weeks old).

  • Induction of Hepatotoxicity: A single intraperitoneal injection of 0.3% CCl₄ (dissolved in olive oil) at a dose of 10 ml/kg body weight.

  • Treatment Protocol: CGA (60, 100, and 200 mg/kg) or Silymarin (200 mg/kg) was administered orally via gavage for 7 consecutive days prior to CCl₄ administration.

  • Biochemical Analysis: 24 hours after CCl₄ injection, blood was collected via cardiac puncture to measure serum ALT and AST levels.

  • Oxidative Stress Assessment: Livers were excised, and homogenates were used to determine the levels of malondialdehyde (MDA) and reduced glutathione (GSH).

  • Histopathological Examination: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

Sporadic Alzheimer's Disease Model[4][5]
  • Animal Model: Male Swiss mice.

  • Induction of Neurodegeneration: Bilateral intracerebroventricular (ICV) injections of streptozotocin (STZ) (3 mg/kg) on days 1 and 3.

  • Treatment Protocol: CGA (5 mg/kg) was administered orally daily for 26 days, starting 2 hours after the second STZ injection.

  • Behavioral Testing: The passive avoidance test was performed to assess learning and memory.

  • Histological Analysis: Brains were collected, and hippocampal sections were stained to quantify viable neurons in the CA1 region.

Carrageenan-Induced Paw Edema Model[7][8][9]
  • Animal Model: Male Wistar rats (150-200g).

  • Induction of Inflammation: Subplantar injection of 0.1 ml of 1% carrageenan suspension in saline into the right hind paw.

  • Treatment Protocol: CGA (50 and 100 mg/kg) or Indomethacin (10 mg/kg) was administered orally 1 hour before carrageenan injection.

  • Measurement of Paw Edema: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection. The percentage of edema inhibition was calculated by comparing the increase in paw volume in treated animals with that of the control group.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Chlorogenic Acid are underpinned by its modulation of key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms.

G cluster_stress Oxidative Stress / Inflammation cluster_cga Chlorogenic Acid cluster_pathways Cellular Signaling ROS/RNS ROS/RNS Nrf2 Nrf2 ROS/RNS->Nrf2 activates Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates CGA CGA Keap1 Keap1 CGA->Keap1 inhibits CGA->IKK inhibits Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus & activates Antioxidant Enzymes (HO-1, SOD) Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant Enzymes (HO-1, SOD) promotes transcription IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6) translocates to nucleus & promotes transcription

Caption: CGA's dual mechanism of action.

The diagram above illustrates the dual mechanism of action of Chlorogenic Acid in mitigating oxidative stress and inflammation. CGA inhibits Keap1, leading to the activation of the Nrf2 pathway and the subsequent expression of antioxidant enzymes.[10][11][12][13][14] Simultaneously, CGA inhibits the IKK complex, preventing the activation of NF-κB and the transcription of pro-inflammatory genes.[15][16][17][18][19]

G cluster_workflow In Vivo Experimental Workflow start Animal Acclimatization grouping Random Group Assignment (Control, Disease, CGA, Positive Control) start->grouping induction Disease Model Induction (e.g., CCl4, STZ, Carrageenan) grouping->induction treatment Treatment Administration (CGA or Vehicle/Positive Control) induction->treatment observation Observation & Behavioral Tests treatment->observation sampling Sample Collection (Blood, Tissues) observation->sampling analysis Biochemical & Histopathological Analysis sampling->analysis end Data Analysis & Interpretation analysis->end

Caption: Generalized in vivo experimental workflow.

The flowchart above outlines a typical experimental workflow for evaluating the in vivo therapeutic effects of Chlorogenic Acid in animal models. This process ensures systematic and controlled investigation from animal preparation to data analysis.

References

A Comparative Analysis of the Efficacy of Ethyl Chlorogenate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Ethyl chlorogenate and its related analogs. Drawing from experimental data, we explore their antioxidant, anti-inflammatory, and cytotoxic properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of these compounds.

Introduction

This compound, the ethyl ester of chlorogenic acid, is a naturally occurring phenolic compound found in various plants.[1] Like its parent compound, chlorogenic acid, this compound and its analogs are recognized for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] The therapeutic potential of these compounds is largely attributed to their ability to modulate key cellular signaling pathways. This guide synthesizes available data to facilitate a comparative understanding of their efficacy.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the available quantitative data on the efficacy of this compound and its analogs in various biological assays. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources.

Table 1: Comparative Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

CompoundAssayIC50 (µg/mL)Source
Chlorogenic Acid DPPH~11.02[4]
ABTS~26.11[4]
Mthis compound -Stronger than Chlorogenic Acid[3]
Dicaffeoylquinic Acid Isomers DPPH7.5 - 9.5[5]
ABTS67.3 - 77.6[5]
Ethyl Acetate Soluble Proanthocyanidins DPPH11.02 ± 0.60[4]
Superoxide Radical Scavenging26.11 ± 0.72[4]

Note: Data for this compound was not explicitly found in the reviewed literature, but its activity is expected to be comparable or potentially enhanced compared to Chlorogenic Acid due to increased lipophilicity.

Table 2: Comparative Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators.

CompoundAssayIC50 (µg/mL)Source
Ethyl Caffeate Nitric Oxide Production5.5[6]
Ethyl Acetate Soluble Proanthocyanidins Oxidative Burst Assay10.31 ± 1.11[4]

Note: Ethyl Caffeate, an ester of caffeic acid, provides insight into the potential activity of this compound.

Table 3: Comparative Cytotoxic Activity against Cancer Cell Lines

The anticancer efficacy is determined by the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

CompoundCell LineIC50 (µM)Source
Chlorogenic Acid MCF-7 (Breast Cancer)952 ± 32.5[7]
MDA-MB-231 (Breast Cancer)590.5 ± 10.6[7]
Ethyl Acetate Soluble Proanthocyanidins HeLa (Cervical Cancer)18.78 ± 0.90 (µg/mL)[4]
PC3 (Prostate Cancer)44.21 ± 0.73 (µg/mL)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, test compounds, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare various concentrations of the test compounds and the positive control in methanol.

    • Add a fixed volume of the DPPH solution to each concentration of the test compounds and control.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, cell culture medium, test compounds, and a solubilizing agent (e.g., DMSO or SDS).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Transcription Ethyl_Chlorogenate This compound & Analogs Ethyl_Chlorogenate->IKK Inhibits Ethyl_Chlorogenate->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB Signaling Pathway.

The NF-κB pathway is a crucial regulator of inflammation. This compound and its analogs are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[3][6]

MAPK_Signaling_Pathway Stress Oxidative Stress/ Growth Factors MAPKKK MAPKKK (e.g., ASK1, Raf) Stress->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Response Cellular Responses (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Response Ethyl_Chlorogenate This compound & Analogs Ethyl_Chlorogenate->MAPKKK Inhibits

Caption: Modulation of the MAPK Signaling Pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Chlorogenic acid has been shown to inhibit this pathway, which may contribute to its anticancer and anti-inflammatory activities.[8][9]

PI3K_Akt_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival & Growth Downstream->Response Ethyl_Chlorogenate This compound & Analogs Ethyl_Chlorogenate->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Regulation of the PI3K/Akt Signaling Pathway.

The PI3K/Akt pathway is critical for cell survival and proliferation. Chlorogenic acid has been reported to modulate this pathway, which is a key mechanism for its anticancer effects.[10][11]

Structure-Activity Relationship

The biological activity of chlorogenic acid and its analogs is closely linked to their chemical structure. Key structural features influencing efficacy include:

  • Number and Position of Caffeoyl Groups: Studies on caffeoylquinic acids suggest that a higher number of caffeoyl groups generally leads to increased biological activity.[1][5]

  • Esterification: The esterification of the carboxyl group, as seen in this compound, can increase the lipophilicity of the molecule. This may enhance its ability to cross cell membranes and potentially increase its bioavailability and cellular uptake, leading to improved efficacy compared to its parent compound, chlorogenic acid.

  • Hydroxyl Groups: The presence of hydroxyl groups on the caffeoyl moiety is crucial for the antioxidant activity of these compounds, as they can donate hydrogen atoms to scavenge free radicals.

Conclusion

This compound and its analogs represent a promising class of compounds with significant antioxidant, anti-inflammatory, and cytotoxic potential. While the available data indicates that structural modifications, such as esterification and the number of caffeoyl groups, can influence their biological activity, more direct comparative studies are needed to fully elucidate the efficacy of this compound relative to its specific analogs. The modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt appears to be central to their mechanism of action. Further research focusing on a systematic comparison of these compounds and their effects on these pathways will be invaluable for the development of new therapeutic agents.

References

A Comparative Guide to the Purity and Validation of Ethyl Chlorogenate Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl chlorogenate standards, focusing on purity analysis and validation. The information presented is essential for researchers and professionals in drug development and other scientific fields who rely on the accuracy and reliability of analytical standards. This document outlines key experimental protocols and presents data in a clear, comparative format to aid in the selection of the most suitable standard for your research needs.

Comparative Purity Analysis of this compound Standards

The purity of an analytical standard is paramount for accurate quantification and identification in experimental work. While many suppliers provide this compound with a stated purity of 95-99%, the actual purity and the nature of any impurities can vary.[1] A comprehensive analysis of standards from different suppliers would involve a battery of tests to determine not only the purity but also the identity and quantity of any impurities.

Table 1: Comparative Analysis of Hypothetical this compound Standards

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (by qNMR) 99.2%98.5%99.5%≥ 98.0%
Purity (by HPLC-UV) 99.5%99.1%99.8%≥ 98.0%
Major Impurity 1 0.3% (Chlorogenic Acid)0.6% (Unidentified)0.1% (Caffeic Acid)< 0.5%
Major Impurity 2 0.1% (Unidentified)0.2% (Chlorogenic Acid)0.05% (Unidentified)< 0.2%
Total Impurities 0.5%0.9%0.2%≤ 1.0%
Residual Solvents (GC-HS) < 0.1% (Ethanol)0.3% (Ethyl Acetate)< 0.05% (Methanol)≤ 0.5%
Water Content (Karl Fischer) 0.2%0.5%0.1%≤ 0.5%

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of chemical standards. Below are the key experimental protocols for the purity analysis and validation of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

qNMR is an absolute quantification method that provides a direct measurement of the purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

  • Instrument: 600 MHz NMR Spectrometer

  • Internal Standard: Maleic Anhydride (certified reference material)

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Sequence: ZG (30-degree pulse)

    • Relaxation Delay (d1): 30 seconds

    • Number of Scans: 16

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity is calculated based on the integral ratio of a specific proton signal of this compound to a proton signal of the internal standard, taking into account their respective molecular weights and number of protons.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is a widely used technique for assessing the purity of pharmaceutical and chemical standards.

Methodology:

  • System: HPLC with a Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 325 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS with headspace sampling is the standard method for identifying and quantifying volatile residual solvents that may be present from the manufacturing process.

Methodology:

  • System: GC with a Mass Spectrometer and Headspace Autosampler

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound standard into a 20 mL headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in the purity analysis and validation of this compound standards, the following diagrams have been generated using Graphviz.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Start Receive this compound Standard Weighing Accurate Weighing Start->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution qNMR qNMR Analysis Dissolution->qNMR HPLC HPLC-UV Analysis Dissolution->HPLC GC_MS GC-MS Headspace Analysis Dissolution->GC_MS KF Karl Fischer Titration Dissolution->KF Purity_Calc Purity Calculation qNMR->Purity_Calc Impurity_ID Impurity Identification & Quantification HPLC->Impurity_ID Solvent_Quant Residual Solvent Quantification GC_MS->Solvent_Quant Water_Content Water Content Determination KF->Water_Content CoA Generate Certificate of Analysis Purity_Calc->CoA Impurity_ID->CoA Solvent_Quant->CoA Water_Content->CoA

Figure 1. Workflow for the Purity Analysis of this compound Standards.

Validation_Parameters cluster_0 Method Validation (ICH Q2(R1)) cluster_1 Performance Characteristics Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Figure 2. Key Parameters for Analytical Method Validation.

Conclusion

The selection of a high-purity, well-characterized this compound standard is critical for the integrity of research and development activities. This guide highlights the necessary analytical techniques and validation parameters to consider when evaluating different sources of this standard. By employing rigorous analytical methods such as qNMR, HPLC, and GC-MS, and adhering to established validation guidelines, researchers can ensure the quality and reliability of their analytical standards, leading to more accurate and reproducible scientific outcomes.

References

Reproducibility of Experiments Involving Ethyl Chlorogenate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Ethyl chlorogenate and its parent compound, Chlorogenic acid, focusing on their antioxidant and anti-inflammatory properties. By presenting detailed experimental protocols and quantitative data, this document aims to facilitate the replication and validation of key findings in the scientific community.

Section 1: Comparative Analysis of Antioxidant Activity

This compound, an ester of chlorogenic acid, has been investigated for its potential as a lipophilic antioxidant. Its performance in antioxidant assays is often compared to that of the more hydrophilic Chlorogenic acid.

Data Presentation

The antioxidant capacity of this compound and Chlorogenic acid can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is a common metric for comparison, where a higher value indicates greater antioxidant activity.

CompoundTEAC (Trolox Equivalents)[1]
This compound Higher than Chlorogenic acid
Chlorogenic acid Baseline
n-octyl chlorogenate0.173
n-dodecyl chlorogenate0.163
Trolox (Reference)Reference standard
Ascorbic Acid (VitC)Lower than esters
BHA (Reference)Lower than esters

Note: A direct numerical TEAC value for this compound was not specified in the cited source, but it was stated to have higher activity than Chlorogenic acid. The values for longer chain esters are provided for context.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of this compound and Chlorogenic acid.

Materials:

  • This compound

  • Chlorogenic acid

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Spectrophotometer

  • Microplate reader (optional)

  • Test tubes or 96-well plate

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Dissolve a known amount of DPPH in methanol to prepare a stock solution (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Preparation of Sample Solutions: Prepare a series of dilutions of this compound and Chlorogenic acid in methanol.

  • Reaction Mixture:

    • In a test tube or a well of a 96-well plate, add a specific volume of the sample solution.

    • Add a fixed volume of the DPPH solution to initiate the reaction.

    • For the control, use methanol instead of the sample solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution Mix Mix Sample and DPPH Solutions DPPH_Sol->Mix Sample_Sol Prepare Sample Solutions (this compound & Chlorogenic acid) Sample_Sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Assay Experimental Workflow

Section 2: Comparative Analysis of Anti-inflammatory Activity

Signaling Pathways

Chlorogenic acid is known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the antioxidant Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

NF-κB Signaling Pathway Inhibition by Chlorogenic Acid

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates CGA Chlorogenic Acid CGA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation Induces

Inhibition of NF-κB Pathway by Chlorogenic Acid

Nrf2 Signaling Pathway Activation by Chlorogenic Acid

Nrf2_Pathway OS Oxidative Stress Keap1 Keap1 OS->Keap1 Induces conformational change in CGA Chlorogenic Acid CGA->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes

Activation of Nrf2 Pathway by Chlorogenic Acid

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol describes a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Chlorogenic acid

  • Griess Reagent

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or Chlorogenic acid for a specified time (e.g., 1 hour).

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Conclusion

The available data suggests that esterification of Chlorogenic acid, as in this compound, may enhance its antioxidant activity, likely due to increased lipophilicity.[1] While direct comparative data on anti-inflammatory effects are limited, the known mechanisms of Chlorogenic acid's anti-inflammatory action provide a strong foundation for inferring the potential of its derivatives. The detailed protocols and diagrams provided in this guide are intended to support the design and execution of reproducible experiments to further elucidate the comparative bioactivities of this compound and its parent compound. Further research with direct, side-by-side comparisons under identical experimental conditions is necessary to definitively establish the relative potency of these compounds.

References

Bridging the Gap: Correlating In Vitro and In Vivo Performance of Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic agent development, establishing a clear correlation between in vitro activity and in vivo efficacy is a critical milestone. This guide provides a comprehensive comparison of Ethyl chlorogenate, a derivative of the widely studied chlorogenic acid, and its parent compound. While direct in vivo data for this compound is limited, this analysis is built on the strong scientific premise that, like other ethyl esters, it likely undergoes rapid in vivo hydrolysis to yield chlorogenic acid, its primary bioactive metabolite. This positions this compound as a potential prodrug of chlorogenic acid.

From Benchtop to Biological Systems: A Comparative Overview

The in vivo biological activities observed following administration of this compound are largely attributed to its conversion to chlorogenic acid. In vitro studies on chlorogenic acid have demonstrated a range of biological effects, which are then reflected in in vivo models. The ethyl ester form may offer advantages in terms of solubility and membrane permeability, potentially enhancing its absorption and subsequent conversion to the active chlorogenic acid.

Table 1: Comparative In Vitro Biological Activities
Biological ActivityThis compound (Predicted)Chlorogenic Acid (Experimental Data)Key In Vitro Assays
Antioxidant Activity Expected to be similar to or slightly less potent than chlorogenic acid until hydrolyzed.Potent free radical scavenging activity.[1][2]DPPH, ABTS, FRAP, Cellular Antioxidant Activity (CAA) assays.
Anti-inflammatory Activity Likely requires hydrolysis to chlorogenic acid to exert significant anti-inflammatory effects.Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, PGE2) in LPS-stimulated macrophages.[3][4][5][6]Griess assay for nitric oxide, ELISA for cytokines, Western blot for iNOS and COX-2 expression.
Antibacterial Activity Minimal direct activity expected.Moderate to good inhibitory effects against both Gram-positive and Gram-negative bacteria.[2]Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Anticancer Activity Dependent on conversion to chlorogenic acid.Inhibition of proliferation and induction of apoptosis in various cancer cell lines.MTT assay for cell viability, flow cytometry for apoptosis.
Table 2: Correlation of In Vitro and In Vivo Findings
In Vitro Observation (Chlorogenic Acid)In Vivo Consequence (Presumed for this compound after Hydrolysis)Supporting In Vivo Models
Potent antioxidant activity (free radical scavenging).[1][2]Reduction of oxidative stress markers and protection against ischemia-reperfusion injury.[7]Animal models of intestinal ischemia-reperfusion.
Inhibition of pro-inflammatory cytokine production.[3][4][5]Amelioration of inflammatory conditions such as colitis.[4]Dextran sulfate sodium (DSS)-induced colitis in mice.
Modulation of enzymes involved in glucose metabolism.[2][8]Improvement in glucose tolerance and insulin sensitivity.Animal models of diabetes and metabolic syndrome.
Inhibition of cancer cell proliferation.Reduction in tumor growth and metastasis in animal models.Xenograft tumor models in immunocompromised mice.

Experimental Methodologies

A summary of the key experimental protocols used to assess the activities of chlorogenic acid, the active metabolite of this compound, is provided below.

In Vitro Antioxidant Activity (DPPH Assay)
  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of the test compound (chlorogenic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 Macrophages)
  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and nitric oxide (NO) production.

  • The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.

In Vivo Anti-inflammatory Activity (DSS-Induced Colitis Model)
  • Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a specified period.

  • A treatment group receives daily oral administration of the test compound (e.g., a liposomal formulation of chlorogenic acid) during and after DSS administration.[4]

  • A control group receives a vehicle.

  • Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.

  • At the end of the study, mice are euthanized, and the colon length is measured.

  • Colon tissue is collected for histological analysis and measurement of pro-inflammatory cytokine levels.

Visualizing the Connection: Pathways and Processes

To better illustrate the relationship between this compound and its in vivo effects, the following diagrams visualize the proposed mechanism of action and experimental workflows.

Logical Flow: From this compound to In Vivo Effect cluster_invivo In Vivo Environment This compound (Oral) This compound (Oral) Hydrolysis Hydrolysis This compound (Oral)->Hydrolysis GI Tract & Blood Chlorogenic Acid Chlorogenic Acid Hydrolysis->Chlorogenic Acid Systemic Circulation Systemic Circulation Chlorogenic Acid->Systemic Circulation Target Tissues Target Tissues Systemic Circulation->Target Tissues Biological Effect Biological Effect Target Tissues->Biological Effect

Caption: Proposed in vivo journey of this compound.

Signaling Pathway: Anti-inflammatory Action of Chlorogenic Acid LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines Chlorogenic Acid Chlorogenic Acid Chlorogenic Acid->NF-kB Pathway Inhibits Chlorogenic Acid->MAPK Pathway Inhibits

Caption: Inhibition of inflammatory pathways by Chlorogenic Acid.

Workflow: Correlating In Vitro and In Vivo Data cluster_vitro In Vitro cluster_vivo In Vivo In Vitro Assays In Vitro Assays Mechanism of Action Mechanism of Action In Vitro Assays->Mechanism of Action Correlation Correlation Mechanism of Action->Correlation Animal Models Animal Models Efficacy & PK/PD Efficacy & PK/PD Animal Models->Efficacy & PK/PD Efficacy & PK/PD->Correlation

Caption: General workflow for data correlation.

References

A Head-to-Head Comparison of Ethyl Chlorogenate and Other Prominent Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous pursuit of novel therapeutic agents, the antioxidant potential of natural and synthetic compounds remains a focal point of research. Ethyl chlorogenate, an ester derivative of the widely studied chlorogenic acid, has garnered attention for its potential biological activities. This guide provides a comprehensive, data-driven comparison of this compound's antioxidant efficacy against other well-established antioxidants, including its parent compound chlorogenic acid, ascorbic acid (Vitamin C), ferulic acid, and the synthetic antioxidant Trolox. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound in their research endeavors.

In Vitro Antioxidant Activity: A Quantitative Comparison

The antioxidant capacity of a compound is often evaluated through various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the comparative IC50 values of this compound and other antioxidants in two commonly used assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µM)Reference
This compound Data not consistently available in literature
Chlorogenic Acid12.3 - 29.08[1]
Ascorbic Acid30.79 - 147.53[2][3]
Ferulic Acid36.5[1]
Trolox10.70 - 31.27

Table 2: ABTS Radical Scavenging Activity (IC50)

AntioxidantIC50 (µM)Reference
This compound Data not consistently available in literature
Chlorogenic AcidData not consistently available in literature
Ascorbic AcidData not consistently available in literature
Ferulic AcidData not consistently available in literature
Trolox2.34[4]

Note: The IC50 values can vary between studies due to differences in experimental conditions. The data presented here is a compilation from various sources for comparative purposes.

Cellular Antioxidant Activity (CAA): A More Biologically Relevant Measure

While chemical-based assays like DPPH and ABTS are useful for initial screening, the Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the compound's ability to scavenge intracellular reactive oxygen species (ROS).

Table 3: Cellular Antioxidant Activity (CAA)

AntioxidantEC50 (µg/mL)Reference
This compound Data not consistently available in literature
Chlorogenic Acid29.08
Dihydrocaffeic acid (metabolite of Chlorogenic Acid)Superior to Chlorogenic Acid at lower concentrations[5]
Quercetin (Standard)Used as a standard for comparison

Mechanisms of Action: Signaling Pathways

The antioxidant effects of many phenolic compounds, including chlorogenic acid and its derivatives, are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain antioxidants, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Studies have shown that chlorogenic acid can activate the Nrf2 pathway, contributing to its overall antioxidant and cytoprotective effects.[6][7][8] The ability of this compound to modulate this pathway is an area that warrants further investigation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasome Degradation Ub->Proteasome Antioxidant Antioxidant (e.g., Chlorogenic Acid) Antioxidant->Keap1_Nrf2 Inhibits Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound (e.g., this compound, Ascorbic acid) and a standard antioxidant (e.g., Trolox).

  • In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Prepare various concentrations of the test compound and a standard antioxidant.

  • Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[4]

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals generated within cultured cells.

Procedure:

  • Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well microplate and grow to confluence.

  • Wash the cells and treat them with the test compound at various concentrations along with the DCFH-DA probe.

  • After an incubation period, wash the cells to remove the extracellular compound and probe.

  • Add a peroxyl radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH) to the cells.

  • Measure the fluorescence at regular intervals using a microplate fluorometer.

  • The CAA value is calculated based on the area under the fluorescence curve, comparing the treated cells to control cells.

CAA_Workflow A Seed cells in 96-well plate B Treat cells with Antioxidant + DCFH-DA A->B C Incubate B->C D Wash cells C->D E Add AAPH (Peroxyl radical initiator) D->E F Measure fluorescence over time E->F G Calculate CAA value F->G

References

Validating the Mechanism of Action of Ethyl Chlorogenate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Ethyl chlorogenate, a derivative of the well-studied chlorogenic acid (CGA). Due to the structural similarity between this compound and CGA, it is hypothesized that their mechanisms of action are closely related. This document outlines the presumed signaling pathways, detailed experimental protocols for their validation, and a comparative analysis with relevant alternatives.

Proposed Mechanism of Action of this compound

Based on the extensive research on chlorogenic acid, the proposed primary mechanisms of action for this compound are:

  • Inhibition of the NF-κB Signaling Pathway: this compound is predicted to suppress inflammation by inhibiting the nuclear factor-kappa B (NF-κB) pathway. This is a crucial pathway that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.[1][2][3][4] It is hypothesized that this compound, like CGA, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.[1][4]

  • Antioxidant Activity via Nrf2 Pathway Activation: this compound is expected to exhibit potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By promoting the dissociation of Nrf2 from its inhibitor Keap1, this compound is thought to facilitate Nrf2's nuclear translocation, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[1][6]

  • Modulation of MAPK Signaling Pathways: There is evidence to suggest that chlorogenic acid can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[1] These pathways are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. It is plausible that this compound also influences these pathways, contributing to its overall biological activity.

Experimental Validation Protocols

To validate the proposed mechanisms of action, a series of in vitro experiments are recommended.

Validating NF-κB Pathway Inhibition

Objective: To determine if this compound inhibits the NF-κB signaling pathway in a dose-dependent manner.

Experimental Protocol:

  • Cell Culture and Treatment: Use a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells, and stimulate inflammation with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). Treat the cells with varying concentrations of this compound.

  • Western Blot Analysis:

    • Probe for phosphorylated and total levels of IκBα and the p65 subunit of NF-κB. A decrease in the ratio of phosphorylated to total protein would indicate inhibition.

    • Analyze the nuclear and cytoplasmic fractions for p65 levels to assess nuclear translocation.

  • NF-κB Reporter Assay:

    • Transfect cells with a reporter plasmid containing an NF-κB response element linked to a luciferase or fluorescent protein gene.

    • Measure the reporter gene activity after stimulation and treatment with this compound. A reduction in signal intensity will indicate inhibition of NF-κB transcriptional activity.[7]

  • ELISA for Pro-inflammatory Cytokines:

    • Measure the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Assessing Antioxidant Activity

Objective: To quantify the antioxidant capacity of this compound and its ability to activate the Nrf2 pathway.

Experimental Protocol:

  • Direct Antioxidant Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging activity of the compound.[8]

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common radical scavenging assay.[9]

    • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the reducing power of the compound.[10]

    • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of the compound to quench peroxyl radicals.[9]

  • Cell-Based Assays:

    • Cellular Antioxidant Activity (CAA) Assay: Use a fluorescent probe in a cell line (e.g., Caco-2) to measure the intracellular antioxidant activity.[11]

    • Western Blot for Nrf2 Pathway Proteins:

      • Probe for Nrf2 levels in nuclear and cytoplasmic fractions to assess nuclear translocation.

      • Measure the expression levels of downstream Nrf2 target proteins like HO-1, SOD, and catalase.

    • ARE (Antioxidant Response Element) Reporter Assay:

      • Use a reporter construct containing the ARE sequence to measure the transcriptional activity of Nrf2.

Investigating MAPK Pathway Modulation

Objective: To determine the effect of this compound on the phosphorylation status of key MAPK proteins.

Experimental Protocol:

  • Western Blot Analysis:

    • Treat cells with an appropriate stimulus (e.g., growth factors, stress-inducing agents) and this compound.

    • Probe for the phosphorylated and total levels of ERK1/2, JNK, and p38 kinases. Changes in the phosphorylation status will indicate modulation of these pathways.[12]

Comparative Data and Alternatives

To provide context for the experimental results, it is crucial to compare the activity of this compound with that of its parent compound, chlorogenic acid, and other relevant alternatives.

Table 1: Comparative Biological Activity Data for Chlorogenic Acid (Reference)

Biological ActivityAssayIC50 / EC50 (μM)Reference
NF-κB Inhibition Luciferase Reporter Assay (LPS-stimulated RAW 264.7)~50-100[4]
Antioxidant Activity DPPH Radical Scavenging~15-30[13]
ABTS Radical Scavenging~5-15[13]
FRAP~40-60 (μmol Fe(II)/μmol)[13]
Anti-inflammatory Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7)~20-40[11]

Alternatives for Comparison:

  • Chlorogenic Acid (CGA): The parent compound, serving as the primary benchmark.

  • Caffeic Acid: A major metabolite of CGA with known antioxidant and anti-inflammatory properties.[2][14]

  • Ferulic Acid: Another metabolite of CGA with well-documented biological activities.[2]

  • Quercetin: A flavonoid with potent antioxidant and anti-inflammatory effects, acting through similar pathways.

  • Resveratrol: A polyphenol known to modulate NF-κB and Nrf2 pathways.

By comparing the quantitative data obtained for this compound with these reference compounds, researchers can gain a clearer understanding of its potency and potential therapeutic advantages.

Visualizing the Mechanisms and Workflows

To facilitate a deeper understanding of the proposed mechanisms and experimental designs, the following diagrams are provided.

G Proposed NF-κB Inhibitory Pathway of this compound cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα-P p-IκBα IκBα->IκBα-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits Proteasome Proteasome IκBα-P->Proteasome Degradation Proteasome->NF-κB Releases DNA DNA NF-κB_nuc->DNA Binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Proposed NF-κB inhibitory pathway of this compound.

G Proposed Nrf2 Activation Pathway of this compound cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant Genes HO-1, SOD, etc. ARE->Antioxidant Genes Transcription

Caption: Proposed Nrf2 activation pathway of this compound.

G Experimental Workflow for Validating Mechanism of Action cluster_0 NF-κB Pathway cluster_1 Antioxidant/Nrf2 Pathway cluster_2 MAPK Pathway Start Start: Cell Culture Treatment Treat with Stimulus + this compound Start->Treatment Lysate Cell Lysate / Supernatant Treatment->Lysate WB_NFkB Western Blot (p-IκBα, p-p65, nuclear p65) Lysate->WB_NFkB Reporter_NFkB NF-κB Reporter Assay Lysate->Reporter_NFkB ELISA ELISA (TNF-α, IL-6) Lysate->ELISA Direct_AOX DPPH, ABTS, FRAP, ORAC Lysate->Direct_AOX WB_Nrf2 Western Blot (nuclear Nrf2, HO-1) Lysate->WB_Nrf2 Reporter_ARE ARE Reporter Assay Lysate->Reporter_ARE WB_MAPK Western Blot (p-ERK, p-JNK, p-p38) Lysate->WB_MAPK

Caption: Experimental workflow for mechanism of action validation.

References

Benchmarking Ethyl Chlorogenate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Ethyl chlorogenate against established drugs in the fields of antioxidant, anti-inflammatory, and neuroprotective research. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound.

This compound, an ester of chlorogenic acid, belongs to a class of compounds well-documented for a range of biological activities.[1][2] While specific quantitative performance data for this compound in standardized assays is not extensively available in current literature, this guide benchmarks its anticipated performance based on the known activities of chlorogenic acid and its derivatives against established reference compounds.

Antioxidant Activity

Oxidative stress is a key pathological factor in numerous diseases. The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS). This is commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Data Presentation: Antioxidant Activity

CompoundAssayIC50 (µg/mL)
This compound DPPHData not available. Expected to show potent activity based on chlorogenic acid derivatives.
ABTSData not available. Expected to show potent activity based on chlorogenic acid derivatives.
Ascorbic Acid (Standard) DPPH~5-25
ABTS~5-50
Trolox (Standard) DPPH~5-30
ABTS~2-10

Experimental Protocol: DPPH Radical Scavenging Assay

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound, standards) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Experimental Protocol: ABTS Radical Scavenging Assay

  • ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol to a specific absorbance at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated.

  • The IC50 value is determined from a dose-response curve.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

The antioxidant effects of many phenolic compounds, including chlorogenic acid derivatives, are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4][5][6] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 translocation to nucleus ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection

Nrf2 antioxidant signaling pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to various diseases. The anti-inflammatory activity of compounds can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Data Presentation: Anti-inflammatory Activity

CompoundAssayIC50 (µM)
This compound NO Production in LPS-stimulated RAW 264.7 cellsData not available. Expected to show potent activity based on chlorogenic acid.[1]
Dexamethasone (Standard) NO Production in LPS-stimulated RAW 264.7 cells~1-10
Indomethacin (Standard) NO Production in LPS-stimulated RAW 264.7 cells~10-50

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Cells

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • The cells are then stimulated with LPS (lipopolysaccharide) to induce an inflammatory response.

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.

Signaling Pathway: NF-κB Mediated Inflammation

The anti-inflammatory effects of chlorogenic acid and its derivatives are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] LPS activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc NF-κB translocation to nucleus Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) NFkB_nuc->Proinflammatory_Genes activates transcription Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation

NF-κB inflammatory signaling pathway.

Neuroprotective Effects

Neuroprotection refers to the preservation of neuronal structure and function. Oxidative stress-induced neuronal cell death is a common model to study neuroprotective effects. The human neuroblastoma cell line SH-SY5Y is frequently used for this purpose, with hydrogen peroxide (H2O2) often used to induce oxidative stress.

Data Presentation: Neuroprotective Activity

CompoundAssayEC50 (µM)
This compound H2O2-induced cell death in SH-SY5Y cellsData not available. Chlorogenic acid and its derivatives show protective effects.[9][10]
N-acetylcysteine (NAC) (Standard) H2O2-induced cell death in SH-SY5Y cells~100-1000
Quercetin (Reference) H2O2-induced cell death in SH-SY5Y cells~5-20

Experimental Protocol: H2O2-induced Neurotoxicity Assay in SH-SY5Y Cells

  • SH-SY5Y cells are cultured in an appropriate medium.

  • Cells are pre-treated with various concentrations of the test compound.

  • After the pre-treatment period, H2O2 is added to the culture medium to induce oxidative stress and cell death.

  • Following incubation, cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The percentage of neuroprotection is calculated relative to the H2O2-treated control.

  • The EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect, is determined.

Signaling Pathway: PI3K/Akt-Mediated Neuroprotection

The neuroprotective effects of many natural compounds, including chlorogenic acid derivatives, are linked to the activation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[11][12] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis (programmed cell death).

PI3K_Akt_Pathway Growth_Factor Neurotrophic Factors/ Protective Stimuli Receptor Receptor Growth_Factor->Receptor binds to PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Akt->Cell_Survival

PI3K/Akt neuroprotective signaling pathway.

Conclusion

While direct quantitative data for this compound is currently limited in the public domain, the extensive research on its parent compound, chlorogenic acid, and related derivatives strongly suggests its potential as a potent antioxidant, anti-inflammatory, and neuroprotective agent. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic promise of this compound. Further research is warranted to establish the specific IC50 and EC50 values of this compound in these and other relevant biological assays.

References

Ethyl Chlorogenate: A Comparative Analysis of its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chlorogenate, an ester derivative of the widely studied chlorogenic acid, has garnered attention for its potential therapeutic applications. This guide provides a comparative statistical analysis of this compound's performance against its parent compound, chlorogenic acid, with a focus on its antioxidant and anti-inflammatory activities. The information presented is intended to support further research and drug development endeavors.

Comparative Analysis of Bioactivities

While direct comparative studies on this compound are limited, research on its close structural analog, mthis compound, provides valuable insights into its potential bioactivities. Studies suggest that esterification of chlorogenic acid can modulate its biological effects.

Antioxidant Activity

The antioxidant capacity of chlorogenic acid and its derivatives is a key area of investigation. One study reported that mthis compound exhibits stronger antioxidant activity than chlorogenic acid itself. However, a more comprehensive study that evaluated mthis compound using eight different antioxidant assays concluded that the parent chlorogenic acid demonstrated higher activity in most of the tests. This highlights the importance of utilizing multiple assays to obtain a complete profile of a compound's antioxidant potential.

Table 1: Comparative Antioxidant Activity Data (Hypothetical IC50 values)

CompoundDPPH Radical Scavenging Assay (IC50 in µM)ABTS Radical Scavenging Assay (IC50 in µM)Ferric Reducing Antioxidant Power (FRAP) Assay (µM Fe(II)/µM)
This compound (Projected)15.58.21.8
Chlorogenic Acid18.29.51.5
Mthis compound14.87.91.9
Ascorbic Acid (Standard)25.015.02.5

Note: The IC50 values for this compound are projected based on the activities of its methyl analog and are for illustrative purposes. Actual experimental data is required for definitive comparison.

Anti-inflammatory Activity

Research indicates that mthis compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1] The inhibitory effect of mthis compound on NF-κB was found to be more potent than that of chlorogenic acid.[1] This suggests that this compound may also possess significant anti-inflammatory properties.

Table 2: Comparative Anti-inflammatory Activity Data (Hypothetical IC50 values)

CompoundLipoxygenase (LOX) Inhibition Assay (IC50 in µM)Cyclooxygenase-2 (COX-2) Inhibition Assay (IC50 in µM)
This compound (Projected)12.318.7
Chlorogenic Acid15.822.5
Mthis compound11.917.9
Indomethacin (Standard)0.51.2

Note: The IC50 values for this compound are projected based on the activities of its methyl analog and are for illustrative purposes. Actual experimental data is required for definitive comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds (this compound, Chlorogenic Acid) and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Create a series of dilutions for each test compound and the standard.

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the test compounds or standard to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Lipoxygenase (LOX) Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Protocol:

  • Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Prepare a solution of the substrate, linoleic acid.

  • Prepare stock solutions of the test compounds and a standard inhibitor (e.g., Indomethacin) in a suitable solvent.

  • Create a series of dilutions for each test compound and the standard.

  • In a cuvette, mix the lipoxygenase solution with the test compound or standard at different concentrations and incubate for a few minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid solution.

  • Monitor the increase in absorbance at 234 nm for a set period, which corresponds to the formation of the hydroperoxide product.

  • Calculate the percentage of inhibition of lipoxygenase activity and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms of action of this compound based on the known activities of chlorogenic acid and its derivatives.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation This compound This compound This compound->Nrf2 promotes dissociation from Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Gene Expression Gene Expression ARE->Gene Expression Antioxidant Enzymes Antioxidant Enzymes Gene Expression->Antioxidant Enzymes AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Low Energy State Low Energy State AMP/ATP Ratio AMP/ATP Ratio Low Energy State->AMP/ATP Ratio increases LKB1 LKB1 AMP/ATP Ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (activates) Energy Production ↑ Energy Production (e.g., Fatty Acid Oxidation) AMPK->Energy Production Energy Consumption ↓ Energy Consumption (e.g., Protein Synthesis) AMPK->Energy Consumption This compound This compound This compound->AMPK activates

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl Chlorogenate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Ethyl chlorogenate, a chlorinated organic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect against skin contact.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.[1][2]

  • Segregation: Isolate this compound waste from other waste streams. It should be collected as a halogenated organic waste.[3]

  • Container Selection: Use a designated, properly labeled, and chemically compatible container for waste collection. The container must have a secure cap to prevent leaks and evaporation.[4][5] It is advisable to reuse an empty reagent bottle that previously held a compatible chemical, ensuring it is correctly relabeled.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1] The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]

    • The approximate quantity of the waste.

    • The date of waste generation.[1]

    • The laboratory or room number where the waste was generated.[1]

    • The name and contact information of the principal investigator or responsible person.[1]

  • Storage: Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[5] Ensure that incompatible chemicals are not stored in close proximity.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][6] Follow all institutional procedures for requesting waste collection.

Disposal and Handling Summary

ParameterGuideline
Disposal Method Collection as hazardous waste for incineration by a licensed facility.[3]
Drain Disposal Strictly prohibited.[1][2]
Solid Waste Disposal Prohibited.[2]
Waste Code To be determined by your institution's EHS department based on local and national regulations.
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular trash after defacing the label.[4][5][6]

Spill Management Protocol

In the event of an accidental spill of this compound, immediate and appropriate action is crucial to contain the spill and prevent exposure.

  • Evacuate and Ventilate: If the spill is significant, evacuate all non-essential personnel from the immediate area and ensure adequate ventilation by working in a fume hood or opening windows if safe to do so.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled liquid.

  • Collection: Carefully collect the absorbent material and place it in a designated, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office in accordance with your established emergency procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container label Label Container with: 'Hazardous Waste' Full Chemical Name Date & Location container->label store Store Sealed Container in Designated Satellite Area label->store pickup Contact EHS for Waste Pickup store->pickup end Disposal by Licensed Facility pickup->end spill->ppe No spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Contain & Absorb - Collect as Hazardous Waste - Decontaminate & Report spill->spill_procedure Yes spill_procedure->segregate

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Guide to Personal Protective Equipment for Handling Ethyl Chlorogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for handling Ethyl chlorogenate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals.

Understanding the Hazards

While specific hazard information for this compound is not extensively documented in readily available safety data sheets, it is prudent to treat it with a high degree of caution based on its chemical structure and the known hazards of similar compounds. It is derived from chlorogenic acid, which itself can cause skin and eye irritation[1]. The "chloro-" functional group suggests that it could have properties similar to other chlorinated organic compounds, which can be toxic and corrosive. Therefore, it is essential to handle this compound in a controlled laboratory environment and to use appropriate personal protective equipment.

Personal Protective Equipment (PPE) Selection

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table and workflow diagram outline the minimum required PPE for handling this compound.

Table 1: Recommended Personal Protective Equipment for this compound

Body Part PPE Item Specification Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Always double-glove.To prevent skin contact. The specific type of glove should be chosen based on chemical resistance charts and the task being performed.[2][3][4][5][6]
Eyes/Face Safety goggles and face shieldANSI Z87.1-compliant.To protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[7]
Body Laboratory coatFlame-resistant, fully buttoned.To protect skin and clothing from contamination.
Respiratory Fume hoodAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Feet Closed-toe shoesLeather or other chemical-resistant material.To protect feet from spills.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task involving This compound is_splash_risk Is there a significant splash risk? start->is_splash_risk wear_goggles Wear safety goggles is_splash_risk->wear_goggles No wear_goggles_shield Wear safety goggles AND face shield is_splash_risk->wear_goggles_shield Yes is_aerosol_risk Is there a risk of aerosol generation? work_in_hood Work in a certified chemical fume hood is_aerosol_risk->work_in_hood Yes wear_gloves_coat Wear double gloves and a lab coat is_aerosol_risk->wear_gloves_coat No wear_goggles->is_aerosol_risk wear_goggles_shield->is_aerosol_risk work_in_hood->wear_gloves_coat end Proceed with task wear_gloves_coat->end

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk. The following procedures should be followed for all tasks involving this compound.

A. Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • The storage container should be tightly closed.[8]

B. Preparation and Weighing

  • Don all required PPE as outlined in the workflow diagram.

  • Perform all manipulations within a certified chemical fume hood.

  • Use a dedicated, clean set of spatulas and weighing containers.

  • Carefully transfer the desired amount of this compound, avoiding the generation of dust or aerosols.

  • Clean any minor spills immediately with an appropriate absorbent material.

C. Experimental Use

  • Ensure all glassware is clean, dry, and free of contaminants.

  • When setting up reactions, add reagents slowly and in a controlled manner.

  • Maintain a clear and organized workspace to prevent accidental spills or reactions.

  • Keep the fume hood sash at the lowest practical height.

D. Post-Experiment

  • Quench any reactive materials safely according to your laboratory's standard operating procedures.

  • Clean all glassware and equipment thoroughly.

  • Dispose of all waste as outlined in the disposal plan.

Standard Handling Workflow

The diagram below outlines a typical workflow for handling this compound during an experiment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Gather Materials prep_hood->prep_materials weigh 4. Weigh/Measure prep_materials->weigh transfer 5. Transfer to Reaction weigh->transfer react 6. Monitor Reaction transfer->react quench 7. Quench Reaction react->quench clean 8. Clean Glassware quench->clean dispose 9. Dispose of Waste clean->dispose doff_ppe 10. Doff PPE dispose->doff_ppe

Caption: Standard Experimental Workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Categorization

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

B. Container Management

  • Use only chemically compatible waste containers.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name "this compound".

  • Keep waste containers closed except when adding waste.

C. Disposal Procedure

  • Follow your institution's hazardous waste disposal procedures.

  • Do not dispose of this compound down the drain.[9]

  • Arrange for pickup by your institution's environmental health and safety department.

Emergency Spill Response

In the event of a spill, follow these steps:

Spill_Response spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess the spill size and potential hazard evacuate->assess small_spill Small, manageable spill assess->small_spill Small large_spill Large or unmanageable spill assess->large_spill Large handle_spill Contain with absorbent material (e.g., vermiculite, sand) small_spill->handle_spill call_ehs Call Environmental Health & Safety large_spill->call_ehs collect_waste Collect waste in a sealed hazardous waste container handle_spill->collect_waste decontaminate Decontaminate the area collect_waste->decontaminate report Report the incident decontaminate->report secure_area Secure the area and prevent entry call_ehs->secure_area secure_area->report

Caption: Emergency Spill Response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.